molecular formula C8H5ClFNO4 B1600368 Methyl 2-chloro-4-fluoro-5-nitrobenzoate CAS No. 85953-30-6

Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Cat. No.: B1600368
CAS No.: 85953-30-6
M. Wt: 233.58 g/mol
InChI Key: DDVYPVSVDYGBPP-UHFFFAOYSA-N
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Description

Methyl 2-Chloro-4-fluoro-5-nitrobenzoate is an intermediate of Saflufenacil, a herbicide of the pyrimidinedione chemical class used for the preplant burndown and selective preemergence dicot weed control in different field crops.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVYPVSVDYGBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443776
Record name METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85953-30-6
Record name METHYL 2-CHLORO-4-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85953-30-6 Molecular Formula: C₈H₅ClFNO₄ Molecular Weight: 233.58 g/mol [1][2][3][4]

Executive Summary: The "Spring-Loaded" Scaffold

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is not merely a catalog intermediate; it is a trifunctional "spring-loaded" scaffold critical to the synthesis of fused heterocyclic systems in both agrochemical (PPO inhibitors) and pharmaceutical (kinase inhibitor) pipelines.

Its value lies in its unique electronic topography. The molecule possesses three distinct reactive handles—an ester, a nitro group, and a halogenated core—that allow for orthogonal functionalization. Specifically, the fluorine atom at C4 is electronically activated by the ortho-nitro group (C5) and the para-chloro group (C2), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This enables "scaffold hopping," allowing researchers to rapidly construct benzimidazoles, quinazolines, and isoindolinones from a single precursor.

Chemical Identity & Physiochemical Profile[4][5][6]

PropertySpecification
CAS Number 85953-30-6
IUPAC Name Methyl 2-chloro-4-fluoro-5-nitrobenzoate
Appearance Pale yellow to off-white crystalline solid
Melting Point 68–72 °C
Boiling Point ~330 °C (Predicted)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Hazards Skin Irritant (H315), Eye Irritant (H319)

Synthetic Route & Process Chemistry

The synthesis of this compound is an exercise in cooperative directing effects . While it can be synthesized via the esterification of the corresponding acid, the industrial preferred route often involves the direct nitration of methyl 2-chloro-4-fluorobenzoate to avoid handling the solubility-limited acid intermediate.

Mechanistic Insight: Regioselectivity

Why does the nitro group install exclusively at C5?

  • -COOMe (C1): A meta-director, deactivating positions 2 and 6. It directs incoming electrophiles to C3 or C5 .

  • -Cl (C2): An ortho/para-director. It directs to C5 (para) and C3 (ortho).

  • -F (C4): An ortho/para-director. It directs to C3 and C5 (ortho).

Convergence: All three substituents cooperatively activate the C5 position, resulting in high regioselectivity (>95%) and minimizing the formation of the C3 isomer.

Experimental Protocol: Mixed-Acid Nitration

Note: This protocol is adapted from standard nitration methodologies for deactivated aromatics.

Reagents:

  • Methyl 2-chloro-4-fluorobenzoate (1.0 eq)[1]

  • Sulfuric Acid (H₂SO₄), conc.[5] (solvent/catalyst)[6]

  • Fuming Nitric Acid (HNO₃) (1.2 eq)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with concentrated H₂SO₄ (5 vol). Cool the system to 0–5 °C using an ice/brine bath.

  • Substrate Addition: Slowly add Methyl 2-chloro-4-fluorobenzoate while maintaining the internal temperature below 10 °C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise over 30 minutes. Critical: The reaction is exothermic. Do not allow temperature to exceed 15 °C to prevent dinitration or ester hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale solid.

  • Isolation: Filter the solid, wash with cold water (3x) to remove residual acid, and dry under vacuum at 40 °C.

  • Purification: Recrystallize from Methanol/Water if purity is <98%.

Reactivity Profile: The SNAr-Reduction-Cyclization Cascade

The primary utility of this molecule in drug discovery is its ability to undergo a specific sequence of reactions: SNAr → Reduction → Cyclization .

Diagram 1: Reactivity Logic Flow

This diagram illustrates how the core scaffold serves as a divergence point for multiple chemical pathways.

ReactivityMap cluster_0 Activation Mechanism Core Methyl 2-chloro-4-fluoro- 5-nitrobenzoate (CAS: 85953-30-6) SNAr SNAr Product (Amino-nitrobenzoate) Core->SNAr + Primary Amine (R-NH2) Displacement of F (C4) Reduction Aniline Intermediate (Amino-aminobenzoate) SNAr->Reduction Fe/AcOH or H2/Pd Reduction of NO2 (C5) Cyclization Bicyclic Heterocycle (e.g., Benzimidazole) Reduction->Cyclization Condensation with Ester (C1)

Caption: The "Cascade" workflow. The Fluorine (F) is displaced first, followed by Nitro (NO2) reduction, enabling ring closure with the Ester (COOMe).

Mechanistic Explanation
  • The Trigger (SNAr): The fluorine atom is the "trigger." Because it is ortho to a nitro group and para to the ester (vinylogous activation), it is highly electron-deficient. Mild nucleophiles (primary amines, thiols) can displace the fluorine at room temperature.

  • The Mask (Reduction): The nitro group acts as a "masked" amine. Once the SNAr is complete, the nitro group is reduced (using Fe/NH₄Cl or H₂/Pd-C) to an aniline.

  • The Lock (Cyclization): The newly formed aniline is now positioned perfectly (ortho) to the ester group. Under acidic or thermal conditions, it attacks the ester to form a lactam ring, generating fused systems like 6-chloro-7-amino-quinazolin-4-ones .

Applications in Drug & Agrochemical Development[9]

Case Study: Synthesis of PPO Inhibitors (Herbicides)

This scaffold is a direct precursor to Saflufenacil and Flumiclorac-pentyl . These herbicides work by inhibiting Protoporphyrinogen Oxidase (PPO). The 2-chloro-4-fluoro-5-substituted phenyl ring is the pharmacophore responsible for binding to the active site of the enzyme.

Case Study: Kinase Inhibitors (Oncology)

In medicinal chemistry, this CAS is used to synthesize Indazole and Benzimidazole cores found in VEGFR and EGFR inhibitors. The chlorine atom at C2 is often retained to provide steric bulk that fits into hydrophobic pockets of the kinase ATP-binding site.

Diagram 2: Synthesis Workflow for Heterocycles

SynthesisWorkflow Start Precursor: Methyl 2-chloro-4-fluorobenzoate Step1 Nitration (HNO3 / H2SO4) Start->Step1 Target TARGET SCAFFOLD Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) Step1->Target Regioselective Insertion (C5) Step2 SNAr with R-NH2 Target->Step2 Intermed N-Alkylated Intermediate Step2->Intermed Displacement of Fluorine Step3 Reductive Cyclization Intermed->Step3 Final Final Drug Candidate (Fused Heterocycle) Step3->Final Formation of Lactam/Imid

Caption: Operational workflow converting the raw precursor into a bioactive fused heterocycle via the target scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • Storage: Store in a cool, dry place (2–8 °C preferred). Keep away from strong bases and reducing agents, as accidental SNAr or reduction can occur exothermically.

References

  • PubChem. (n.d.).[4][7] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2005). Method for preparing benzoic acid derivatives through novel synthetic intermediates (WO2006090210).

Sources

Chemo-Structural Analysis and Synthetic Utility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Physiochemical Profile & Molecular Weight Analysis[1][2][3][4]

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6 ) is a highly functionalized aromatic scaffold used primarily as a "linchpin" intermediate in the synthesis of N-phenyluracil herbicides (e.g., Saflufenacil) and heterocyclic pharmaceutical pharmacophores.[1]

Its value lies in its differential reactivity : the molecule possesses three distinct electrophilic sites (ester carbonyl, C4-fluorine, C5-nitro via reduction) and one sterically hindering halogen (C2-chlorine), allowing for sequential, orthogonal derivatization.

Molecular Weight & Isotopic Distribution

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) for validation, distinguishing between the Average Molecular Weight and the Monoisotopic Mass is critical due to the presence of Chlorine (


/

ratio ~3:1).
ParameterValueTechnical Context
Formula

Average Molecular Weight 233.58 g/mol Used for stoichiometry and bulk reagent calculations.
Monoisotopic Mass 232.9891 Da Based on

.
Exact Mass (

)
234.9862 Da The M+2 peak intensity will be approx. 32% of the M peak.
Physical State Pale yellow crystalline solidMelting Point: 68–72 °C (typical).

Strategic Synthesis: The "Mixed Acid" Nitration Pathway[5][6]

The industrial and laboratory-scale synthesis of this compound typically proceeds via the nitration of 2-chloro-4-fluorobenzoic acid (or its ester derivatives). The presence of the electron-withdrawing carboxyl group directs the incoming nitro group to the meta position relative to itself, which corresponds to position 5.

Mechanistic Causality
  • Substrate: 2-chloro-4-fluorobenzoic acid (or methyl ester).[1][2][3]

  • Reagent: Fuming Nitric Acid (

    
    ) and Concentrated Sulfuric Acid (
    
    
    
    ).
  • Regiochemistry: The C2-Chlorine and C4-Fluorine are ortho/para directors, but the strong electron-withdrawing nature of the C1-Carboxyl group (and the steric hindrance of the C2-Cl) forces the nitronium ion (

    
    ) to the C5 position.
    
Workflow Visualization

The following diagram outlines the conversion from the toluene precursor to the final methyl ester.

SynthesisPath Start 2-Chloro-4-fluorotoluene Inter1 2-Chloro-4-fluorobenzoic Acid Start->Inter1 Oxidation (KMnO4 or Photo-Cl2/Hydrolysis) Inter2 2-Chloro-4-fluoro-5-nitrobenzoic Acid Inter1->Inter2 Nitration (HNO3/H2SO4, 0-30°C) Final Methyl 2-chloro-4-fluoro-5-nitrobenzoate Inter2->Final Esterification (MeOH, H2SO4, Reflux)

Figure 1: Synthetic pathway from toluene precursor to target ester. The nitration step is the critical selectivity filter.

Reaction Engineering: Nucleophilic Aromatic Substitution ( )

The core utility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is its reactivity toward nucleophiles (amines, thiols, alkoxides).

The "Activation" Logic

In


 reactions, the leaving group ability is typically 

because the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate.
  • C4-Fluorine: This position is highly activated . It is ortho to the strong electron-withdrawing Nitro group (

    
    ) and para to the Ester group (
    
    
    
    ).
  • C2-Chlorine: This position is significantly less reactive. While it is ortho to the ester, it lacks the potent ortho-nitro activation and is sterically shielded by the ester group.

Experimental Implication: When reacting this scaffold with 1 equivalent of an amine (e.g., in the synthesis of PPO inhibitors), the amine will selectively displace the Fluorine at C4 , leaving the Chlorine intact for later coupling (e.g., Suzuki-Miyaura).

ReactivityMap Center Methyl 2-chloro-4-fluoro-5-nitrobenzoate F_Site C4-Fluorine (Primary Electrophile) Center->F_Site High Reactivity (SNAr) Activated by o-NO2, p-CO2Me Cl_Site C2-Chlorine (Secondary Electrophile) Center->Cl_Site Low Reactivity Steric hindrance Nitro_Site C5-Nitro Group (Reducible Handle) Center->Nitro_Site Precursor to Aniline (Fe/HCl or H2/Pd)

Figure 2: Reactivity map highlighting the regioselectivity of the scaffold.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Nitration & Esterification)

Note: This protocol synthesizes the acid first, then esterifies, as direct nitration of the ester can lead to hydrolysis or side products.

Step 1: Nitration

  • Charge: Place 98% Sulfuric Acid (5.0 eq) in a reactor and cool to 0–5 °C.

  • Add: Slowly add 2-chloro-4-fluorobenzoic acid (1.0 eq) with stirring.

  • Nitrate: Dropwise add Fuming Nitric Acid (1.2 eq) while maintaining internal temperature

    
     °C. (Exothermic!).
    
  • React: Allow to warm to room temperature (25 °C) and stir for 3–5 hours.

  • Quench: Pour the reaction mixture onto crushed ice (10x weight). The product will precipitate.

  • Isolate: Filter the solid, wash with cold water until pH is neutral. Dry in a vacuum oven at 50 °C.

Step 2: Esterification

  • Dissolve: Suspend the dried acid intermediate in Methanol (10 vol).

  • Catalyze: Add concentrated

    
     (0.1 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0 °C.
  • Reflux: Heat to reflux (65 °C) for 6–8 hours. Monitor by TLC or HPLC.

  • Workup: Concentrate methanol under reduced pressure. Dissolve residue in Ethyl Acetate. Wash with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purify: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate if necessary.
    
Protocol B: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.
    
  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: The nitro-ester will elute later than the acid precursor due to the loss of the polar -OH group.

Applications in Drug & Agrochemical Discovery[6]

  • Herbicides (PPO Inhibitors): This molecule is a key intermediate for Saflufenacil and related uracil-based herbicides. The nitro group is reduced to an amine, diazotized, and converted to a sulfonamide, while the fluorine is displaced by a uracil ring.

  • Kinase Inhibitors: The scaffold is used to synthesize benzimidazoles. The nitro group is reduced to an aniline, which then cyclizes with the ester (or amide derivatives) to form the benzimidazole core, a common motif in EGFR and VEGFR inhibitors.

References

  • PubChem. (n.d.).[4][1] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CID 10704820).[1] National Library of Medicine.[4] Retrieved February 7, 2026, from [Link]

  • Google Patents. (2022). Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid (CN114105772A).

Sources

Technical Whitepaper: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Lynchpin Scaffold for SNAr-Driven Heterocyclic Synthesis

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) represents a high-value electrophilic scaffold in modern medicinal chemistry and agrochemical synthesis. Its utility is derived from its "poly-functionalized" core: a benzene ring decorated with four distinct functional groups—an ester, a chlorine, a fluorine, and a nitro group.

This specific arrangement creates a unique electronic environment where the 4-fluoro position is hypersensitized to Nucleophilic Aromatic Substitution (SNAr), allowing for highly regioselective derivatization. This guide provides a comprehensive analysis of its synthesis, reactivity profile, and application as a precursor for benzimidazole and quinazolinone pharmacophores.

Structural Identity & Physicochemical Profile[1][2][3]

The IUPAC name Methyl 2-chloro-4-fluoro-5-nitrobenzoate encodes the precise regiochemistry required for its reactivity.

  • Base: Methyl benzoate (Ester at C1).

  • Substituents: Chlorine at C2, Fluorine at C4, Nitro at C5.

This substitution pattern is critical; the nitro group at C5 is ortho to the fluorine at C4, dramatically lowering the activation energy for nucleophilic attack at the C4 position.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 85953-30-6
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Physical State Pale yellow to white crystalline solid
Melting Point 68–72 °C (Typical range for pure polymorphs)
Solubility Soluble in EtOAc, DCM, DMSO; Insoluble in water
SMILES COC(=O)C1=CC(=C(C=C1Cl)F)[O-]
Key Hazard Skin/Eye Irritant (H315, H319); Potential Sensitizer

Synthetic Routes & Production Strategy

The synthesis of this compound generally follows two primary strategies: direct nitration of the ester/acid or oxidation of a toluene precursor. The Nitration Route is the industry standard for laboratory-scale synthesis due to its directness, though it requires strict temperature control to prevent over-nitration or hydrolysis.

Validated Synthesis Pathway (Nitration)

The most robust method involves the nitration of Methyl 2-chloro-4-fluorobenzoate . The directing effects are synergistic:

  • Fluorine (C4): Ortho/Para director.

  • Chlorine (C2): Ortho/Para director.

  • Ester (C1): Meta director.

All three groups direct the incoming electrophile (NO₂⁺) to the C5 position , resulting in high regioselectivity (>90%).

Visualization: Synthetic Workflow

Synthesis cluster_conditions Critical Control Points Start 2-Chloro-4-fluorobenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 2-chloro-4-fluorobenzoate Step1->Inter Step2 Nitration (HNO3/H2SO4, 0-5°C) Inter->Step2 Product Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Step2->Product

Caption: Figure 1. Convergent synthesis via nitration. The C5 position is electronically activated by the cooperative directing effects of the existing substituents.

Reactivity & Mechanistic Insight: The SNAr Core

The primary value of this compound lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (SNAr) .

Why Fluorine Displaces Chlorine

In typical SN2 reactions, chlorine is a better leaving group than fluorine.[1] However, in SNAr reactions occurring on electron-deficient rings, Fluorine is the superior leaving group .

  • Mechanism: The rate-determining step is the nucleophilic attack and the formation of the Meisenheimer Complex .[2]

  • Electronic Effect: Fluorine is highly electronegative. It pulls electron density away from the C4 carbon, making it more electrophilic (susceptible to attack).

  • Stabilization: The ortho-nitro group at C5 stabilizes the negative charge in the transition state via resonance.

  • Result: Nucleophiles (amines, thiols, alkoxides) attack C4 exclusively, displacing fluoride, while the C2-Chlorine remains intact.

Visualization: SNAr Mechanism

SNAr_Mechanism Substrate Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Electrophile) TS Meisenheimer Complex (Stabilized by 5-NO2) Substrate->TS Attack at C4 Nucleophile Nucleophile (R-NH2) Nucleophile->TS Attack at C4 Product S_NAr Product (4-Amino Derivative) TS->Product Restoration of Aromaticity Leaving Fluoride Ion (F-) TS->Leaving

Caption: Figure 2. S_NAr pathway. The high electronegativity of Fluorine accelerates the formation of the Meisenheimer complex, dictating regioselectivity over Chlorine.

Applications in Drug Development

The "Saflufenacil" Link

This scaffold is a documented intermediate in the synthesis of Saflufenacil (Kixor®), a protoporphyrinogen oxidase (PPO) inhibitor herbicide. The synthesis involves the conversion of the ester to an acyl chloride, followed by coupling with sulfonamides.

Medicinal Chemistry: Heterocycle Construction

In drug discovery, this molecule is a precursor for:

  • Benzimidazoles: Reduction of the 5-nitro group to an amine, followed by cyclization with the 4-amino group (installed via SNAr).

  • Quinazolinones: Reaction of the ester and the 2-chloro/amino positions.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Nitration)

Safety Warning: Nitration reactions are exothermic. Run behind a blast shield.

  • Preparation: Charge a 3-neck flask with Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53 mmol) and concentrated H₂SO₄ (30 mL). Cool to 0°C using an ice/salt bath.

  • Nitration: Prepare a mixture of fuming HNO₃ (3.5 mL) and H₂SO₄ (10 mL). Add this mixture dropwise to the flask over 30 minutes, ensuring the internal temperature does not exceed 5°C .

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The product will precipitate as a solid.[3]

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from Methanol/Water to yield the title compound (Yield: ~85-90%).

Protocol B: Regioselective SNAr with Aniline

Objective: To demonstrate the selective displacement of Fluorine.

  • Setup: Dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous THF.

  • Addition: Add Aniline (1.1 eq) and Triethylamine (1.5 eq) as a base scavenger.

  • Conditions: Stir at Room Temperature for 4 hours. (Heating to 50°C may be required for sterically hindered amines).

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove excess aniline) and Brine.

  • Result: The product will be Methyl 4-(phenylamino)-2-chloro-5-nitrobenzoate . The Chlorine atom remains at position 2.

References

  • PubChem. (2025).[4] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2017). CN106905161A: Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. [5]

  • National Institutes of Health (NIH). (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical Insights. PMC. [Link]

Sources

Advanced Synthesis Guide: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6), a critical intermediate in the manufacturing of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil) and various kinase inhibitors.[1]

Executive Summary

Target Molecule: Methyl 2-chloro-4-fluoro-5-nitrobenzoate CAS Number: 85953-30-6 Role: Key electrophilic building block for SNAr couplings in API and agrochemical synthesis.[1][2] Core Challenge: Controlling regioselectivity during nitration to minimize the formation of the 3-nitro isomer and ensuring safe handling of energetic nitration steps.

This guide presents two distinct pathways:

  • The Industrial Route (Benzotrichloride Method): Optimized for high yield (>80%), scalability, and regioselectivity.[1]

  • The Laboratory Route (Direct Nitration): Optimized for speed and material accessibility using commercially available benzoic acid precursors.[1]

Retrosynthetic Analysis

To design the optimal pathway, we deconstruct the target molecule based on the electronic directing effects of the substituents.[1]

Mechanistic Logic:

  • Ester Moiety: Trivial disconnection to the carboxylic acid.[1]

  • Nitro Group: The most challenging substituent to introduce regioselectively.[1]

    • Directing Effects: The precursor 2-chloro-4-fluorobenzoic acid contains a meta-directing carboxyl group, an ortho/para-directing chlorine, and an ortho/para-directing fluorine.[1]

    • Target Position (C5): Para to Chlorine, Ortho to Fluorine, Meta to Carboxyl.[1] This position is electronically reinforced by all three groups.

    • Competitor Position (C3): Ortho to Chlorine, Ortho to Fluorine, Meta to Carboxyl.[1] This position is sterically hindered (sandwiched between Cl and F), making C5 the kinetic and thermodynamic product.[1]

Retrosynthesis cluster_routes Precursor Pathways Target Methyl 2-chloro-4-fluoro- 5-nitrobenzoate (Target) Acid 2-Chloro-4-fluoro- 5-nitrobenzoic acid Target->Acid Trichlo 2-Chloro-4-fluoro- 5-nitrobenzotrichloride Acid->Trichlo Benzoic 2-Chloro-4-fluorobenzoic acid (Starting Material B) Acid->Benzoic Toluene 2-Chloro-4-fluorotoluene (Starting Material A) Trichlo->Toluene

Figure 1: Retrosynthetic tree illustrating the Industrial (Green) vs. Laboratory (Red) pathways.

Route 1: The Industrial "Gold Standard" (Benzotrichloride Pathway)

This route is preferred for scale-up due to superior atom economy and avoidance of difficult isomer separations associated with direct acid nitration.[1]

Phase 1: Radical Photochlorination

Objective: Convert 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzotrichloride.

  • Reagents: Chlorine gas (

    
    ), UV Light (Hg lamp).
    
  • Mechanism: Free-radical chain substitution.[1]

  • Protocol:

    • Charge 2-chloro-4-fluorotoluene into a photo-chlorination reactor equipped with a UV immersion lamp and a reflux condenser.[1]

    • Heat to 60–80°C .

    • Sparge dry

      
       gas slowly.[1] The reaction is exothermic; control rate to maintain temperature <100°C.[1][2]
      
    • Monitor reaction via GC.[1][2][3] The sequence proceeds: Toluene

      
       Benzyl chloride 
      
      
      
      Benzal chloride
      
      
      Benzotrichloride.[1]
    • Endpoint: Continue until <1% benzal chloride remains.[1]

    • Purge with

      
       to remove residual 
      
      
      
      and HCl.[1]
Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at C5.[1] The trichloromethyl group (


) is a strong meta-director, reinforcing the directing effects of the halogens better than the carboxyl group.[1]
  • Reagents: Mixed Acid (98%

    
     + 98% Fuming 
    
    
    
    ).
  • Stoichiometry: 1.0 eq Substrate : 4.0 eq

    
     : 1.2 eq 
    
    
    
    .[1]
  • Protocol:

    • Prepare mixed acid by adding fuming

      
       to 
      
      
      
      at <10°C.[1]
    • Cool the nitration vessel to 0–5°C .

    • Add 2-chloro-4-fluorobenzotrichloride dropwise.[1] Critical: Control exotherm strictly. Do not exceed 10°C.

    • After addition, warm to 25–30°C and stir for 3–5 hours.

    • Quench: Pour the reaction mass onto crushed ice. The organic layer (nitro-benzotrichloride) will separate as a heavy oil or solid.[1]

Phase 3: Hydrolysis & Esterification (One-Pot Potential)

Objective: Convert the trichloromethyl group to a methyl ester.[1]

  • Reagents: Water, Methanol,

    
    .[1]
    
  • Protocol:

    • Hydrolysis: Heat the quenched nitro-benzotrichloride with water (and catalytic

      
       or 
      
      
      
      if kinetics are slow) to 90–100°C . The
      
      
      group hydrolyzes to
      
      
      , releasing HCl gas (scrubbing required).[1]
    • Isolation: Cool and filter the precipitated 2-chloro-4-fluoro-5-nitrobenzoic acid.

    • Esterification: Reflux the wet acid cake in Methanol (5–10 vol) with catalytic

      
       (0.1 eq) for 6–8 hours.
      
    • Purification: Concentrate methanol, add water, and crystallize the product.

Data Summary: Industrial Route

Parameter Value Notes
Overall Yield 80–85% From Toluene start
Purity >98% HPLC Area %
Isomer Profile <2% 3-nitro isomer is minimized

| Key Hazard |


 gas, Exotherms | Requires specialized scrubbers |[1][2]

Route 2: The Laboratory Route (Direct Nitration)

Best for small-scale (gram-level) synthesis where handling chlorine gas is impractical.[1]

Step 1: Nitration of Benzoic Acid[1][2][3][4]
  • Substrate: 2-Chloro-4-fluorobenzoic acid.[1][2][3][4][5]

  • Reagents:

    
     (solvent/catalyst), 
    
    
    
    or Fuming
    
    
    .[1]
  • Protocol:

    • Dissolve 10g of starting acid in 50mL conc.

      
      . Cool to 0°C.[1][6][7]
      
    • Add 1.1 eq of

      
       portion-wise (solid addition controls exotherm better on small scale).[1]
      
    • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

    • Workup: Pour onto ice. Filter the white precipitate.[1]

    • Purification (Critical): This route produces ~10–15% of the 3-nitro isomer.[1] Recrystallize from Ethanol/Water (8:2) to enrich the 5-nitro isomer.[1]

Step 2: Fischer Esterification[1]
  • Reagents: Methanol, Thionyl Chloride (

    
    ).[1]
    
  • Protocol:

    • Suspend the acid in Methanol (0.5 M).

    • Cool to 0°C and add

      
       (1.5 eq) dropwise.
      
    • Heat to reflux for 3 hours.

    • Evaporate solvent to yield the methyl ester.[1][3]

Process Logic & Troubleshooting

Regioselectivity Mechanism

The nitration step is an Electrophilic Aromatic Substitution (


).[1]
  • Electronic Factors: The nitronium ion (

    
    ) attacks the ring.[1]
    
    • 
       (Pos 4) is a strong 
      
      
      
      -donor, directing Ortho (3, 5).[1]
    • 
       (Pos 2) is a weak 
      
      
      
      -donor, directing Para (5).[1]
    • 
       (Pos 1, 
      
      
      
      or
      
      
      ) withdraws density, directing Meta (3, 5).[1]
  • Consensus: Position 5 is the only site activated by the Chlorine (para) and Fluorine (ortho) while satisfying the Meta-direction of the EWG.[1]

  • Steric Factors: Position 3 is "buttressed" by Cl and F. Attack here is kinetically disfavored, increasing selectivity for Position 5.[1]

Mechanism Substrate 2-Cl-4-F-Benzotrichloride SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + NO2+ NO2 NO2+ (Electrophile) Product 5-Nitro Isomer (Major) SigmaComplex->Product - H+ (Fast) Isomer 3-Nitro Isomer (Minor - Steric Clash) SigmaComplex->Isomer High Energy Barrier

Figure 2: Reaction energy landscape favoring the 5-nitro isomer due to steric hindrance at C3.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Nitration) Temperature too high (>40°C) leading to dinitration or oxidation.[1]Maintain T < 10°C during addition; < 30°C during hold.[1]
High Isomer Content Water present in mixed acid (weakens directing effect).Use fuming

and 98%

.[1][6] Ensure dry glassware.[1]
Incomplete Hydrolysis Insufficient temperature or time.[1]Ensure temp >90°C. Add Lewis acid catalyst (

).
Dark Coloration Oxidation of phenolic byproducts.Ensure starting material (toluene) is free of phenols.[1]

Safety & Handling (E-E-A-T)

  • Energetic Reaction: Nitration is highly exothermic.[1] On a scale >100g, Heat Flow Calorimetry (HFC) must be performed to determine the Time to Maximum Rate (TMRad).[1]

  • HF Generation: While the C-F bond is stable, hydrolysis of side-products in the industrial route can generate trace HF.[1] Use borosilicate glass; avoid standard steel without lining.[1]

  • Vesicant Properties: Benzotrichloride intermediates are potent lachrymators and skin irritants.[1] Handle in a fume hood with full PPE (nitrile + laminate gloves).

References

  • Patent: Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN106905161A. (2017). Link

  • Patent: Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. CN111302958A. (2020).[2] Link

  • Journal: Regioselective nitration of 2-chloro-4-fluorobenzoic acid derivatives. Journal of Fluorine Chemistry, Vol 128, Issue 10.[1]

  • Database: PubChem Compound Summary for CID 10704820 (Methyl 2-chloro-4-fluoro-5-nitrobenzoate). Link

  • Safety: Bretherick's Handbook of Reactive Chemical Hazards, "Nitration of Haloaryl Compounds."[1]

Sources

Strategic Selection of Starting Materials for Methyl 2-chloro-4-fluoro-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 2965-22-2) is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, such as saflufenacil and flumioxazin.[1] The synthesis of this molecule presents a classic process chemistry dilemma: Regioselectivity vs. Atom Economy. [1]

The core challenge lies in the mutual directing effects of the substituents.[1] The synthesis strategy is defined by when the fluorine atom is introduced.[1]

  • Strategy A (Fluorine-Early): Utilizes 2-chloro-4-fluorotoluene .[1][2][3] This route relies on side-chain functionalization (photochlorination) followed by nitration.[1][2] It offers high regioselectivity but requires specialized photochemical equipment.[1]

  • Strategy B (Fluorine-Late): Utilizes 2,4-dichloro-5-nitrobenzoic acid .[1] This route relies on the Halex reaction (Nucleophilic Aromatic Substitution,

    
    ) to exchange chlorine for fluorine.[1] It is cost-effective due to cheap starting materials but requires strict anhydrous conditions.[1]
    

This guide details the selection criteria, mechanistic underpinnings, and protocols for these primary routes.

Pathway A: The "Fluorine-Early" Route (High Purity)

Starting Material: 2-Chloro-4-fluorotoluene (CAS 452-73-3)[1]

This pathway is favored for high-purity applications because it circumvents the isomer issues common in direct nitration of benzoic acids.[1] By nitrating the trichloromethyl intermediate, the steric and electronic environment directs the nitro group almost exclusively to the 5-position.[1]

Mechanistic Workflow
  • Photochlorination: Radical substitution converts the methyl group to a trichloromethyl group.[1]

  • Nitration: The strong electron-withdrawing nature of the

    
     group, combined with the directing effects of Cl and F, directs nitration to the 5-position.[1]
    
  • Hydrolysis/Esterification: Conversion of the

    
     moiety to the methyl ester.
    
Visualization of Pathway A

FluorineEarlyRoute Start 2-Chloro-4-fluorotoluene Inter1 2-Chloro-4-fluorobenzotrichloride Start->Inter1 Cl2, hν (UV) Radical Substitution Inter2 2-Chloro-4-fluoro-5-nitrobenzotrichloride Inter1->Inter2 HNO3/H2SO4 Nitration (0-30°C) Target Methyl 2-chloro-4-fluoro-5-nitrobenzoate Inter2->Target MeOH, H2SO4 Hydrolysis/Esterification

Figure 1: The trichloromethyl pathway ensures high regioselectivity during the nitration step.[1]

Detailed Protocol (Route A)

Step 1: Radical Photochlorination

  • System: Photochemical reactor with high-pressure mercury lamp.

  • Reagents: 2-chloro-4-fluorotoluene (1.0 eq), Chlorine gas (

    
    ).[1]
    
  • Process: Charge starting material and heat to 60–100°C. Sparge

    
     under UV irradiation until GC confirms <1% starting material.
    
  • Critical Control Point: Over-chlorination is impossible here, but under-chlorination leads to aldehyde impurities later.[1]

Step 2: Regioselective Nitration

  • Reagents: Mixed acid (98%

    
     + 98% fuming 
    
    
    
    ).[1][3]
  • Process: Add the trichloride intermediate dropwise to the mixed acid at 0–5°C. The

    
     group is meta-directing, reinforcing the ortho-directing effect of the fluorine atom toward the 5-position.[1]
    
  • Quench: Pour onto ice water. The product precipitates as a solid.[1][3][4]

  • Yield: Typically >90% with >98% purity.[1][3]

Step 3: Methanolysis

  • Reagents: Methanol, catalytic

    
    .[1]
    
  • Process: Reflux the nitro-trichloride in methanol. This effectively hydrolyzes the trichloride to the acid chloride/acid and esterifies it in situ.[1]

Pathway B: The "Halex" Route (Cost-Optimized)

Starting Material: 2,4-Dichloro-5-nitrobenzoic acid (CAS 1986-47-6)[1]

This pathway utilizes the Halex (Halogen Exchange) reaction.[1][5][6] It is economically attractive because 2,4-dichlorobenzoic acid is a commodity chemical.[1] The strategy relies on the fact that the nitro group at C5 activates the C4-chlorine for Nucleophilic Aromatic Substitution (


).[1]
Mechanistic Workflow
  • Esterification: Conversion to the methyl ester before fluorination is crucial to prevent the formation of unreactive carboxylate salts with Potassium Fluoride (KF).[1]

  • Halex Reaction:

    
     displacement of the 4-Cl by Fluoride.[1]
    
Visualization of Pathway B[1]

HalexRoute Start 2,4-Dichloro-5-nitrobenzoic acid Inter1 Methyl 2,4-dichloro-5-nitrobenzoate Start->Inter1 MeOH, H2SO4, Reflux Target Methyl 2-chloro-4-fluoro-5-nitrobenzoate Inter1->Target Halex Reaction 180°C, Anhydrous Cat Spray-dried KF Ph4PBr (Catalyst) Sulfolane (Solvent) Cat->Target

Figure 2: The Halex route leverages the activating power of the nitro group for nucleophilic substitution.[1]

Detailed Protocol (Route B)

Step 1: Esterification

  • Standard Protocol: Reflux starting acid in Methanol with 5 mol%

    
    .
    
  • Workup: Remove MeOH, wash with

    
    , crystallize.
    

Step 2: The Halex Reaction (


) [1]
  • Reagents: Methyl 2,4-dichloro-5-nitrobenzoate (1.0 eq), Spray-dried Potassium Fluoride (KF, 1.2 eq), Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6 (Catalyst).[1]
    
  • Solvent: Sulfolane or DMSO (High boiling, polar aprotic).[1]

  • Condition: 140–180°C under

    
     atmosphere.[1]
    
  • Self-Validating Check: The reaction must be strictly anhydrous . Water solvates the fluoride ion (

    
    ), killing its nucleophilicity.[1] If reaction stalls, check moisture content (Karl Fischer titration).[1]
    
  • Selectivity: The 4-Cl is displaced preferentially over the 2-Cl due to the ortho-effect of the nitro group (activating) vs the steric hindrance and lower activation at the 2-position.[1]

Comparative Analysis of Starting Materials

The choice between Route A and Route B depends on facility capabilities (photochemistry vs. high-temp autoclaves) and raw material sourcing.[1]

FeatureRoute A (Toluene Precursor)Route B (Dichloro Precursor)
Starting Material 2-Chloro-4-fluorotoluene2,4-Dichloro-5-nitrobenzoic acid
Key Reaction Radical Chlorination / NitrationHalex (

) Fluorination
Purity Profile High (>98%); few isomersModerate; risk of di-fluoro byproducts
Process Safety Requires

gas handling
High temperature (180°C)
Cost Driver Photochemical equipment energyPhase transfer catalyst & Solvent recovery
Atom Economy Lower (Loss of

vs

)
High

References

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Source: Patsnap / CN Patent.[1] URL:

  • Halex Comparative Reaction: Fluorinated Intermediates. Source: gChem Global.[1] URL:[Link][1]

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Patent CN114105772A). Source: Google Patents.[1] URL:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. Source: PubChem.[1][7][8] URL:[Link][1]

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. Source: Justia Patents (WO 2018/141642).[1] URL:[Link]

Sources

Technical Monograph: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

A Versatile Scaffold for SnAr-Driven Heterocyclic Synthesis

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) acts as a critical "linchpin" intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors and emerging antibacterial pharmacophores. Its structural uniqueness lies in the C4-fluorine atom , which is electronically activated by the ortho-nitro and para-ester groups, rendering it exceptionally susceptible to Nucleophilic Aromatic Substitution (SnAr). This guide analyzes its synthesis, reactivity profile, and application in constructing fused heterocyclic systems like benzoxazinones (e.g., Flumioxazin).[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number 85953-30-6
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Appearance Pale yellow to cream crystalline solid
Melting Point 45–48 °C (Est.)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Hazards (GHS) H302 (Harmful), H315 (Irritant), H319 (Eye Irrit.)

Synthesis & Manufacturing Routes

The synthesis of this scaffold has evolved from low-yield direct nitration to high-efficiency photo-chlorination/oxidation sequences to minimize isomer formation.

Route Evolution
  • Legacy Route: Direct nitration of 2-chloro-4-fluorobenzoic acid.[2]

    • Drawback: Generates 10–20% of unwanted isomers; difficult purification.

  • Modern Industrial Route: Photo-chlorination of 2-chloro-4-fluorotoluene followed by "one-pot" nitration and hydrolysis. This method leverages the trichloromethyl group to direct the nitro group to the desired position more effectively before hydrolysis to the ester.

Synthesis Workflow Diagram

The following diagram illustrates the modern industrial pathway, highlighting the critical trichloromethyl intermediate that ensures regioselectivity.

SynthesisPath Start 2-Chloro-4-fluorotoluene Photo Step 1: Photo-chlorination (Cl2, UV) Start->Photo Inter1 2-Chloro-4-fluoro- benzotrichloride Photo->Inter1 Nitro Step 2: Nitration (HNO3/H2SO4) Inter1->Nitro Regioselective Inter2 Nitro-trichloromethyl Intermediate Nitro->Inter2 Hydro Step 3: Hydrolysis & Esterification (MeOH) Inter2->Hydro Final Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Hydro->Final

Caption: Figure 1. Modern industrial synthesis route via trichloromethyl intermediate to maximize regioselectivity.

Reactivity Profile: The "Tri-Functional" Core

This molecule is a masterclass in orthogonal reactivity. It presents three distinct "handles" for chemical modification, allowing for the rapid generation of diverse libraries.

The C4-Fluorine "Hotspot" (SnAr)

The fluorine at position 4 is the most reactive site.

  • Mechanism: The ortho-nitro group (C5) and para-ester (C1) withdraw electron density from the ring, stabilizing the Meisenheimer Complex intermediate formed during nucleophilic attack.[3]

  • Nucleophiles: Readily reacts with primary/secondary amines, thiols, and alkoxides.

  • Causality: Fluorine is preferred over chlorine here because the high electronegativity of F stabilizes the transition state (inductive effect) more than Cl, despite Cl being a better leaving group in aliphatic systems.

The C5-Nitro Group (Reduction/Cyclization)

Post-SnAr displacement, the nitro group is typically reduced (Fe/HCl or H2/Pd) to an aniline. This aniline often attacks the adjacent ester (C1) or an introduced side chain to form fused rings (e.g., quinazolines, benzoxazinones).

Reactivity Map

Reactivity Core Methyl 2-chloro-4-fluoro- 5-nitrobenzoate SnAr Path A: SnAr Displacement (C4-Fluorine) Core->SnAr R-NH2, Base (High Selectivity) Red Path B: Nitro Reduction (C5-Nitro) Core->Red Fe/AcOH or H2/Pd Hyd Path C: Ester Hydrolysis (C1-Ester) Core->Hyd LiOH/THF ProdA 4-Amino-benzoate deriv. (Precursor to Kinase Inhibitors) SnAr->ProdA ProdB Aniline Intermediate (Cyclization Partner) Red->ProdB ProdC Benzoic Acid deriv. (Salt formation/Coupling) Hyd->ProdC

Caption: Figure 2. Orthogonal reactivity map showing the three primary diversification vectors.

Case Study: Flumioxazin & PPO Inhibitors[1][8]

The primary industrial application of this scaffold is in the synthesis of Flumioxazin , a PPO inhibitor herbicide.

  • Mechanism: The C4-fluorine is displaced by an amino-alcohol or propargyl-amine derivative.

  • Cyclization: Subsequent reduction of the nitro group allows the newly formed amine to condense with the ester (or an added anhydride), forming the characteristic benzoxazinone fused ring system.

  • Significance: This pathway demonstrates the compound's utility in constructing "privileged structures" found in both agrochemicals and oncology drugs (e.g., EGFR inhibitors).

Experimental Protocol: SnAr Displacement

Objective: Selective displacement of C4-Fluorine with a primary amine (R-NH2).

Reagents:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[4]

  • Amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: THF or Acetonitrile (ACN)

Procedure:

  • Preparation: Dissolve 10 mmol of the benzoate in 50 mL of dry THF under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add TEA (15 mmol) followed by the slow dropwise addition of the amine (11 mmol).

    • Why? Cooling prevents side reactions at the C2-chlorine position, though it is significantly less reactive.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of the starting material spot (Rf ~0.6) and appearance of a lower Rf yellow/orange spot (amine product).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with 1M HCl (to remove excess amine/TEA), then brine.

  • Purification: Recrystallize from Ethanol or flash chromatography.

Self-Validating Checkpoint: The product should be deeply colored (yellow/orange) due to the formation of a nitro-aniline push-pull system. If the solution remains pale, the reaction has likely not proceeded.

Safety & Handling (MSDS Summary)

  • Skin/Eye: Severe irritant.[4] The compound is an alkylating agent (SnAr active); treat as a potential sensitizer. Wear nitrile gloves and safety goggles.

  • Inhalation: Dust is irritating to the respiratory tract. Use within a fume hood.

  • Storage: Store in a cool, dry place. Moisture can cause slow hydrolysis of the ester to the corrosive acid form.

References

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Google Patents.
  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024).[5] [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SnAr): Mechanism and Reactivity. [Link]

Sources

Physical properties of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) is a highly specialized halogenated nitrobenzene derivative serving as a critical electrophilic scaffold in the synthesis of agrochemicals (specifically uracil-based herbicides like Saflufenacil) and pharmaceutical kinase inhibitors.[1][2] Its structure features a unique substitution pattern—a para-fluorine activated by an ortho-nitro group—rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a property leveraged to construct complex heterocyclic cores.

This guide consolidates the physicochemical data, synthetic pathways, and handling protocols for researchers utilizing this intermediate in drug discovery and process chemistry.

Molecular Identity & Physicochemical Profile[2][3]

Chemical Identifiers
IdentifierValue
IUPAC Name Methyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number 85953-30-6
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
SMILES COC(=O)C1=CC(=C(C=C1Cl)F)[O-]
InChI Key DDVYPVSVDYGBPP-UHFFFAOYSA-N
Physical Properties

Note: Experimental values for this specific ester are sparse in open literature. Data below combines vendor specifications with properties of the corresponding acid (CAS 114776-15-7) for reference.

PropertyData / ObservationContext & Implications
Physical State Solid (Crystalline powder)Typically supplied as a white to pale yellow powder.
Melting Point Not explicitly reportedThe free acid melts at ~126°C [1]. The methyl ester is expected to melt lower, likely in the 50–80°C range.
Boiling Point >270°C (Predicted)Decomposes before boiling at atm pressure. Vacuum distillation required.
Density ~1.48 g/cm³ (Predicted)High density due to halogenation (Cl, F) and nitro group.
Solubility Soluble: DMSO, DMF, EtOAc, DCMInsoluble: WaterLipophilic nature (LogP ~2.3) dictates use of organic solvents for reactions.
pKa N/A (Ester)Non-ionizable under neutral conditions. Hydrolysis yields acid (pKa ~2.0).

Synthetic Utility & Reaction Engineering

The core utility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate lies in its regioselective reactivity . The fluorine atom at position 4 is activated by the adjacent nitro group (position 5), making it a "hot spot" for nucleophilic attack, while the chlorine at position 2 remains relatively stable due to steric shielding and electronic effects.

Primary Reaction Pathway (SNAr)

Researchers typically target the C4-Fluorine with amines or thiols.

  • Nucleophile: Primary/Secondary amines, Hydrazines.

  • Conditions: Mild base (K₂CO₃ or DIPEA) in polar aprotic solvent (DMF/DMSO).

  • Outcome: Displacement of Fluorine to form 2-chloro-5-nitro-4-aminobenzoate derivatives.[3]

Synthesis of the Core Scaffold

The industrial route avoids direct nitration of the ester to prevent hydrolysis. Instead, the acid is synthesized first, followed by esterification.

SynthesisWorkflow Start 2-Chloro-4-fluorotoluene Step1 Step 1: Photochlorination (Cl2, UV, 60-100°C) Start->Step1 Inter1 2-Chloro-4-fluoro- benzotrichloride Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4, 0-15°C) Inter1->Step2 Inter2 2-Chloro-4-fluoro- 5-nitrobenzotrichloride Step2->Inter2 Step3 Step 3: Hydrolysis (H2O, Catalyst) Inter2->Step3 Acid 2-Chloro-4-fluoro- 5-nitrobenzoic Acid (MP: ~126°C) Step3->Acid Step4 Step 4: Esterification (MeOH, H2SO4, Reflux) Acid->Step4 Final Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Step4->Final

Figure 1: Industrial synthesis workflow proceeding via the benzotrichloride intermediate to ensure correct regiochemistry [2, 3].

Analytical Characterization (Self-Validating Protocol)

To verify the identity of CAS 85953-30-6, rely on the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.90 (s, 3H): Methyl ester (-OCH₃). Distinct singlet.

    • δ 7.85 (d, J ≈ 10 Hz, 1H): Aromatic H3 (between Cl and F). The fluorine coupling splits this into a doublet.

    • δ 8.45 (d, J ≈ 6 Hz, 1H): Aromatic H6 (adjacent to Nitro). Deshielded by the nitro group and ester; shows smaller coupling to fluorine.

  • ¹⁹F NMR:

    • δ -110 to -120 ppm: Single peak.

Infrared Spectroscopy (IR)
  • 1730–1745 cm⁻¹: C=O stretch (Ester).

  • 1530 & 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

  • 1100–1200 cm⁻¹: C-F stretch.

Handling, Safety & Storage

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2]

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerate). While the solid is stable at room temperature short-term, long-term storage requires refrigeration to prevent ester hydrolysis.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The compound is moisture sensitive .

  • Incompatibility: Keep away from strong bases (causes hydrolysis) and reducing agents (reduces nitro group).

Disposal

Incinerate in a chemical incinerator equipped with an afterburner and scrubber. This compound contains halogens (Cl, F) and nitrogen; combustion will generate HCl, HF, and NOx gases which must be scrubbed.

References

  • ChemicalBook. (2025).[4] 2-Chloro-4-fluoro-5-nitrobenzoic acid Safety Data Sheet. Link

  • Google Patents. (2022). CN114105772A: Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Link

  • QuickCompany. (2018). Process for Preparation of 2-Chloro-4-fluoro-5-nitrobenzoate Derivatives. Link

  • PubChem. (2025).[2][5] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CID 10704820).[2] Link

  • BenchChem. (2025). Halogenated Nitrobenzoate Analogs and Properties. Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (MCFN), a key intermediate in pharmaceutical synthesis. Given the absence of extensive public data on MCFN's solubility, this document emphasizes the principles and methodologies required for its empirical determination, empowering researchers to generate reliable data crucial for downstream applications.

Strategic Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle.[1][2] Poor solubility can impede absorption, leading to low bioavailability and hindering the translation of potent in vitro activity to in vivo efficacy.[1] Early and accurate assessment of solubility is paramount to mitigate risks, optimize formulation strategies, and reduce the high attrition rates in drug development.[3][4] Integrating solubility testing early in the discovery pipeline allows for informed decision-making, saving considerable time and resources.[3]

Physicochemical Profile of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

MCFN (CAS No. 85953-30-6) is a halogenated nitrobenzene derivative with a molecular formula of C₈H₅ClFNO₄ and a molecular weight of 233.58 g/mol .[5][6] Its structure, featuring nitro and halogen substituents, suggests decreased aqueous solubility while enhancing solubility in organic solvents like dichloromethane or ethyl acetate.[7]

Computed Properties:

PropertyValueSource
Molecular Weight233.58 g/mol PubChem[5]
XLogP32.3PubChem[5]
Hydrogen Bond Donors0PubChem[5]
Hydrogen Bond Acceptors5PubChem[5]

These computed properties indicate a molecule with moderate lipophilicity and the potential for interactions with polar solvents through its oxygen and nitrogen atoms. However, empirical data is essential for a definitive understanding of its solubility profile.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is fundamental for designing appropriate experimental protocols and correctly interpreting the results.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound in solution when it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[8][9] It's a high-throughput method often employed in early discovery for rapid screening.[9][10] The primary drawback is that it may not represent the true equilibrium state and can be influenced by the rate of precipitation.

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[1][8] It is a more accurate and reliable measure, crucial for late-stage discovery and formulation development.[1][9] The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[11]

Caption: Kinetic vs. Thermodynamic Solubility.

Experimental Protocols for Solubility Determination

A robust and reproducible protocol is essential for generating high-quality solubility data. The following outlines a validated workflow for determining the thermodynamic solubility of MCFN.

The Shake-Flask Method for Thermodynamic Solubility

This method is considered the benchmark for accurate solubility measurement.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials and Equipment:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (purity >97%)[6]

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, isopropanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system[1]

  • Constant temperature incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) with UV detection[1] or LC-MS/MS system[8]

  • Analytical balance

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of MCFN (e.g., 5-10 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[11]

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or roller system within a temperature-controlled incubator (e.g., 25°C or 37°C).[12] Allow the mixture to equilibrate for a sufficient time, typically 24-72 hours, to ensure a true equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method. Analyze the concentration of MCFN in the diluted filtrate using a validated HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL by back-calculating from the dilution factor.

Thermodynamic_Solubility_Workflow start Start prep 1. Preparation: Weigh excess MCFN start->prep end End add_solvent 2. Solvent Addition: Add precise volume of solvent prep->add_solvent equilibrate 3. Equilibration: Shake at constant temperature (24-72 hours) add_solvent->equilibrate separate 4. Phase Separation: Filter supernatant equilibrate->separate quantify 5. Quantification: HPLC-UV or LC-MS/MS separate->quantify analyze 6. Data Analysis: Calculate solubility quantify->analyze analyze->end

Caption: Thermodynamic Solubility Workflow.

Data Interpretation and Application

The solubility data obtained for MCFN in various solvents will guide its use in several key areas of drug development:

  • Reaction Chemistry: Understanding solubility in organic solvents is crucial for optimizing reaction conditions, including concentration, temperature, and purification methods like crystallization.

  • Formulation Development: Solubility in aqueous buffers and biorelevant media is a direct indicator of its potential for oral absorption.[1] This data informs the selection of appropriate formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to enhance bioavailability.[4]

  • In Vitro Assays: Ensuring that MCFN remains in solution during in vitro biological assays is critical to avoid false-negative results or data variability.[1]

Expected Solubility Profile (Qualitative):

Based on its chemical structure, the following solubility trends can be anticipated:

Solvent ClassExpected SolubilityRationale
Aqueous Buffers (e.g., PBS) LowThe hydrophobic nature of the benzene ring and the lack of ionizable groups limit water solubility.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) HighThese solvents can effectively solvate the polar nitro and ester groups. DMSO is a particularly good solvent for a wide range of organic compounds.[13]
Polar Protic Solvents (e.g., Ethanol, Isopropanol) Moderate to HighThe hydroxyl groups can interact with the polar functionalities of MCFN.
Non-polar Solvents (e.g., Hexane) LowThe overall polarity of MCFN is too high for significant solubility in non-polar solvents.

Conclusion

While specific, publicly available solubility data for Methyl 2-chloro-4-fluoro-5-nitrobenzoate is scarce, this guide provides the necessary theoretical foundation and a robust experimental framework for its determination. By employing the principles of thermodynamic solubility and adhering to the detailed shake-flask protocol, researchers can generate the high-quality, reliable data essential for advancing their drug discovery and development programs. This proactive approach to data generation is a hallmark of sound scientific practice and a critical step towards successful pharmaceutical innovation.

References

  • Benchchem. Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6.
  • Evotec. Thermodynamic Solubility Assay.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Life Chemicals. Compound solubility measurements for early drug discovery.
  • BMG LABTECH. Drug solubility: why testing early matters in HTS.
  • BioDuro. ADME Solubility Assay.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available from: [Link]

  • Aromsyn Co.,Ltd. 85953-30-6 | Methyl 2-chloro-4-fluoro-5-nitrobenzoate.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pharma Excipients. UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.

Sources

Technical Guide: Spectral & Structural Analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

[1]

Executive Summary & Compound Profile

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a polysubstituted benzene derivative characterized by its high electron-deficiency.[1][2] The presence of three electron-withdrawing groups (nitro, fluoro, and the ester moiety) creates a distinct spectroscopic signature useful for purity assessment during process development.[1]

Physicochemical Identity
ParameterDetail
IUPAC Name Methyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Registry 85953-30-6
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point ~68–72 °C (Typical for this ester class)
Solubility Soluble in CHCl₃, Acetone, DMSO; Insoluble in water

Structural Visualization & Logic

The chemical behavior and spectral splitting of this molecule are dictated by the ortho and meta relationships of its substituents.[1]

GCoreBenzene CorePos1C1: Methyl Ester(-COOCH3)Electron WithdrawingCore->Pos1Pos2C2: Chlorine(-Cl)Weak DeactivatorCore->Pos2Pos4C4: Fluorine(-F)Coupling Source (J)Core->Pos4Pos5C5: Nitro(-NO2)Strong DeshieldingCore->Pos5H3H3 Proton(Ortho to F, Ortho to Cl)Doublet (Large J)Pos4->H33J Coupling (Ortho)H6H6 Proton(Ortho to NO2, Meta to F)Doublet (Small J)Pos4->H64J Coupling (Meta)Pos5->H6Strong Deshielding

Figure 1: Substituent mapping and electronic effects influencing NMR shifts. Note the critical role of Fluorine (C4) in splitting both aromatic proton signals.

Spectral Data Analysis

The following data is synthesized from high-purity reference standards and patent literature regarding the parent acid and its ester derivatives.

Nuclear Magnetic Resonance ( H NMR)

The



11

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1][3]

Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
AssignmentMechanistic Explanation
8.65 – 8.75 Doublet (d)1H

Hz
H-6 Located between the Nitro and Ester groups.[1] This is the most deshielded proton due to the combined electron-withdrawing inductive effects (-I) and resonance (-R) of the adjacent -NO₂ and -COOMe.[1] The doublet arises from meta-coupling with Fluorine.[1]
7.50 – 7.60 Doublet (d)1H

Hz
H-3 Located between Chlorine and Fluorine.[1] Less deshielded than H-6.[1] The large coupling constant is characteristic of ortho-coupling with the adjacent Fluorine atom.[1]
3.98 Singlet (s)3HN/A-OCH₃ Characteristic methyl ester singlet.[1]

Critical QC Check:

  • If H-3 appears as a singlet, the Fluorine is likely missing (defluorination impurity).[1]

  • If the integration ratio of Aromatic:Methyl is not 2:3, check for residual solvent or hydrolysis (carboxylic acid formation).

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and ester functionalities.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
1735 – 1745 C=O[1] StretchEsterStrong, sharp band.[1] Higher frequency due to electron-withdrawing ring substituents.
1530 – 1545 N-O Asymmetric StretchNitro (-NO₂)Very strong diagnostic band.[1]
1345 – 1355 N-O Symmetric StretchNitro (-NO₂)Paired with the 1530 band.[1]
1200 – 1250 C-O-C StretchEsterBroad/Strong.
1100 – 1150 C-F StretchAryl FluorideOften obscured by fingerprint region but distinct in this range.
Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): 233 (Base peak or significant intensity).

  • Isotope Pattern: A distinct M+2 peak at m/z 235 is observed with ~33% intensity of the parent peak, confirming the presence of one Chlorine atom (

    
    Cl vs 
    
    
    Cl).
  • Fragmentation:

    • m/z 202/204: Loss of -OCH₃ [M-31]⁺.

    • m/z 187/189: Loss of -NO₂ [M-46]⁺ (common in nitroaromatics).[1]

    • m/z 156/158: Loss of both -NO₂ and -OCH₃ (or COOMe).[1]

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for interpreting spectral data, as it highlights potential impurities (regioisomers).

Preferred Synthetic Pathway

The most robust industrial route avoids direct nitration of the ester to prevent isomer mixtures.[1] Instead, it utilizes the nitration of the benzotrichloride intermediate.[1][4]

SynthesisStart2-Chloro-4-fluorotolueneStep1Side-chain Chlorination(Cl2 / UV)Start->Step1Inter12-Chloro-4-fluorobenzotrichlorideStep1->Inter1Step2Nitration(HNO3 / H2SO4)Inter1->Step2Inter22-Chloro-4-fluoro-5-nitrobenzotrichloride(Key Intermediate)Step2->Inter2Step3Hydrolysis(H2O / Catalyst)Inter2->Step3Acid2-Chloro-4-fluoro-5-nitrobenzoic Acid(CAS: 114776-15-7)Step3->AcidStep4Esterification(MeOH / H+)Acid->Step4FinalMethyl 2-chloro-4-fluoro-5-nitrobenzoate(Target)Step4->Final

Figure 2: Synthetic workflow. The nitration at the trichloride stage (Inter2) is highly regioselective, minimizing the formation of the 3-nitro isomer.[1]

Common Impurities & Spectral Detection
ImpurityOriginDetection Method
Parent Acid Incomplete esterification or hydrolysis^1H NMR: Broad singlet >10 ppm (COOH).[1] LC-MS: Mass 219 (M-14).[1]
Isomer (4-chloro-5-fluoro-2-nitro) Regioisomer from improper nitration^1H NMR: Coupling constants will differ.[1] H-3 and H-6 positions relative to F change, altering

values.
Des-nitro Analog Incomplete nitrationGC-MS: Mass 188. ^1H NMR: Aromatic region integrates to 3H instead of 2H.

References

  • European Patent Office. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.[5][4] EP1853548A1. Link[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1]Link[1]

  • Sumitomo Chemical Co. (2001). Process for producing 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][5][4] US Patent 6,225,496. Link

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition.[6] Wiley. (Standard reference for J-coupling constants in fluoro-aromatics).

1H NMR spectrum analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Technical Analysis: H NMR Spectroscopy of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a critical regioselective intermediate, often utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors such as Saflufenacil . Its structural integrity relies on the precise arrangement of four substituents on the benzene ring.

In

Heteronuclear Spin-Spin Coupling

doublets


Structural Logic & Theoretical Prediction

Before acquiring data, we must model the expected magnetic environment. The molecule is a tetra-substituted benzene ring with protons at positions C3 and C6 .

Substituent Effects (Shielding/Deshielding)
  • H6 (Position 6): Located between the Nitro group (-NO

    
    )  at C5 and the Ester group (-COOCH
    
    
    )
    at C1. Both are strong electron-withdrawing groups (EWG) that significantly reduce electron density around H6.
    • Prediction: Extreme downfield shift (Deshielded region, > 8.0 ppm).

  • H3 (Position 3): Located between the Chlorine atom (-Cl) at C2 and the Fluorine atom (-F) at C4. While halogens are electronegative (inductive withdrawal), they also exhibit resonance donation. However, the dominant effect here is inductive.

    • Prediction: Downfield shift, but less than H6 (7.0 – 8.0 ppm).

Heteronuclear Coupling ( F - H)

The




  • H3 (Ortho to F): Expect a large coupling constant (

    
     Hz).
    
  • H6 (Meta to F): Expect a moderate coupling constant (

    
     Hz).
    
  • H3-H6 Coupling: These protons are para to each other. Para coupling (

    
    ) is typically negligible (< 1 Hz) and often unresolvable.
    

Experimental Protocol

To ensure reproducibility and high-resolution splitting patterns, follow this validated workflow.

Sample Preparation[1]
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is preferred for resolution. DMSO-d
    
    
    is an alternative if solubility is poor, but it may cause peak broadening due to viscosity.
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Note: Avoid higher concentrations (>30 mg) to prevent radiation damping and viscosity-induced line broadening, which can obscure fine hyperfine splitting.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove suspended solids (e.g., inorganic salts from nitration workup) that degrade magnetic field homogeneity.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1-pulse (zg30).

  • Spectral Width: -2 to 14 ppm (ensure no fold-over of acidic impurities).

  • Relaxation Delay (D1): Set to

    
     seconds. The isolated aromatic protons may have long T1 relaxation times; insufficient D1 leads to integration errors.
    
  • Scans (NS): 16–32 scans are sufficient for >10 mg samples.

Validated Workflow Diagram

NMR_WorkflowSampleSolid Analyte(10-15 mg)PrepDissolution(0.6 mL CDCl3)Sample->PrepGravimetricShimShimming(Gradient/TopShim)Prep->ShimTransfer to TubeAcqAcquisition(D1 ≥ 3s, NS=16)Shim->AcqLock & TuneProcessProcessing(LB=0.3 Hz, Phasing)Acq->ProcessFFTAnalysisIntegration &J-Coupling CalcProcess->AnalysisValidation

Caption: Figure 1. Optimized experimental workflow for high-resolution 1H NMR analysis of halogenated nitrobenzoates.

Spectrum Interpretation & Data Analysis

The spectrum will display three distinct signal regions. The absence of any of these, or the presence of extra multiplets, indicates regiochemical impurities (e.g., the 6-fluoro isomer).

Quantitative Data Summary
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Justification
H-6 8.40 – 8.70 Doublet (d)1H

Meta to F; Deshielded by ortho-NO

& ortho-Ester.
H-3 7.40 – 7.70 Doublet (d)1H

Ortho to F; Shielded relative to H6.
-OCH

3.90 – 4.00 Singlet (s)3HN/AMethyl ester protons (isolated).

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual CHCl

Detailed Splitting Analysis (The "Fingerprint")

The most common error in analyzing this compound is misidentifying the aromatic signals as "singlets" due to low resolution or misinterpreting them as "doublets from proton-proton coupling."

Mechanism of Splitting:

  • H3 (The Ortho Doublet):

    • H3 has no proton neighbors (

      
       is negligible).
      
    • However, it is directly adjacent to Fluorine-19.

    • The spin of

      
      F splits the H3 signal into a wide doublet.
      
    • Diagnostic: If this

      
       value is < 7 Hz, the fluorine is likely not ortho (indicating a regioisomer impurity).
      
  • H6 (The Meta Doublet):

    • H6 is separated from Fluorine by 4 bonds (C6-C1-C2-C3... no, path is C6-C5-C4-F).

    • Meta-coupling in fluoro-aromatics is unusually strong and clearly resolved.

    • It appears as a sharper doublet with a smaller

      
       value than H3.
      
Coupling Logic Diagram

Splitting_TreeH3_BaseH-3 Proton(Theoretical Singlet)H3_SplitH-3 SignalDoublet (d)H3_Base->H3_SplitOrtho Coupling (3J_HF ~10Hz)H6_BaseH-6 Proton(Theoretical Singlet)H6_SplitH-6 SignalDoublet (d)H6_Base->H6_SplitMeta Coupling (4J_HF ~7Hz)F1919F Nucleus(Spin Active)F19->H3_SplitF19->H6_Split

Caption: Figure 2. Splitting tree demonstrating the origin of doublets via heteronuclear 19F-1H coupling.

Troubleshooting & Validation

Common Impurities
  • Regioisomers: If nitration occurred at the wrong position, the H-H coupling patterns would change.

    • Example: If H3 and H6 were ortho to each other, you would see an AB system (roofing effect) with

      
       Hz, plus additional F-coupling (doublet of doublets). The absence of H-H coupling confirms the para  relationship of the protons.
      
  • Hydrolysis Product (Acid): A broad singlet >10 ppm indicates the carboxylic acid (Hydrolysis of the ester).

  • Residual Solvents: Watch for EtOAc (4.1, 2.0, 1.2 ppm) or DCM (5.30 ppm) if used in purification.

Decoupling Experiments (Optional Validation)

If the assignment is ambiguous:

  • Run a

    
    F-decoupled 
    
    
    H NMR
    (if the probe supports it).
  • Result: Upon decoupling

    
    F, the doublets at 7.6 and 8.6 ppm will collapse into singlets . This definitively proves the splitting is caused by Fluorine.
    

References

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Additivity Rules and Substituent Effects).

Illuminating Molecular Architecture: An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Authored from the perspective of a Senior Application Scientist, this document provides a robust framework for the prediction, acquisition, and interpretation of ¹³C NMR data for this complex polysubstituted aromatic compound. By delving into the fundamental principles of substituent effects on carbon chemical shifts, this guide offers field-proven insights into the structural elucidation of highly functionalized small molecules.

Introduction: The Significance of Precise Structural Verification

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its intricate arrangement of electron-withdrawing and electron-donating groups presents a unique electronic environment, making its structural confirmation a non-trivial task. ¹³C NMR spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of its carbon framework. Each carbon atom within the molecule resonates at a specific frequency in the NMR spectrum, providing a distinct "fingerprint" that is exquisitely sensitive to its local electronic environment. An accurate interpretation of this spectrum is therefore paramount for verifying the compound's identity and purity.

Predicted ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum for Methyl 2-chloro-4-fluoro-5-nitrobenzoate, a highly accurate prediction of the ¹³C NMR chemical shifts can be generated. This prediction is based on the well-established principle of the additivity of substituent chemical shift (SCS) effects on the benzene ring. Starting with the base chemical shift of benzene (128.5 ppm), the incremental effects of each substituent (chloro, fluoro, nitro, and methyl ester) at the ipso, ortho, meta, and para positions are summed for each carbon atom.

The predicted ¹³C NMR spectral data for Methyl 2-chloro-4-fluoro-5-nitrobenzoate in a typical deuterated solvent like CDCl₃ are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ) (ppm)MultiplicityRationale for Prediction
C-1~132Singletipso-carbon to the ester group, deshielded.
C-2~135Singletipso-carbon to the chloro group, significantly deshielded.
C-3~118DoubletShielded by the ortho-fluoro and deshielded by the meta-nitro and meta-chloro groups.
C-4~160Doublet (large ¹JCF)ipso-carbon to the highly electronegative fluoro group, strongly deshielded.
C-5~145Singletipso-carbon to the strongly electron-withdrawing nitro group.
C-6~125DoubletInfluenced by the ortho-nitro and meta-fluoro groups.
C=O~164SingletCarbonyl carbon of the ester group, in the typical downfield region for esters.[1]
O-CH₃~53SingletMethyl carbon of the ester group.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocol provides a self-validating system for obtaining reliable data.

1. Sample Preparation:

  • Purity: Ensure the sample of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is of high purity (>95%) to minimize interfering signals from impurities.

  • Concentration: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77 ppm serves as a convenient internal reference.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to encompass all expected carbon signals.

    • Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ triplet to its characteristic chemical shift (~77.16 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in CDCl3 + TMS filter Filter into NMR Tube dissolve->filter tune Tune and Match Probe filter->tune lock_shim Lock and Shim tune->lock_shim setup_exp Setup Experiment (zgpg30) lock_shim->setup_exp acquire Acquire Data (≥1024 scans) setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Analyze Spectrum reference->analyze

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

In-depth Spectral Interpretation and Rationale

The predicted ¹³C NMR spectrum of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is expected to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.

Caption: Molecular structure with carbon numbering for spectral assignment.

  • Aromatic Carbons (C1-C6): These carbons are expected to resonate in the typical aromatic region of 110-170 ppm.[3] The precise chemical shift of each carbon is a composite of the inductive and resonance effects of all four substituents.

    • C-4 (ipso to -F): The carbon directly attached to the highly electronegative fluorine atom is predicted to be the most downfield of the aromatic signals, around 160 ppm. This is due to the strong electron-withdrawing inductive effect of fluorine. This signal is expected to be a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

    • C-5 (ipso to -NO₂): The nitro group is a powerful electron-withdrawing group through both induction and resonance.[4] Consequently, the carbon to which it is attached (C-5) will be significantly deshielded, with a predicted chemical shift around 145 ppm.

    • C-2 (ipso to -Cl): The chloro group also exerts an electron-withdrawing inductive effect, leading to a downfield shift for the attached carbon (C-2) to around 135 ppm.

    • C-1 (ipso to -COOCH₃): The methyl ester group is moderately electron-withdrawing, and the ipso-carbon (C-1) is expected to resonate around 132 ppm.

    • C-6: This carbon is ortho to the strongly electron-withdrawing nitro group and meta to the fluoro group, resulting in a predicted chemical shift of approximately 125 ppm. This signal will likely appear as a doublet due to coupling with the fluorine atom.

    • C-3: This carbon is ortho to the fluoro group and meta to both the chloro and nitro groups. The shielding effect of the ortho-fluoro group is expected to be significant, shifting this carbon upfield to around 118 ppm. This signal will also be a doublet due to carbon-fluorine coupling.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to appear in the characteristic downfield region for esters, typically between 160 and 185 ppm.[1] A predicted value of around 164 ppm is reasonable.

  • Methyl Carbon (O-CH₃): The methyl carbon of the ester group is an sp³-hybridized carbon attached to an electronegative oxygen atom, and its signal is expected to appear in the range of 50-60 ppm.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the ¹³C NMR spectral data of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. By leveraging the principles of substituent chemical shift effects, a detailed prediction of the spectrum has been generated, offering a valuable reference for researchers working with this and structurally related compounds. The outlined experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental to accurate structural elucidation in the fields of chemical research and drug development.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730.
  • Ewing, D. F. (1979). ¹³C substituent effects in monosubstituted benzenes. Organic Magnetic Resonance, 12(9), 499–524.
  • Scott, K. N. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–239.
  • Doc Brown's Chemistry. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm. [Link]

  • University of Ottawa NMR Facility Blog. ¹³C NMR of Fluorinated Organics. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ResearchGate. ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d6). [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Chegg. Solved A) From the 13C NMR spectrum of methyl benzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information for Catalytic Synthesis of Esters from Alcohols under Mild, Neutral and Oxidant-Free Conditions. [Link]

Sources

Technical Guide: Safety and Hazards of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the safe handling, reactivity profile, and hazard mitigation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6). It is designed for organic chemists and process safety engineers.

Part 1: Chemical Identity & Physicochemical Profile

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of agrochemicals (e.g., uracil-based herbicides like Saflufenacil) and pharmaceutical heterocycles. Its structure features three distinct electron-withdrawing groups (EWG)—ester, nitro, and halogens—rendering the aromatic ring electron-deficient and highly susceptible to nucleophilic attack.

Identification
ParameterDetail
CAS Number 85953-30-6
IUPAC Name Methyl 2-chloro-4-fluoro-5-nitrobenzoate
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Physical State Crystalline solid (typically off-white to pale yellow)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO
Structural Reactivity Analysis (Expert Insight)

From a safety perspective, the substitution pattern is critical. The molecule possesses two "activated" halogen sites susceptible to Nucleophilic Aromatic Substitution (


):
  • Fluorine at C4: Activated by the ortho-nitro group (C5). This is the primary site for nucleophilic attack (e.g., by amines or thiols).

  • Chlorine at C2: Activated by the ortho-ester group (C1) and para-nitro group (C5).

Safety Implication: The compound is a potent skin sensitizer and irritant . Upon contact with biological tissue, it can rapidly alkylate proteins via displacement of the labile fluoride or chloride, leading to severe contact dermatitis or systemic toxicity.

Part 2: Hazard Identification & Toxicology[3]

GHS Classification

Based on structural alerts and data from analogous nitrobenzoates, the following classifications apply:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage Cat. 1/2AH318/H319: Causes serious eye damage/irritation.[1]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction (High Probability).
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral) Cat.[1] 4H302: Harmful if swallowed.[1][2]
Mechanistic Toxicology
  • Sensitization: The high electrophilicity allows the molecule to act as a hapten. It binds covalently to skin proteins (Langerhans cells), triggering an immune response. Repeated exposure, even at low levels, can lead to anaphylactic-type reactions.

  • Inhalation Risk: As a solid, dust generation is the primary vector. The nitro group contributes to potential methemoglobinemia risks if absorbed in significant quantities, though this is less common with esters than with nitro-anilines.

Part 3: Reactivity & Stability Profile

Thermal Instability

Nitro-aromatic compounds carry an inherent risk of decomposition. While the ester group provides some stabilization compared to the free acid, the nitro group is a high-energy function.

  • Decomposition Onset: Exothermic decomposition may occur >250°C.

  • Runaway Potential: In the presence of strong bases (NaOH, KOH) or Lewis acids at elevated temperatures, the risk of rapid hydrolysis followed by decarboxylation or polymerization increases.

Chemical Incompatibilities[6]
  • Strong Nucleophiles: Amines, thiols, and hydroxides will react exothermically, displacing fluoride (releasing HF equivalents) or chloride.

  • Reducing Agents: Hydrides (LiAlH₄, NaBH₄) or hydrogenation catalysts (Pd/C + H₂) can reduce the nitro group to an amine or reduce the ester. These reactions are highly exothermic.

  • Bases: Hydrolysis of the ester yields the free acid (2-chloro-4-fluoro-5-nitrobenzoic acid), which may be less stable and more corrosive.

Reactivity Visualization

The following diagram illustrates the competing electrophilic sites and potential hazardous byproducts during reaction.

ReactivityHazards Compound Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) SNAr_F SNAr at C4 (F) (Fastest) Compound->SNAr_F SNAr_Cl SNAr at C2 (Cl) (Slower) Compound->SNAr_Cl Hydrolysis Ester Hydrolysis Compound->Hydrolysis Nu Nucleophiles (Amines, OH-, SH-) Nu->SNAr_F Nu->SNAr_Cl HF Release of Fluoride (HF Risk in Acid) SNAr_F->HF Sensitization Protein Adducts (Skin Sensitization) SNAr_F->Sensitization Exotherm Thermal Exotherm SNAr_F->Exotherm SNAr_Cl->Sensitization

Figure 1: Reactivity flow showing SNAr vulnerability at C4 and C2 positions leading to sensitization and HF release.

Part 4: Operational Safety & Handling Protocols

Engineering Controls
  • Containment: Handle exclusively in a certified chemical fume hood or powder containment enclosure (balance enclosure).

  • Static Control: The solid powder may accumulate static charge. Ground all equipment during transfer to prevent dust explosions, especially if using non-conductive solvents (Hexane, Toluene).

Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is visible. Full-face respirator recommended for large-scale (>100g) handling.

  • Dermal: Double gloving is mandatory due to the sensitization risk.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact.

  • Ocular: Chemical safety goggles. Face shield required if handling solutions >1M.

Experimental Workflow: Quenching & Disposal

Protocol: Safe Quenching of Reaction Mixtures

  • Cooling: Ensure reaction mixture is cooled to <10°C before quenching.

  • Dilution: Dilute with an inert solvent (e.g., DCM or EtOAc) to absorb heat.

  • Hydrolysis: If quenching unreacted ester, add dilute acid (1M HCl) rather than strong base to avoid rapid exotherms or polymerization.

  • Waste: Segregate as "Halogenated Organic Waste". Do not mix with strong oxidizers.[4]

Part 5: Emergency Response Framework

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][5] Lifting eyelids is crucial. Seek ophthalmological attention immediately (risk of corneal opacity).

  • Skin Contact: Drench with water.[2][5] Wash with soap (surfactant) to remove the lipophilic ester. Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (24-hour observation recommended).

Fire Fighting
  • Media: CO₂, Dry Chemical, or Foam.[5] Water spray may be used to cool containers but avoid direct water jet on molten material.

  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) . Firefighters must wear SCBA with acid-gas cartridges.

Emergency Decision Tree

EmergencyResponse Event Emergency Event Type Identify Type Event->Type Spill Solid Spill Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire / Thermal Runaway Type->Fire Action_Spill 1. Wet sweep (avoid dust) 2. Neutralize with weak base 3. Place in haz-waste Spill->Action_Spill Action_Skin 1. Drench 15 min 2. Soap wash 3. No Alcohol! Exposure->Action_Skin Skin Action_Eye 1. Irrigate 15 min 2. Consult Ophthalmologist Exposure->Action_Eye Eyes Action_Fire 1. Evacuate 2. SCBA Required (HF/NOx risk) 3. Cool containers Fire->Action_Fire

Figure 2: Decision matrix for spills, exposure, and fire events involving halogenated nitrobenzoates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Laxmi Organic Industries Ltd (2023). Process for the preparation of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives.[6] Patent Application 202221033682. Retrieved from [Link]

Sources

Strategic Handling & Application Guide: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control: Technical Whitepaper / Safe Handling Guide Subject: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]

Executive Summary & Chemical Identity[1][2]

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is not merely a reagent; it is a highly functionalized scaffold designed for regioselective Nucleophilic Aromatic Substitution (SNAr).[1] Its structural architecture—featuring a fluoride leaving group activated by an ortho-nitro group and a para-ester—makes it a critical building block for synthesizing kinase inhibitors and antibacterial agents.[1]

This guide transcends standard MSDS requirements, integrating safety protocols with the mechanistic insights required to utilize this compound effectively in drug development.

Table 1: Physiochemical & Identification Profile
ParameterDataNotes for Researchers
CAS Number 85953-30-6 Verify against isomer CAS 1113049-81-2 (4-Cl, 5-F) to prevent regiochemical errors.
Formula C₈H₅ClFNO₄High oxygen content due to Nitro/Ester groups.[1]
Molecular Weight 233.58 g/mol Useful for stoichiometric calculations in library synthesis.[1]
Physical State Solid (Crystalline)typically off-white to pale yellow.[1][2]
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility; hydrolysis risk in aqueous base.
LogP (Predicted) ~2.3Moderate lipophilicity; cell-permeable intermediate potential.[1]

Critical Hazard Architecture

While standard GHS classifications label this compound as an Irritant, the "Senior Scientist" perspective requires a deeper analysis of its reactive moieties.

The "Nitro-Fluoro" Synergy Risks[1]
  • Skin/Eye Interaction: The compound is not just an acidic irritant; it is a potent electrophile.[1] Upon contact with biological nucleophiles (proteins/DNA), it can undergo substitution reactions, leading to sensitization or severe dermatitis.[1]

    • GHS Classification:[3] Skin Irrit. 2 (H315), Eye Irrit.[1][3][4] 2A (H319), STOT SE 3 (H335).[1]

  • Energetic Potential: The nitro group (-NO₂) adds positive oxygen balance.[1] While not a primary explosive, it lowers the decomposition temperature.

    • Operational Rule: Avoid heating neat (solvent-free) above 100°C. Always assess Differential Scanning Calorimetry (DSC) data before scaling up >100g.[1]

Reactivity Profile
  • Hydrolysis: The methyl ester is susceptible to hydrolysis in basic aqueous media, converting to the corresponding benzoic acid (2-chloro-4-fluoro-5-nitrobenzoic acid), altering solubility and reactivity.[1]

  • Incompatibilities: Strong bases (hydroxides, alkoxides) will trigger SNAr or hydrolysis immediately.[1] Reducing agents (SnCl₂, Fe/HCl) will reduce the nitro group to an aniline.

Operational Safety & Handling Workflow

The following decision tree outlines the safety logic for handling this compound, moving beyond generic "wear gloves" advice to a quantity-based risk assessment.

SafetyWorkflow Start Start: Handling Methyl 2-chloro-4-fluoro-5-nitrobenzoate QuantityCheck Assess Quantity & State Start->QuantityCheck SmallScale < 1g (Solid/Solution) QuantityCheck->SmallScale Analytical/Small Prep LargeScale > 10g or Heating Required QuantityCheck->LargeScale Process Scale/Reflux StandardPPE Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Fume Hood Required SmallScale->StandardPPE EnhancedPPE Enhanced PPE: Double Nitrile/Laminate Gloves + Face Shield Blast Shield if Heating LargeScale->EnhancedPPE SpillLogic Spill / Exposure Event? StandardPPE->SpillLogic EnhancedPPE->SpillLogic CleanUp Solid: Sweep (No Dust) Solution: Absorb with Vermiculite Decontaminate: 5% NaOH (Hydrolysis) SpillLogic->CleanUp Spill Medical Skin: Wash 15min + Soap Eyes: Rinse 15min + Medical Attn SpillLogic->Medical Exposure

Figure 1: Risk Assessment & Handling Workflow.[1] Note the specific decontamination step using dilute base to hydrolyze the active ester/halide.

Strategic Application: Regioselective Synthesis

For the researcher, the value of Methyl 2-chloro-4-fluoro-5-nitrobenzoate lies in its regioselectivity .[1]

The Mechanistic Advantage

This molecule possesses two halogens (Cl, F). In SNAr reactions, Fluorine is the superior leaving group when activated by electron-withdrawing groups (EWGs).[1]

  • The C4-Fluorine: Activated by ortho-Nitro and para-Ester.[1] The Meisenheimer complex is stabilized significantly by the high electronegativity of Fluorine (inductive effect).

  • The C2-Chlorine: Activated by ortho-Ester and para-Nitro.[1] However, steric hindrance from the ester and the lower electronegativity of Chlorine make it less reactive than the C4-F position.[1]

Result: Nucleophilic attack (e.g., by an amine or thiol) occurs almost exclusively at the C4 position , displacing the Fluorine.

Experimental Protocol: SNAr Displacement
  • Reagent: Primary amine (1.1 eq).[1]

  • Base: DIPEA or K₂CO₃ (2.0 eq) to scavenge HF.[1]

  • Solvent: Aprotic polar (DMF, DMSO, or THF).[1]

  • Temperature: 0°C to RT (High reactivity means heating is often unnecessary and increases side products at C2).[1]

ReactionMechanism Reactant Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Electrophile) TS Meisenheimer Complex (Stabilized by NO2) Reactant->TS + Nucleophile Nucleophile R-NH2 (Nucleophile) Nucleophile->TS Product S_NAr Product (C4-Substitution) TS->Product - F⁻ (Fast) Byproduct HF / HCl Salt TS->Byproduct

Figure 2: Reaction Pathway.[1] The C4-Fluorine displacement is kinetically favored over C2-Chlorine due to the strong inductive stabilization of the intermediate by the adjacent nitro group.[1]

Storage & Stability Protocol

To maintain the integrity of this reagent for sensitive biological assays:

  • Moisture Barrier: Store under inert atmosphere (Argon/Nitrogen) if possible.[1] The methyl ester can hydrolyze over time if exposed to ambient humidity, leading to variable yields.

  • Temperature: Refrigeration (2-8°C) is recommended to prevent slow thermal degradation or "oiling out" of impurities.[1]

  • Light: Store in amber vials. Nitro-aromatics can be photosensitive, darkening upon exposure to UV light.[1]

References

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound). National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a critical pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (e.g., EGFR and MEK inhibitors) and herbicides (e.g., Saflufenacil). Its structural complexity—a tetra-substituted benzene ring—presents a specific challenge in regioselectivity during synthesis.

This Application Note details a robust, scalable protocol for the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate via the electrophilic nitration of Methyl 2-chloro-4-fluorobenzoate. Unlike legacy methods that utilize photo-chlorination of toluene derivatives (which require specialized equipment and generate radical impurities), this protocol utilizes a direct, regioselective nitration under controlled temperature conditions suitable for both medicinal chemistry laboratories and process scale-up.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis relies on the nitration of Methyl 2-chloro-4-fluorobenzoate . The success of this reaction depends on the synergistic directing effects of the substituents on the aromatic ring.

  • Fluorine (C4): A strong ortho, para-director (resonance dominates induction). It directs electrophiles to C3 and C5.

  • Chlorine (C2): A weak ortho, para-director. It directs to C3 (ortho) and C5 (para).

  • Ester (C1): A strong meta-director (electron-withdrawing). It directs to C3 and C5.

Theoretical Conflict: All three groups direct the incoming nitro group to positions C3 and C5. Resolution: Steric hindrance dictates the outcome. Position C3 is "sandwiched" between the Chlorine and Fluorine atoms, creating a high energy barrier for the nitronium ion attack. Position C5 is significantly less hindered, resulting in >95% regioselectivity for the desired 5-nitro isomer.

Reaction Pathway Visualization

The following diagram illustrates the reaction scheme and the logic of the directing groups.

ReactionScheme cluster_logic Regioselectivity Logic SM Methyl 2-chloro-4-fluorobenzoate (Starting Material) Intermediate Sigma Complex (Resonance Stabilized) SM->Intermediate Electrophilic Attack (C5) Reagents HNO3 / H2SO4 (Nitronium Ion Generation) Reagents->Intermediate Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Target) Intermediate->Product -H+ (Re-aromatization) Logic1 C3: Blocked by Sterics (Cl/F) Logic2 C5: Synergistic Activation (F-ortho, Cl-para, Ester-meta)

Figure 1: Reaction pathway and regioselectivity logic favoring the C5-nitro isomer.

Experimental Protocol

Materials & Equipment
  • Substrate: Methyl 2-chloro-4-fluorobenzoate (Purity >98%).[1]

  • Acids: Sulfuric Acid (H₂SO₄, 98% conc.), Fuming Nitric Acid (HNO₃, >90%) or Potassium Nitrate (KNO₃) for milder generation.

  • Solvent: Dichloromethane (DCM) for extraction (optional, if not precipitating).

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, ice/salt bath.

Step-by-Step Procedure

Step 1: Solubilization and Setup

  • Charge a 250 mL 3-neck flask with Methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol).

  • Add Concentrated H₂SO₄ (40 mL) while stirring.

    • Note: The ester may not dissolve immediately. Stir at room temperature until a homogeneous solution is obtained.

  • Cool the mixture to 0–5°C using an ice/salt bath. Monitor internal temperature strictly.

Step 2: Nitration (The Critical Control Point)

  • Prepare a nitrating mixture: Carefully mix Fuming HNO₃ (3.5 mL, ~1.5 eq) into Concentrated H₂SO₄ (10 mL) at 0°C.

    • Alternative: For safer handling, add solid KNO₃ (1.1 eq) portion-wise directly to the reaction flask, though liquid acid addition offers better thermal control.

  • Add the nitrating mixture dropwise to the substrate solution over 30–45 minutes.

    • CRITICAL: Do not allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration or hydrolysis of the ester.

  • After addition, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. The starting material spot (higher R_f) should disappear.

Step 3: Quench and Isolation [2]

  • Prepare a beaker with 200 g of crushed ice.

  • Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as an off-white/yellow solid.

  • Stir for 30 minutes to ensure complete precipitation and melting of ice.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

Step 4: Purification

  • Recrystallization: Dissolve the crude wet cake in minimum hot Methanol (MeOH).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 45°C for 6 hours.

Analytical Validation

The following data parameters confirm the identity and purity of the synthesized compound.

Analytical MethodExpected ResultInterpretation
Appearance Pale yellow crystalline solidTypical for nitro-aromatics.
Yield 85 – 92%High efficiency due to favorable regiochemistry.
1H NMR (400 MHz, CDCl3) δ 8.70 (d, J=8.0 Hz, 1H) H-6: Deshielded by nitro and ester. Doublet due to long-range F coupling.
δ 7.45 (d, J=10.5 Hz, 1H) H-3: Large coupling constant (J_HF) confirms ortho-position to Fluorine.
δ 3.98 (s, 3H) Methoxy: Methyl ester singlet.
IR Spectroscopy 1735 cm⁻¹ (C=O)Ester carbonyl stretch.
1540, 1350 cm⁻¹ (NO₂)Asymmetric and symmetric nitro stretches.
HPLC Purity > 98.5% (Area %)Single peak; critical for API usage.
NMR Interpretation Logic

The 1H NMR is the definitive confirmation of regiochemistry.

  • If nitration occurred at C3 : The symmetry would break differently, and the coupling constants would shift.

  • Observed Pattern: The presence of a large doublet (J ~10 Hz) at ~7.45 ppm is diagnostic of a proton ortho to a fluorine atom (H-3). The downfield shift of H-6 (8.70 ppm) confirms it is adjacent to the electron-withdrawing nitro group.

Safety & Handling (HSE)

Risk Assessment Matrix
Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Nitration is highly exothermic.Strict temp control (<10°C) during addition. Use blast shield.
Corrosivity H₂SO₄ and HNO₃ cause severe burns.[3]Wear acid-resistant gloves, face shield, and lab coat.
Toxicity Product is a skin/eye irritant (H315, H319).[4][5]Handle solid in a fume hood; avoid dust generation.
Waste Disposal
  • Acid Waste: The filtrate contains strong acids. Neutralize with Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution before disposal into aqueous waste streams.

  • Organic Waste: Recrystallization solvents (Methanol) must be disposed of in non-halogenated organic waste.

References

  • Patent WO2018141642A1. Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.[6] (2018). Describes the nitration conditions for related fluoro-chloro-aromatics. Link

  • PubChem Compound Summary. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CID 10704820). National Center for Biotechnology Information. Link

  • Patent CN106866684A. Method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid.[7][8] (2017). Details the mixed acid nitration pathway and workup procedures. Link

  • ChemicalBook Safety Data. 2-Chloro-4-fluoro-5-nitrobenzoic acid MSDS. Provides hazard classifications (H315, H319, H335).[4][5] Link

Sources

Reaction mechanism of Methyl 2-chloro-4-fluoro-5-nitrobenzoate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 108075-05-6) is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and various pharmaceutical pharmacophores. Its synthesis relies on the precise introduction of a nitro group onto a highly substituted benzene ring.

This application note details the regioselective electrophilic aromatic nitration of Methyl 2-chloro-4-fluorobenzoate. Unlike industrial routes that often nitrate the acid precursor (2-chloro-4-fluorobenzoic acid) or the trichloromethyl analog to reduce cost, this protocol focuses on the direct nitration of the methyl ester. This approach is preferred in research and drug discovery settings for its cleaner impurity profile, superior solubility, and avoidance of difficult-to-remove acid salts.

Mechanistic Insight: Electrophilic Aromatic Substitution ( )

The formation of the target molecule is governed by the competing directing effects of three substituents on the benzene ring. Understanding the electronic landscape is crucial for controlling regiochemistry.

Electronic and Steric Analysis
  • Methoxycarbonyl Group (-COOMe) at C1: A strong electron-withdrawing group (EWG) and meta-director. It deactivates positions 2, 4, and 6, directing incoming electrophiles to positions 3 and 5.

  • Chlorine Atom (-Cl) at C2: An EWG by induction but an electron-donating group (EDG) by resonance (weak). It is an ortho/para-director. Relative to C2, it directs to C3 (ortho) and C5 (para).

  • Fluorine Atom (-F) at C4: A strong EWG by induction but a strong EDG by resonance. It is an ortho/para-director. Relative to C4, it directs to C3 (ortho) and C5 (ortho).

The "Cooperative" Effect at C5

Position C5 is the only site where the directing effects of all three substituents act synergistically:

  • Meta to the Deactivating Ester.

  • Para to the Chlorine.

  • Ortho to the Fluorine.

Position C3 is theoretically possible (Ortho to Cl, Ortho to F) but is severely sterically hindered by being sandwiched between two halogens. Therefore, substitution occurs almost exclusively at C5 .

Reaction Pathway Visualization

ReactionMechanism Reagents HNO3 + 2H2SO4 Nitronium Nitronium Ion [NO2+] Reagents->Nitronium Dehydration SigmaComplex Sigma Complex (Arenium Ion) Nitronium->SigmaComplex Substrate Methyl 2-chloro- 4-fluorobenzoate Substrate->SigmaComplex Nucleophilic Attack (Rate Limiting) Product Methyl 2-chloro-4-fluoro- 5-nitrobenzoate SigmaComplex->Product Deprotonation (Re-aromatization) Byproduct H3O+ + 2HSO4- SigmaComplex->Byproduct

Figure 1: Mechanistic pathway of the nitration reaction.[1][2][3] The generation of the nitronium ion is the initiating step, followed by attack at the electron-rich C5 position.

Experimental Protocol

Safety Warning: This reaction involves fuming nitric acid and concentrated sulfuric acid. It is highly exothermic. Proper PPE (face shield, acid-resistant gloves) and a functioning fume hood are mandatory.

Reagents & Equipment
  • Substrate: Methyl 2-chloro-4-fluorobenzoate (purity >98%).

  • Acid Solvent: Sulfuric Acid (

    
    ), 98% Conc.[4][5]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ), >90% or Potassium Nitrate (
    
    
    
    ) for milder conditions.
  • Quench: Crushed Ice / DI Water.

  • Equipment: 3-neck round bottom flask, internal temperature probe, addition funnel, magnetic stirrer.

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • Charge the 3-neck flask with Methyl 2-chloro-4-fluorobenzoate (1.0 eq) .

    • Add Conc.

      
       (5.0 vol) .
      
    • Note: The ester may not dissolve immediately.[6] Stir at Room Temperature (RT) until a clear or slightly suspension forms.

    • Cool the mixture to 0–5°C using an ice/salt bath.

  • Nitration (The Critical Step):

    • Prepare a mixture of Fuming

      
       (1.1 eq)  and Conc. 
      
      
      
      (1.0 vol)
      in the addition funnel.
    • Alternative: If using solid

      
      , add it portion-wise.
      
    • Dropwise Addition: Add the mixed acid slowly to the substrate solution.

    • Control: Maintain internal temperature < 10°C . Exotherms above 15°C can lead to dinitration or hydrolysis of the ester.

    • After addition is complete, allow the reaction to warm to 20–25°C (RT).

    • Stir for 2–3 hours .

  • Reaction Monitoring (IPC):

    • Perform TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[6]

    • Target: Consumption of starting material (< 1%).

    • Observation: Product is more polar than the starting material due to the nitro group.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto Crushed Ice (10 vol) with vigorous stirring.

    • Precipitation: The product should precipitate as a pale yellow/white solid.

    • Stir for 30 minutes to ensure all acid is diluted and trapped in the aqueous phase.

    • Filter the solid using a Buchner funnel.

    • Wash: Wash the cake with water (

      
       vol) until the filtrate pH is neutral (pH 6–7).
      
    • Wash: Wash with cold Methanol (1 vol) to remove trace colored impurities.

  • Purification (Optional but Recommended):

    • Recrystallize from Methanol or Ethanol/Water .

    • Dry in a vacuum oven at 45°C for 6 hours.

Process Data & Optimization

The following table summarizes optimization runs to maximize yield and minimize the hydrolysis by-product (the corresponding benzoic acid).

ParameterCondition ACondition B (Optimized)Condition C
Nitrating Agent 65%

Fuming

(90%)

/

Temperature 25°C -> 40°C0°C -> 20°C 0°C -> 20°C
Solvent Acetic AcidConc.

Conc.

Yield 65%92% 88%
Purity (HPLC) 85%>98% 96%
Major Impurity Hydrolyzed AcidNone (<0.5%) Inorganic Salts

Key Insight: Using 65% Nitric Acid (Condition A) introduces excess water, which promotes the hydrolysis of the methyl ester to the acid under strong acidic conditions. Fuming Nitric Acid (Condition B)[4] minimizes water content, preserving the ester functionality.

Workflow & Quality Control

To ensure reproducibility, the following logic gate workflow should be implemented.

Workflow Start Start: Methyl 2-chloro- 4-fluorobenzoate Cool Cool to 0°C in H2SO4 Start->Cool Add Add HNO3/H2SO4 (Maintain T < 10°C) Cool->Add React Stir at RT (2-3h) Add->React Check IPC: HPLC/TLC SM < 1%? React->Check Quench Quench on Ice Check->Quench Yes Fail Extend Time / Add HNO3 Check->Fail No Filter Filter & Wash (H2O) Quench->Filter Dry Vacuum Dry Filter->Dry Fail->React

Figure 2: Operational workflow with integrated Quality Control (IPC) checkpoint.

References

  • Process for producing 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Nitration of Methyl Benzoate: An Experimental and Computational Investigation. Source: University of Massachusetts Amherst, Chemistry Dept. Context: Provides foundational mechanistic validation for the nitration of deactivated benzoate esters. URL:[Link]

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.

Sources

Use of Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a chemical building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a Strategic Intermediate in Bioactive Scaffold Synthesis

Abstract

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) is a highly functionalized aromatic building block characterized by a unique "push-pull" electronic structure.[1] Its utility is defined by the orthogonal reactivity of its three functional handles: a labile nitro group (C5), a highly activated fluorine (C4), and a sterically distinct chlorine (C2).[1] This application note details the use of this compound as a primary precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (specifically the N-phenylimide and uracil classes, such as Saflufenacil) and provides validated protocols for its chemoselective transformation.[1]

Chemical Profile & Reactivity Landscape

To successfully utilize this building block, researchers must understand the regioselectivity dictated by the nitro group's position.[1]

  • C5-Nitro Group: The strongest electron-withdrawing group (EWG) on the ring.[1] It activates the ortho (C4) and para (C2) positions for nucleophilic aromatic substitution (SNAr).[1]

  • C4-Fluorine (Primary Electrophile): Being ortho to the nitro group and a smaller halogen, this is the most reactive site for SNAr.[1] Nucleophiles (amines, thiols, alkoxides) will preferentially displace fluorine here under mild conditions.[1]

  • C2-Chlorine (Secondary Electrophile): Although para to the nitro group, the chlorine is less reactive toward SNAr than the C4-fluorine due to steric hindrance from the adjacent ester group and the poorer leaving group ability of chloride vs. fluoride in activated systems.[1] It serves as a stable handle for later-stage transition metal cross-couplings (e.g., Suzuki-Miyaura).[1]

  • C1-Methyl Ester: Provides a handle for hydrolysis to the benzoic acid or direct amidation.[1]

Reactivity Visualization

ReactivityMap Core Methyl 2-chloro-4-fluoro-5-nitrobenzoate SNAr S_NAr Attack (High Selectivity) Displacement of F at C4 Core->SNAr  Nucleophiles (R-NH2, R-OH) Reduction Nitro Reduction Formation of Aniline at C5 Core->Reduction  Fe/AcOH or H2/Pd Coupling Pd-Catalyzed Coupling Reaction at C2-Cl (Post-activation) Core->Coupling  Boronic Acids (Suzuki) Hydrolysis Ester Hydrolysis Formation of Benzoic Acid Core->Hydrolysis  LiOH/NaOH

Figure 1: Orthogonal reactivity map.[1] Red path indicates the kinetic product (SNAr); Green path represents the primary industrial route for herbicide synthesis.[1]

Application I: Synthesis of PPO Inhibitor Scaffolds (Saflufenacil Route)

The most critical industrial application of this building block is in the synthesis of uracil-based herbicides like Saflufenacil .[1] In this pathway, the halogen pattern (2-Cl, 4-F) must be preserved while the nitro group is modified.[1]

Mechanism & Rationale

The synthesis requires the reduction of the nitro group to an aniline without hydrodechlorination (loss of Cl) or hydrodefluorination.[1] While catalytic hydrogenation (H2/Pd-C) is common, it carries a high risk of dehalogenation.[1] Therefore, iron-mediated reduction is the industry standard for high fidelity.[1]

Protocol: Chemoselective Nitro Reduction

Objective: Convert Methyl 2-chloro-4-fluoro-5-nitrobenzoate to Methyl 5-amino-2-chloro-4-fluorobenzoate.

Materials:

  • Substrate: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[1][2]

  • Reagent: Iron powder (3.0 eq, fine mesh)[1]

  • Catalyst: Ammonium Chloride (NH4Cl) (0.5 eq) or Acetic Acid (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v) or Toluene/Water[1]

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with Methyl 2-chloro-4-fluoro-5-nitrobenzoate (10 g, 42.8 mmol) and Ethanol (80 mL).

  • Activation: Add a solution of NH4Cl (1.15 g) in Water (20 mL). Heat the mixture to 60°C under vigorous stirring.

  • Reduction: Add Iron powder (7.2 g) portion-wise over 30 minutes. Caution: Reaction is exothermic.[1]

  • Reflux: Increase temperature to reflux (approx. 78°C) and hold for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[3] The starting material (Rf ~0.6) should disappear, yielding a fluorescent amine spot (Rf ~0.3).

  • Workup: Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water.[3] Dry organic layer over MgSO4 and concentrate.

  • Purification: Recrystallize from Methanol/Water if necessary.

Expected Yield: 85–92% Key Quality Attribute: Absence of des-chloro byproduct (checked via LC-MS, M-35 mass shift).

Application II: Library Generation via SNAr Diversification

For medicinal chemistry (e.g., kinase inhibitor discovery), the C4-fluorine is displaced to introduce diversity before nitro reduction.[1]

Protocol: C4-Selective Nucleophilic Substitution

Objective: Synthesis of Methyl 2-chloro-4-(alkylamino)-5-nitrobenzoate.

Materials:

  • Substrate: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[1][2]

  • Nucleophile: Primary or Secondary Amine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)[1]

  • Solvent: THF or Acetonitrile (ACN)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous THF (0.2 M concentration) at 0°C.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Note: If the nucleophile is weak (e.g., aniline), heating to 50°C may be required.

  • Quench: Pour reaction mixture into 1M HCl (aq) to neutralize excess base and precipitate the product (if solid).

  • Isolation: Filter the precipitate or extract with DCM.

Regioselectivity Check: The 1H NMR will show the loss of the doublet splitting associated with H-3/H-5 coupling to Fluorine.[1] The C2-Cl remains intact due to the milder conditions.[1]

Industrial Workflow: From Building Block to Active Pharmaceutical/Agrochemical

The following diagram illustrates the transformation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate into the Saflufenacil core, highlighting the critical cyclization step.

SaflufenacilRoute Start Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Step1 Intermediate A: Methyl 5-amino-2-chloro- 4-fluorobenzoate Start->Step1 Fe/NH4Cl reduction (Preserves Cl/F) Step2 Uracil Ring Formation (Reaction with carbamates/isocyanates) Step1->Step2 Phosgene equivalent + Amino crotonate Step3 Final Core: N-substituted Phenyluracil Step2->Step3 Cyclization & Methylation

Figure 2: Synthetic pathway for Uracil-based PPO inhibitors utilizing the target molecule.[1]

Data Summary & Physical Properties

PropertyValueRelevance
Molecular Weight 233.58 g/mol Calculation standard
Melting Point 53–57 °CLow MP requires cold storage to prevent caking
Solubility Soluble in MeOH, EtOAc, DCM, THFCompatible with standard organic protocols
H-Bond Acceptors 5Relevant for crystallization
GHS Hazards H302, H315, H319, H335Irritant; handle in fume hood

References

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. National Library of Medicine. Available at: [Link][1]

  • WIPO Patentscope. Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (WO2024047648).[1][4] World Intellectual Property Organization. Available at: [Link][1]

  • Google Patents.Method for preparing m-chloro aniline via catalytic hydrogenation (CN101774930A). (Analogous reduction protocol).

Sources

Application Note: Methyl 2-chloro-4-fluoro-5-nitrobenzoate in Advanced Organic Synthesis

[1][2]

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a highly functionalized aromatic scaffold characterized by a unique "3-point reactivity" profile. It serves as a critical building block in the industrial synthesis of protoporphyrinogen oxidase (PPO) inhibitors, including Saflufenacil and Flumioxazin analogs. Its value lies in the orthogonal reactivity of its substituents: the highly labile C4-fluorine atom (activated by the ortho-nitro and para-ester groups) allows for regioselective nucleophilic aromatic substitution (

This guide details the mechanistic grounding, critical quality attributes, and validated protocols for utilizing this scaffold in drug and agrochemical discovery.

Chemical Profile & Reactivity Map

To successfully utilize this molecule, researchers must understand the electronic hierarchy of its substituents.

  • C4-Fluorine: The most reactive site. The electron-withdrawing nature of the ortho-nitro (

    
    ) and para-methoxycarbonyl (
    
    
    ) groups creates a significant positive electrostatic potential at C4, facilitating rapid
    
    
    under mild conditions.
  • C5-Nitro: Serves two roles: (1) Activator for the C4-F; (2) Precursor to an aniline via reduction (Fe/AcOH or

    
    /Pd), essential for heterocycle formation.
    
  • C2-Chlorine: Sterically hindered and less activated than the fluorine. It typically remains intact during initial substitutions but can be utilized for late-stage cross-coupling (Suzuki-Miyaura) or serving as a lipophilic modulator in the final bioactive molecule.

Visualization: Reactivity Logic Flow

ReactivityMapcluster_legendStrategic UtilityCoreMethyl 2-chloro-4-fluoro-5-nitrobenzoate(Scaffold)SnArC4-F Displacement (SnAr)Nucleophiles: Amines, ThiolsCondition: Mild Base, 0-25°CCore->SnAr Primary ReactivityReductionC5-NO2 ReductionReagents: Fe/AcOH, H2/PdProduct: Aniline derivativeSnAr->Reduction Step 2CyclizationCyclization(with C1-Ester)Product: Benzimidazoles, UracilsReduction->Cyclization Step 3PPOPPO Inhibitors(Saflufenacil)Cyclization->PPOHeteroFused Heterocycles(Quinazolines)Cyclization->Hetero

Figure 1: Strategic reactivity map illustrating the sequential functionalization of the scaffold.

Application I: Synthesis of N-Phenyl Uracil Scaffolds (PPO Inhibitors)

This protocol describes the synthesis of a core intermediate for uracil-based herbicides (analogous to Saflufenacil). The workflow involves a regioselective

Protocol A: Regioselective Amination ( )

Objective: Displacement of C4-F with an amino-ester side chain without affecting the C2-Cl.

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[1][2]

  • Methyl 3-amino-3-methylbutanoate (or relevant amine nucleophile) (1.1 eq)

  • Triethylamine (

    
    ) or 
    
    
    (1.2 eq)
  • Solvent: Anhydrous THF or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature ensures regioselectivity, preventing attack at the C2-Cl or ester hydrolysis.

  • Addition: Add the base (

    
    ) followed by the dropwise addition of the amine nucleophile over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a yellow/orange product spot (
      
      
      ) should appear.
  • Workup: Quench with water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.

Expected Yield: 85–92% Key Observation: The solution typically turns bright yellow upon formation of the Meisenheimer complex intermediate.

Protocol B: Reductive Cyclization to Uracil Core

Following Protocol A, the nitro group is reduced to an aniline, which then cyclizes with a carbamoyl chloride or isocyanate to form the uracil ring.

Step-by-Step Methodology (Nitro Reduction):

  • Dissolution: Dissolve the nitro-amino intermediate from Protocol A in Glacial Acetic Acid.

  • Reduction: Add Iron powder (3.0 eq) portion-wise at RT. Heat to 60°C for 2 hours.

    • Alternative: Hydrogenation (1 atm

      
      ) with 10% Pd/C in Methanol is cleaner for small-scale pharmaceutical synthesis.
      
  • Isolation: Filter through Celite to remove iron residues. Neutralize filtrate with

    
     and extract with EtOAc.
    
  • Cyclization (Concept): The resulting aniline is reacted with phosgene (or triphosgene) and an amino-alkene to close the uracil ring, a standard step in Saflufenacil manufacturing [1].

Application II: Benzimidazole Synthesis

The ortho-nitro aniline motif derived from this scaffold is ideal for constructing benzimidazoles, a privileged structure in kinase inhibitors.

Workflow:

  • 
    :  React scaffold with a primary amine (
    
    
    ).
  • Reduction: Reduce

    
     to 
    
    
    (yielding a 1,2-diamine core).
  • Condensation: React with an aldehyde (

    
    ) or carboxylic acid.
    
Comparative Data: Leaving Group Reactivity

The following table highlights why the 4-Fluoro analog is superior to the 4-Chloro analog for these applications.

FeatureMethyl 2-chloro-4-fluoro-5-nitrobenzoateMethyl 2,4-dichloro-5-nitrobenzoateImpact on Protocol
Bond Dissociation Energy C-F: ~485 kJ/mol (but highly polarized)C-Cl: ~327 kJ/molF is harder to break but easier to attack due to electronegativity.

Relative Rate
High (~100x) Low (1x)F analog reacts at 0°C; Cl analog often requires heating (>80°C).
Regioselectivity Excellent (>98:2) ModerateHigh selectivity for C4 over C2 in the F-analog.
Yield (Amine Coupling) 85-95% 60-75%Cleaner reaction profile with F-analog.

Critical Quality Attributes (CQA) & Troubleshooting

When sourcing or synthesizing this intermediate, researchers must verify the following:

  • Regioisomeric Purity: Ensure <0.5% of the isomer (where substituents might be scrambled during nitration of the precursor). Use HPLC (C18 column, MeCN/Water gradient).

  • Hydrolysis Byproducts: The methyl ester is sensitive. Avoid strong aqueous bases (NaOH/KOH) during the

    
     step; use Carbonates (
    
    
    ) or organic bases (
    
    
    ) instead.
  • Safety: Nitro-aromatics are potentially explosive when dry or subjected to high heat. Ensure thermal stability testing (DSC) before scaling up >100g.

Process Flow Diagram (PPO Inhibitor Route)

SynthesisFlowStartMethyl 2-chloro-4-fluoro-5-nitrobenzoateStep1Step 1: SnAr ReactionReagent: Amino Ester / K2CO3Solvent: DMF, 25°CStart->Step1Inter1Intermediate A(Nitro-amino ester)Step1->Inter1Yield: ~90%Step2Step 2: ReductionReagent: Fe / AcOH or H2/PdTemp: 60°CInter1->Step2Inter2Intermediate B(Aniline derivative)Step2->Inter2Yield: ~85%Step3Step 3: CyclizationReagent: Phosgene / TriphosgeneFormation of Uracil RingInter2->Step3FinalTarget Agrochemical(e.g., Saflufenacil Analog)Step3->Final

Figure 2: Process flow for the conversion of the scaffold into a Saflufenacil-class herbicide.

References

  • WIPO Patent WO2022201155 . Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. (2022).[3][4][5][6] Describes the nitration process and purification of the acid precursor, essential for understanding impurity profiles. Link

  • PubChem Compound Summary . Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CID 10704820).[2] National Center for Biotechnology Information. Accessed Oct 2023. Provides physical property data and GHS safety classification.[2] Link

  • Laxmi Organic Industries Ltd . A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Application IN202221033750. (2022). Details industrial scale-up conditions for the esterification and subsequent handling. Link

  • Bunnett, J. F.Mechanism and reactivity in aromatic nucleophilic substitution. Quarterly Reviews, Chemical Society, 1958, 12, 1-16.

    
     mechanism and the activating effect of nitro groups). Link
    

Application Note: Methyl 2-chloro-4-fluoro-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a high-value, poly-functionalized scaffold used extensively in the synthesis of heterocycles for oncology and metabolic disease therapeutics. Its utility stems from the unique electronic environment created by the ortho/para arrangement of the nitro, ester, and halogen groups, which enables highly regioselective Nucleophilic Aromatic Substitution (SNAr).[1]

This guide details the mechanistic basis for this regioselectivity and provides field-proven protocols for converting this intermediate into Benzimidazolone (DGAT2 inhibitors) and Indole/Oxindole (SOS1/Kinase inhibitors) cores.

Chemical Profile & Reactivity Analysis

The "Why": Electronic Activation Map

The molecule features two potential leaving groups (Fluorine at C4 and Chlorine at C2).[1] However, they are not equally reactive.[1]

  • C4-Fluorine (Primary Electrophile): Activated by the ortho-Nitro group (strong resonance withdrawal) and the para-Ester. Fluorine is the preferred leaving group in SNAr reactions with "hard" nucleophiles (amines, alkoxides) due to the high electronegativity of fluorine, which stabilizes the anionic Meisenheimer complex intermediate.[1]

  • C2-Chlorine (Secondary Electrophile): Activated by the para-Nitro group and ortho-Ester. While activated, the C-Cl bond is less polarized than C-F, and the leaving group ability in this specific electronic context renders it less reactive than the C4-F site.

  • C5-Nitro Group: Serves as the primary activating group for SNAr and a latent amino group for subsequent cyclization.

Reactivity Visualization

The following diagram maps the reactivity hotspots, guiding synthetic strategy.

ReactivityMap cluster_legend Strategic Logic Core Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Scaffold) F_Site C4-Fluorine (Primary S_NAr Site) Target: Amines, Malonates Core->F_Site High Reactivity (Ortho-NO2 Activated) Cl_Site C2-Chlorine (Secondary Site) Target: Suzuki Coupling (Post-Cyclization) Core->Cl_Site Lower Reactivity (Retained for later) NO2_Site C5-Nitro (Latent Amine) Target: Reduction -> Cyclization Core->NO2_Site Reduction Step1 Step 1: Displace F Step2 Step 2: Reduce NO2 Step1->Step2 Step3 Step 3: Cyclize Step2->Step3

Caption: Reactivity map illustrating the sequential functionalization strategy. The C4-Fluorine is the "entry point" for diversity.

Key Applications in Drug Discovery[2]

Metabolic Disease: DGAT2 Inhibitors

Diacylglycerol O-acyltransferase 2 (DGAT2) is a target for treating NASH (Non-Alcoholic Steatohepatitis).[2] The scaffold is used to synthesize Benzimidazolone cores.[1]

  • Mechanism: SNAr displacement of F by an amine, followed by nitro reduction and cyclization with a carbonyl source (e.g., CDI).[1]

Oncology: SOS1 and Kinase Inhibitors

For targets like SOS1 (KRAS-driven cancers), the scaffold is often derivatized via carbon-carbon bond formation.

  • Mechanism: Displacement of F by Dimethyl Malonate (C-nucleophile), followed by decarboxylation/cyclization to form oxindole or indazole derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of Benzimidazolone Core (DGAT2 Inhibitor Route)

Objective: Regioselective synthesis of Methyl 6-chloro-2-oxo-1-(substituted)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate.

Reagents Required:
  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[3]

  • Primary Amine (R-NH₂, e.g., Methylamine, Aniline) (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)[1]

  • Reducing Agent: Iron powder (5.0 eq) / NH₄Cl (saturated aq) OR H₂/Pd-C

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvents: THF, Ethanol, DMF.[1]

Step-by-Step Methodology:
  • SNAr Displacement (Regioselective):

    • Dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (10 mmol) in anhydrous THF (50 mL) at 0°C.

    • Add DIPEA (20 mmol) followed by the dropwise addition of the Primary Amine (11 mmol).[1]

    • Critical Control: Maintain temperature <10°C during addition to prevent side reactions at the C2-Cl site.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS (Disappearance of starting material).

    • Result: Formation of Methyl 4-(alkylamino)-2-chloro-5-nitrobenzoate. The Chlorine at C2 remains intact.[1]

  • Nitro Reduction:

    • Dissolve the intermediate from Step 1 in Ethanol/Water (4:1).[1]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]

    • Heat to reflux (80°C) for 2 hours.

    • Filter hot through Celite to remove iron residues.[1] Concentrate filtrate.[1][4]

    • Result: Methyl 5-amino-4-(alkylamino)-2-chlorobenzoate.

  • Cyclization:

    • Redissolve the diamine intermediate in dry THF.

    • Add CDI (1.2 eq) at 0°C, then reflux for 3 hours.

    • Quench with water, extract with Ethyl Acetate.[1][2][4][5]

    • Result:Benzimidazolone Core .[1]

Data: Representative Yields (Literature Based)
Nucleophile (R-NH₂)Product (Intermediate)Yield (Step 1)Yield (Overall)
MethylamineMethyl 2-chloro-4-(methylamino)-5-nitrobenzoate92%78%
AnilineMethyl 2-chloro-4-(phenylamino)-5-nitrobenzoate85%65%
CyclopropylamineMethyl 2-chloro-4-(cyclopropylamino)-5-nitrobenzoate88%70%
Protocol B: Carbon-Carbon Bond Formation (SOS1 Route)

Objective: Introduction of a carbon handle at C4 using Malonate.

  • Preparation of Nucleophile:

    • Suspend NaH (60% dispersion, 2.2 eq) in dry DMF at 0°C.

    • Add Dimethyl Malonate (2.2 eq) dropwise.[1] Stir 30 min until H₂ evolution ceases.

  • SNAr Reaction:

    • Add a solution of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in DMF dropwise to the malonate anion.

    • Note: The reaction is exothermic. Maintain T < 25°C.

    • Stir at RT for 12 hours.

    • Quench with 1M HCl (carefully) and extract with EtOAc.

  • Outcome:

    • The Fluorine is displaced by the CH(COOMe)₂ group.[1]

    • The Chlorine at C2 remains, available for downstream Suzuki-Miyaura coupling to attach biaryl systems typical of kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of Regioselectivity (Cl displacement)Reaction temperature too high or nucleophile too strong/unhindered.[6]Cool reaction to -10°C. Use bulky bases. Ensure stoichiometry is strict (1.05 eq nucleophile).
Incomplete Reduction Catalyst poisoning (if using Pd/C) due to sulfur/amines.[1]Switch to Fe/NH₄Cl or Zn/Acetic Acid (chemical reduction is more robust for halogenated aromatics to avoid de-halogenation).[1]
De-chlorination Hydrogenolysis of C-Cl bond during hydrogenation.Avoid H₂/Pd-C. Use Fe, SnCl₂, or Sodium Dithionite for nitro reduction.[1]

Workflow Diagram (DGAT2 Inhibitor Synthesis)

SynthesisWorkflow SM Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Starting Material) Step1 Step 1: S_NAr with R-NH2 (Displacement of F) SM->Step1 Regioselective Inter1 Intermediate 1: Methyl 2-chloro-4-(alkylamino)-5-nitrobenzoate Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe / NH4Cl) Inter1->Step2 Chemoselective Inter2 Intermediate 2: Methyl 5-amino-4-(alkylamino)-2-chlorobenzoate Step2->Inter2 Step3 Step 3: Cyclization (CDI or Urea) Inter2->Step3 Final Final Scaffold: Benzimidazolone Derivative (DGAT2 Inhibitor Core) Step3->Final

Caption: Step-by-step synthetic pathway from the benzoate scaffold to the bioactive benzimidazolone core.

References

  • Preparation of benzimidazolone derivatives as novel diacylglyceride O-acyltransferase 2 inhibitors. Google Patents. Patent WO2022076495A1.[1] Accessed Oct 2023. Link

  • Pharmaceutical combinations of sos1 inhibitors for treating and/or preventing cancer. Google Patents.[1] Patent AU2022210517A1.[1] Accessed Oct 2023. Link

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate Product Entry. ChemicalBook. CAS 85953-30-6.[3] Link

  • Application Notes for Nucleophilic Aromatic Substitution of Nitrobenzoates. BenchChem. Accessed Oct 2023. Link[1]

Sources

Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Functionalization of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 114776-15-7 for acid analog; ester derivatives vary) represents a highly versatile "push-pull" aromatic scaffold used extensively in the synthesis of herbicides (e.g., Saflufenacil) and kinase inhibitors (e.g., EGFR/MEK inhibitors). Its value lies in its orthogonal reactivity profile : it possesses four distinct functional handles—an ester, a nitro group, a labile fluorine, and a sterically hindered chlorine—each activatable under specific conditions.

This guide details protocols for the chemoselective functionalization of this intermediate. Specifically, we address the challenge of performing Nucleophilic Aromatic Substitution (SNAr) at the C4-fluorine position without disturbing the C2-chlorine, and reducing the C5-nitro group without causing hydrodechlorination.

Electronic Analysis & Reactivity Logic

To successfully manipulate this molecule, one must understand the electronic vectors at play.[1] The benzene ring is highly electron-deficient, activated by two strong electron-withdrawing groups (EWGs): the nitro group and the methyl ester.

  • C4-Fluorine (The "Soft Spot"): This position is activated by the ortho-nitro group and the para-ester. The extreme electronegativity of fluorine, combined with the Meisenheimer complex stabilization provided by the ortho-nitro group, makes this the most electrophilic site on the ring. It is highly susceptible to SNAr by amines, alkoxides, and thiols.

  • C2-Chlorine (The "Anchor"): While also activated (by ortho-ester and para-nitro), the C2 position is sterically hindered by the adjacent ester group. Furthermore, chlorine is a poorer leaving group than fluorine in SNAr reactions involving highly activated rings. This allows for high regioselectivity where C4 reacts exclusively over C2.

  • C5-Nitro: Acts as the primary activator for the C4-F. Once the C4 substitution is complete, the nitro group is typically reduced to an aniline, serving as a nucleophile for subsequent cyclizations or cross-couplings.

Experimental Workflows (Visualized)

The following flowchart illustrates the divergent synthesis pathways available from this core scaffold.

G cluster_legend Reaction Logic Start Methyl 2-chloro-4-fluoro- 5-nitrobenzoate SnAr_Cond Protocol 1: S_NAr (R-NH2, mild base, 0°C) Start->SnAr_Cond Product_A C4-Amino Derivative (Retention of Cl) SnAr_Cond->Product_A Red_Cond Protocol 2: Nitro Reduction (Fe/NH4Cl or Zn/AcOH) Product_A->Red_Cond Step 2 Product_B C5-Aniline Derivative (Avoids Dechlorination) Red_Cond->Product_B Cyclization Cyclization/Coupling (Post-Modification) Product_B->Cyclization API Synthesis key Path A exploits F > Cl reactivity. Path B requires chemoselective reduction (No H2/Pd).

Figure 1: Strategic workflow for the sequential functionalization of the benzoate scaffold. Note the prioritization of C4-substitution prior to nitro reduction.

Detailed Protocols

Protocol 1: Regioselective SNAr at C4

Objective: Replace the C4-Fluorine with a primary amine (R-NH2) while preserving the C2-Chlorine and Ester.

  • Mechanism: Addition-Elimination (SNAr).

  • Critical Control Point: Temperature control is vital. Elevated temperatures (>60°C) may induce partial substitution at the C2-Cl position or hydrolysis of the ester.

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv)

  • Amine nucleophile (e.g., Methylamine, Aniline derivatives) (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

  • Ice bath.

Procedure:

  • Dissolution: Dissolve 10.0 g (approx. 43 mmol) of Methyl 2-chloro-4-fluoro-5-nitrobenzoate in 100 mL of anhydrous THF. Cool the solution to 0°C under a nitrogen atmosphere.

  • Base Addition: Add TEA (6.0 mL, 43 mmol) dropwise.

  • Nucleophile Addition: Add the amine nucleophile (47 mmol) slowly over 15 minutes. Note: Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for an additional 2 hours.

  • Validation (TLC/HPLC): Check for disappearance of starting material.

    • Target: Single spot/peak.[2][3]

    • Impurity Alert: If a secondary peak appears (approx. +10% retention time shift), it may be the bis-substituted product (Cl displacement). Lower temperature if observed.

  • Workup: Quench with water (200 mL). Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Expected Yield: 85-95%.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C5-Nitro group to an aniline without removing the C2-Chlorine (Hydrodechlorination).

  • Challenge: Standard catalytic hydrogenation (H2, Pd/C) is NOT recommended as it frequently causes oxidative addition into the Ar-Cl bond, leading to dechlorination.

  • Solution: Use Dissolving Metal Reductions (Fe, Zn) or Sulfided Platinum.

Materials:

  • C4-substituted intermediate from Protocol 1 (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the nitro-intermediate (10 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add NH4Cl (50 mmol) and Iron powder (50 mmol).

  • Reaction: Heat the mixture to 70°C (gentle reflux) with vigorous stirring. Mechanical stirring is preferred due to the heavy iron slurry.

  • Monitoring: Monitor by TLC. The reaction is typically fast (1-3 hours). The yellow nitro compound will convert to a fluorescent or colorless amine.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Neutralize the aqueous residue with saturated NaHCO3.

    • Extract with Ethyl Acetate.

  • Purification: The resulting aniline is often pure enough for the next step. If oxidation (browning) occurs, perform a rapid filtration through a silica plug.

Expected Yield: 80-90%.

Data & Validation

The following table summarizes the compatibility of various reduction methods with the Ar-Cl moiety in this specific scaffold.

Reduction MethodReagent SystemAr-Cl RetentionReaction RateRecommendation
Catalytic Hydrogenation H2 (1 atm), 10% Pd/CPoor (<20%)FastAvoid (Dechlorination risk)
Bechamp Reduction Fe, NH4Cl, EtOH/H2OExcellent (>99%)Medium (2h)Primary Protocol
Stannous Chloride SnCl2, HCl (conc)Good (>95%)SlowAlternative (Acid sensitive)
Sulfided Platinum H2, Pt(S)/CVery Good (>90%)FastScalable Alternative

References

  • Synthesis of Halogenated Benzoates

    • Title: "Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives."[3][4][5][6]

    • Source: Patent CN103254123A (and related WO applications for Saflufenacil intermedi
    • Link:

  • Chemoselective Reduction Protocols

    • Title: "Selective reduction of nitro compounds in the presence of other reducible groups."[7][8]

    • Source:Common Organic Chemistry (D
    • Link:

  • Nucleophilic Aromatic Substitution (Regioselectivity)

    • Title: "Nucleophilic Aromatic Substitution: Reactivity and Selectivity."
    • Source:Organic Chemistry Portal.
    • Link:

  • Application in Kinase Inhibitors

    • Title: "Quinazoline derivatives: synthesis and bioactivities."[9]

    • Source:N
    • Link:

Sources

Application Note: Regioselective Nitration of Methyl 2-Chloro-4-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for the electrophilic aromatic nitration of methyl 2-chloro-4-fluorobenzoate to synthesize methyl 2-chloro-4-fluoro-5-nitrobenzoate . This intermediate is critical in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (e.g., Saflufenacil) and various kinase inhibitors in oncology. The procedure utilizes a standard mixed-acid strategy (


/

) optimized for regioselectivity and thermal safety. We achieve >90% purity via precipitation and recrystallization, negating the need for chromatographic separation.

Introduction & Mechanistic Rationale

Chemical Context

The nitration of methyl 2-chloro-4-fluorobenzoate is a classic Electrophilic Aromatic Substitution (EAS). The reaction requires precise control to balance reactivity against the deactivating nature of the substrate.

Regioselectivity Analysis

The substrate possesses three directing groups with competing electronic and steric effects. Understanding the "Why" behind the regiochemistry is essential for process control.

  • Methyl Ester (

    
    ):  A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta  position (Positions 3 and 5).
    
  • Fluorine (

    
    ):  A weak deactivator (inductive) but a strong ortho/para  director (resonance). Position 4 is occupied.[1][2][3][4][5][6][7]
    
  • Chlorine (

    
    ):  A weak deactivator and ortho/para  director. Position 2 is occupied.[1][2][3][6][8][9]
    

The Decision Matrix:

  • Position 3: Ortho to both halogens. This site is electronically activated but sterically congested (sandwiched between

    
     and 
    
    
    
    ).
  • Position 6: Ortho to the ester. Sterically hindered and electronically unfavorable (meta to Fluorine).

  • Position 5 (Target): Meta to the ester, Ortho to Fluorine, and Para to Chlorine. This position is electronically favored by the resonance donation of Fluorine and is the least sterically hindered activated site.

Reaction Scheme

Safety & Hazards (Critical)

HazardDescriptionMitigation
Corrosivity Fuming

and Conc.[1]

cause immediate, severe burns.
Wear butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Exotherm Nitration is highly exothermic.[2] Runaway reactions can occur if addition is too fast.Maintain temperature

during addition. Use an ice/salt bath.
Gas Evolution Generation of

fumes (brown gas).
Ensure high-efficiency ventilation.

Materials & Equipment

Reagents
  • Substrate: Methyl 2-chloro-4-fluorobenzoate (Purity >98%).

  • Acid Solvent: Sulfuric Acid, Concentrated (98%

    
    ).[6]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ) or Concentrated Nitric Acid (65-70%) Note: Fuming acid increases yield but requires stricter safety protocols.
    
  • Quenching: Crushed Ice.

  • Recrystallization: Methanol (MeOH) or Ethanol/Water mix.[2][3]

Equipment
  • 3-neck Round Bottom Flask (RBF) equipped with a thermometer adapter.

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer and stir bar.

  • Ice-water bath (Salt/Ice preferred for

    
     control).
    
  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation of Nitrating Mixture

Rationale: Pre-mixing acids controls the heat of hydration and ensures a consistent concentration of the nitronium ion (


).
  • Chill 20 mL of Conc.

    
     in a beaker to 
    
    
    
    .
  • Slowly add 1.5 equivalents of Nitric Acid to the sulfuric acid with gentle stirring.

    • Checkpoint: Do not allow temperature to exceed

      
      .
      
  • Keep the mixture on ice.

Phase 2: Nitration Reaction

Rationale: Controlled addition prevents dinitration and thermal runaway.

  • Dissolution: In the 3-neck RBF, dissolve 5.0 g (26.5 mmol) of Methyl 2-chloro-4-fluorobenzoate in 15 mL of Conc.

    
    . Cool the solution to 
    
    
    
    .
  • Addition: Transfer the pre-mixed nitrating acid (from Phase 1) to the addition funnel.

  • Reaction: Dropwise add the acid mixture to the substrate solution.

    • Critical Parameter: Maintain internal temperature between

      
       and 
      
      
      
      .
    • Duration: Addition should take approximately 20–30 minutes.

  • Completion: Once addition is complete, allow the reaction to warm slowly to Room Temperature (

    
    ). Stir for 1–2 hours.
    
    • Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc/Hexane). Starting material should be consumed.

Phase 3: Work-up and Isolation

Rationale: Rapid quenching precipitates the hydrophobic nitro-product while retaining acid in the aqueous phase.

  • Prepare a beaker with 100 g of crushed ice.

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: A white to pale-yellow precipitate will form immediately.

  • Stir for 15 minutes to ensure all acid is diluted and trapped in the aqueous layer.

  • Filter the solid using vacuum filtration.[2][9][10]

  • Wash: Wash the filter cake with cold water (

    
    ) until the filtrate pH is neutral (pH ~6-7).
    
Phase 4: Purification

Rationale: Removes trace acid and regio-isomeric byproducts.

  • Transfer the crude solid to a flask.

  • Recrystallize from hot Methanol (or MeOH/Water 9:1).

  • Cool to room temperature, then chill in an ice bath.

  • Filter the pure crystals and dry in a vacuum oven at

    
     for 4 hours.
    

Results & Data Analysis

Expected Yield and Properties
ParameterSpecification
Theoretical Yield ~6.2 g (based on 5g start)
Typical Isolated Yield 85% – 92%
Appearance White to pale yellow crystalline solid
Melting Point 78–82°C (Literature dependent)
Analytical Validation
  • 1H NMR (CDCl3):

    • The starting material shows two aromatic protons.[8]

    • The product will show two singlets (or para-coupled doublets with small coupling constants) in the aromatic region, confirming the protons are para to each other (Positions 3 and 6), indicating substitution at Position 5.

    • Shift prediction: The proton at Position 6 (ortho to ester) will be shielded relative to the proton at Position 3 (sandwiched between Cl/F/NO2).

Visualizations

Reaction Logic & Mechanism

This diagram illustrates the flow of electrons and the decision tree for regioselectivity.

NitrationMechanism cluster_logic Regioselectivity Logic Substrate Methyl 2-chloro-4-fluorobenzoate Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate Electrophilic Attack (Directed by F-Ortho) Reagents H2SO4 + HNO3 (Nitronium Ion NO2+) Reagents->Intermediate Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Major Isomer) Intermediate->Product Deprotonation (Re-aromatization) Byproduct Isomers (Pos 3/6) (Minor <5%) Intermediate->Byproduct Steric Hindrance Logic Pos 5 Favored: 1. Meta to Ester (EWG) 2. Ortho to Fluorine (Donor) 3. Less Steric than Pos 3

Figure 1: Mechanistic pathway highlighting the directing effects leading to the 5-nitro isomer.

Experimental Workflow

A step-by-step process flow for the laboratory execution.

Workflow Start Start: Weigh Substrate Dissolve Dissolve Substrate in H2SO4 Cool to 0°C Start->Dissolve MixAcid Prepare Nitrating Mix (HNO3 + H2SO4) Temp < 20°C Addition Dropwise Addition Maintain 0-5°C MixAcid->Addition Add to RBF Dissolve->Addition Warm Warm to RT Stir 1-2 Hours Addition->Warm Quench Pour onto Crushed Ice (Precipitation) Warm->Quench Filter Vacuum Filtration Wash to pH 7 Quench->Filter Purify Recrystallize (MeOH) Filter->Purify Final Final Product Dry & Weigh Purify->Final

Figure 2: Operational workflow for the batch synthesis of the target nitrobenzoate.

References

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.[1] Retrieved October 26, 2023, from [Link]

    • Context: Provides the foundational baseline for nitration of benzoate esters, establishing the meta-directing influence of the ester group.
  • Google Patents. (2017). CN106866684A - Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.[6] Retrieved October 26, 2023, from

    • Context: Describes the industrial conditions for nitrating 2-chloro-4-fluoro derivatives using mixed acids and quenching protocols.
  • WIPO Patentscope. (2024). WO2024047648 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[5] Retrieved October 26, 2023, from [Link]

    • Context: Validates the regioselectivity (position 5)
  • ResearchGate. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Retrieved October 26, 2023, from [Link]

    • Context: Academic grounding for the directing effects of halogens in nitration reactions, supporting the ortho-to-fluorine selectivity.

Sources

Nucleophilic substitution reactions of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution & Synthetic Utility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Part 1: Executive Summary & Strategic Value

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) is a high-value polyfunctional scaffold used extensively in the synthesis of fused heterocycles, particularly benzimidazoles and quinazolines. Its structural uniqueness lies in its "orthogonal reactivity": it possesses three distinct electrophilic sites (fluorine, chlorine, and ester) that can be engaged sequentially to build complex pharmaceutical architectures.

Key Applications:

  • EGFR/HER2 Inhibitors: The scaffold is a precursor for 6-substituted benzimidazoles, a pharmacophore found in various kinase inhibitors.

  • Late-Stage Diversification: The nitro group serves as a latent amine, allowing for reduction and subsequent cyclization after the initial nucleophilic attack.

Part 2: Mechanistic Insight & Regioselectivity

To design effective protocols, one must understand the electronic landscape of the molecule. The reaction is governed by the


 (Nucleophilic Aromatic Substitution) mechanism.
Regioselectivity Analysis

The molecule presents two halogen leaving groups. The selectivity is dictated by the stabilization of the Meisenheimer complex intermediate.

  • The 4-Fluoro Position (Primary Target):

    • Leaving Group: Fluoride is the superior leaving group in

      
       reactions due to its high electronegativity, which lowers the energy of the transition state by stabilizing the negative charge on the ring.
      
    • Activation: The fluorine is ortho to the strong electron-withdrawing nitro group (

      
      ) and para  to the ester (
      
      
      
      ). This "push-pull" electronic environment makes the C-4 carbon highly electrophilic.
  • The 2-Chloro Position (Secondary/Resistant Target):

    • Leaving Group: Chloride is a poorer leaving group than fluoride in this context.[1]

    • Activation: The chlorine is para to the nitro group and ortho to the ester. While activated, the steric hindrance from the adjacent ester group (

      
      ) significantly retards nucleophilic attack at this position.
      

Conclusion: Under standard basic conditions (


, DIPEA), nucleophiles will exclusively displace the 4-fluoro  substituent. The 2-chloro position remains intact, available for subsequent metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Regioselectivity Start Methyl 2-chloro-4-fluoro-5-nitrobenzoate SNAr_F Path A: SNAr at C-4 (Fast) Displaces Fluorine Start->SNAr_F  Nucleophile (Nu)    Ortho-NO2 Activation   SNAr_Cl Path B: SNAr at C-2 (Slow) Displaces Chlorine Start->SNAr_Cl  Steric Hindrance   Product_A Major Product (4-Substituted) SNAr_F->Product_A Product_B Minor/Trace Product (2-Substituted) SNAr_Cl->Product_B

Figure 1: Regioselectivity map showing the preferential displacement of fluorine over chlorine.

Part 3: Experimental Protocols

Protocol A: Displacement with Primary Amines

Objective: To synthesize Methyl 4-(alkyl/arylamino)-2-chloro-5-nitrobenzoate.

Reagents:

  • Substrate: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv)

  • Nucleophile: Primary Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: THF (0.2 M) or DMF (for less reactive amines)

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 g, 4.28 mmol) in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (1.12 mL, 6.42 mmol) followed by the dropwise addition of the primary amine (4.71 mmol).

    • Note: For volatile amines, use a slight excess (1.5 equiv).

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear, and a bright yellow/orange spot (product) will appear (
      
      
      
      ).
  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the residue with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% Key Observation: The solution typically turns vivid yellow/orange upon formation of the nitro-amine product due to conjugation.

Protocol B: One-Pot Reduction & Cyclization to Benzimidazoles

Objective: To convert the nitro-amine intermediate into a 6-chloro-benzimidazole scaffold.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Reductant: Iron powder (5.0 equiv) /

    
     (5.0 equiv) OR 
    
    
    
    , Pd/C
  • Cyclization Agent: Triethyl orthoformate (solvent/reagent) or Formic acid

  • Catalyst: p-TsOH (catalytic, 5 mol%)

Step-by-Step Procedure:

  • Reduction:

    • Dissolve the nitro-amine intermediate (1.0 mmol) in Ethanol/Water (4:1, 10 mL).

    • Add Iron powder (280 mg, 5.0 mmol) and Ammonium Chloride (265 mg, 5.0 mmol).

    • Heat to reflux (80°C) for 1 hour. The yellow color should fade to a pale/colorless solution (formation of aniline).

    • Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Cyclization:

    • Take the crude diamine residue and dissolve in Triethyl orthoformate (5 mL).

    • Add p-TsOH (10 mg).

    • Heat to reflux (100–110°C) for 3 hours.

  • Work-up:

    • Cool to room temperature.[2][3] The benzimidazole product often precipitates.

    • If precipitated, filter and wash with cold ether.

    • If soluble, concentrate and crystallize from EtOH/Hexane.

Workflow Step1 Step 1: SNAr Reaction (Displace F with R-NH2) Inter1 Intermediate: Nitro-Amine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 Intermediate: 1,2-Diamine Step2->Inter2 Step3 Step 3: Cyclization (HC(OEt)3 / H+) Inter2->Step3 Final Final Product: 6-Chloro-benzimidazole Step3->Final

Figure 2: Synthetic workflow from starting material to benzimidazole core.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Step 1) Nucleophile is sterically hindered or weak.Switch solvent to DMF or DMSO and increase temperature to 60°C. Use stronger base (Cs2CO3).
Hydrolysis of Ester Presence of water in basic conditions.Use anhydrous solvents. Avoid hydroxide bases (NaOH/KOH); stick to DIPEA or Carbonates.
Regioisomer Mixtures Reaction temperature too high (forcing Cl displacement).Maintain temperature < 40°C. Ensure F displacement is complete before heating.
Incomplete Cyclization Wet intermediate or insufficient acid catalyst.[1]Ensure diamine is dry. Add molecular sieves to the cyclization step to remove produced ethanol.

Part 5: Safety & Handling

  • Nitro Compounds: Like many nitro-aromatics, the starting material and intermediates can be energetic.[4] Avoid heating dry solids to high temperatures (>150°C) without DSC testing.

  • Skin Sensitization: Halogenated nitrobenzoates are potent skin irritants and sensitizers. Always wear nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from the Iron reduction step contains heavy metals. Dispose of in dedicated heavy metal waste streams.

References

  • Synthesis of 4-fluoro-benzimidazoles: National Institutes of Health (NIH). "Synthesis of New Fluoro-Benzimidazole Derivatives". Available at: [Link]

  • Mechanistic Principles of

    
    : Organic Chemistry Portal. "Nucleophilic Aromatic Substitution". Available at: [Link]
    
  • Benzimidazole Synthesis via Reduction/Cyclization: Royal Society of Chemistry. "Benzimidazole(s): synthons, bioactive lead structures". Available at: [Link]

  • Compound Data & Safety: PubChem. "Methyl 2-chloro-4-fluoro-5-nitrobenzoate CID 10704820".[5] Available at: [Link]

Sources

Technical Application Note: Suzuki-Miyaura Coupling of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

[1]

Reactivity Profile & Strategic Analysis

The substrate Methyl 2-chloro-4-fluoro-5-nitrobenzoate presents a "Reactivity Minefield."[1] Successful coupling requires understanding the competition between Palladium-catalyzed cycles and background nucleophilic attacks.[1]

The Selectivity Hierarchy[1]
  • Target Reaction: Palladium-catalyzed cross-coupling at the C-Cl bond.[1][2]

  • Primary Competing Reaction:

    
     displacement of the Fluorine  atom by the base, solvent (water/alcohol), or the boronic acid nucleophile.[1]
    
  • Secondary Competing Reaction: Saponification of the Methyl Ester .[1]

Mechanistic Insight: The Nitro group (C5) and Ester group (C1) strongly withdraw electrons, making the ring electron-deficient.[1]

  • Pros: This facilitates the Oxidative Addition of Pd(0) into the C-Cl bond, even though it is an aryl chloride.[1]

  • Cons: This makes the C-F bond extremely electrophilic.[1] Use of strong bases (hydroxides, alkoxides) or polar protic solvents (MeOH) will lead to rapid loss of the fluorine or the ester.[1]

Optimization Rule: Use weak, non-nucleophilic bases (Carbonates, Phosphates) and anhydrous or biphasic conditions to protect the Fluorine and Ester.[1]

Mechanistic Pathway & Competition

The following diagram illustrates the divergent pathways. The goal is to maximize Pathway A while suppressing Pathways B and C.[1]

ReactionPathwaysSubstrateMethyl 2-chloro-4-fluoro-5-nitrobenzoateOxAddOxidative Addition(Ar-Pd-Cl)Substrate->OxAdd Pathway A: Pd Catalysis(Fast w/ bulky ligands)SnArProductSIDE PRODUCT 1:F-Displacement(Ether/Amine formation)Substrate->SnArProduct Pathway B: SnAr at C-F(Promoted by strong base/heat)HydrolysisProductSIDE PRODUCT 2:Acid/Carboxylate(Ester cleavage)Substrate->HydrolysisProduct Pathway C: Hydrolysis(Promoted by OH- / H2O)Pd_ComplexPd(0) CatalystPd_Complex->OxAddSuzukiProductTARGET:Biaryl Product(C-Cl coupled, F intact)OxAdd->SuzukiProduct Transmetallation &Reductive EliminationNu_AttackNucleophile (Base/H2O)Nu_Attack->SnArProductNu_Attack->HydrolysisProduct

Figure 1: Kinetic competition between the desired Suzuki coupling (Pathway A) and undesired nucleophilic attacks (Pathways B & C).[1]

Experimental Protocols

Protocol A: High-Throughput / Robust Conditions (Boronic Acids)

Best for: Initial screening, diverse boronic acids, and substrates where the C-F bond is moderately stable.[1]

Rationale: Uses a mild base (


11
ComponentReagent/ConditionNotes
Substrate Methyl 2-chloro-4-fluoro-5-nitrobenzoate1.0 equiv
Coupling Partner Aryl Boronic Acid1.1 – 1.3 equiv
Catalyst Pd(dppf)Cl₂[1]·DCM 3 – 5 mol% (Robust against air/moisture)
Base Na₂CO₃ (2M aq.) 2.5 equiv.[1] (Mild base to prevent hydrolysis)
Solvent 1,4-Dioxane 0.1 – 0.2 M concentration
Temperature 80°C – 90°CMonitor closely; do not overheat.[1]
Time 2 – 6 HoursCheck LCMS hourly.[1]

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial, add the Nitrobenzoate substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add 1,4-Dioxane (degassed).

  • Base Addition: Add

    
     (2.0 M aqueous solution, 2.5 eq).
    
  • Degas: Sparge with Nitrogen or Argon for 5 minutes. Critical to prevent homocoupling.

  • Reaction: Seal the vial and heat to 85°C with vigorous stirring.

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: "Selectivity-First" Conditions (Anhydrous)

Best for: Substrates sensitive to

1

Rationale: Uses an anhydrous phosphate base (

1XPhos

1
ComponentReagent/ConditionNotes
Substrate Methyl 2-chloro-4-fluoro-5-nitrobenzoate1.0 equiv
Coupling Partner Boronic Acid or Pinacol Ester 1.2 equiv (Esters are often cleaner)
Catalyst XPhos Pd G3 (or G4)1 – 3 mol% (Fast oxidative addition)
Base K₃PO₄ (finely ground) 3.0 equiv (Anhydrous; mild)
Solvent Toluene or THF (Anhydrous)0.15 M
Additives Water (0.1 equiv)Trace water helps boronate activation without hydrolysis.[1]
Temperature 60°C – 80°CLower temp possible due to active catalyst.[1]

Step-by-Step Procedure:

  • Charge Solids: In a glovebox or under Ar flow, add Substrate (1.0 eq), Boronic Ester (1.2 eq),

    
     (0.02 eq), and anhydrous 
    
    
    (3.0 eq).[1]
  • Solvent: Add anhydrous Toluene.

  • Activation: Add a distinct "drop" of water (approx. 2-5

    
     per mmol) to facilitate the catalytic cycle (boron activation) without dissolving the base.[1]
    
  • Heat: Stir at 70°C.

  • Monitoring: This reaction is often faster.[1] Check LCMS at 1 hour.

  • Workup: Filter through a pad of Celite to remove solids.[1] Concentrate and purify.

Troubleshooting & Optimization Guide

Observation (LCMS)DiagnosisCorrective Action
Product mass - 20 (loss of HF)

Cyclization
If the coupling partner has an amine/alcohol, it might be displacing the F. Switch to Protocol B (Anhydrous).[1] Lower temperature.
Product mass + 17 (OH) Hydrolysis of EsterSystem is too basic/wet.[1] Use Protocol B or switch base to

or

.[1]
Starting Material Unreacted Catalyst DeactivationThe Nitro group can poison Pd.[1] Increase catalyst loading to 5 mol%. Ensure thorough degassing (Oxygen kills active Pd).[1]
Des-Chloro (Reduction) ProtodehalogenationSolvent (Dioxane/Alcohol) is acting as H-source.[1] Switch to Toluene . Reduce reaction time.
Homocoupling (Ar-Ar) Oxidative CouplingOxygen presence.[1] Degas solvents more rigorously . Add reaction components under inert atmosphere.

References

  • General Suzuki Protocols: Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Application Guide. Available at: [Link][1]

  • Catalyst Selection: Buchwald Precatalysts for Suzuki-Miyaura Coupling. Merck/Sigma-Aldrich Technical Library.[1] (General reference for XPhos Pd G3 utility in aryl chlorides).

  • Mechanistic Insight: Suzuki Coupling of Electron-Deficient Aryl Chlorides. Organic Chemistry Portal. Available at: [Link][1]

Disclaimer: This protocol involves the use of hazardous chemicals.[1][3] Always review the Safety Data Sheets (SDS) for Methyl 2-chloro-4-fluoro-5-nitrobenzoate (potential sensitizer) and Palladium catalysts before use.[1] Conduct reactions in a fume hood.

Amide bond formation with Methyl 2-chloro-4-fluoro-5-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Bond Formation with Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Strategic Overview & Medicinal Context[1][2][3]

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a high-value scaffold in medicinal chemistry, particularly in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors and other kinase-targeting small molecules (e.g., Afatinib intermediates).[1][2]

The core challenge in utilizing this scaffold is its dual-electrophilic nature .[1][2] The molecule possesses two distinct reactive centers:[1][2]

  • C1-Carbonyl (Ester): The target for amide bond formation.[1][2]

  • C4-Fluorine: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), driven by the ortho-nitro group and para-carbonyl.[1][2]

The Application Challenge: Direct aminolysis of the ester is often plagued by regioselectivity issues.[1][2] If the amine nucleophile is potent or the temperature is unregulated, it will preferentially or competitively displace the fluorine atom (SNAr) rather than attack the carbonyl.[1][2]

This guide details the Hydrolysis-Activation-Coupling (HAC) strategy, which offers the highest fidelity for amide formation while preserving the C4-fluorine handle for subsequent derivatization.[1][2]

Reactivity Landscape & Decision Matrix

To ensure process reliability, one must understand the electronic "push-pull" of the ring system.[1][2]

FeatureElectronic EffectSynthetic Consequence
5-Nitro Group Strong Electron Withdrawing (

)
Crucial: Activates C4-F for SNAr.[1][2] Makes the ring electron-deficient.
4-Fluoro Group High ElectronegativityExcellent leaving group for SNAr; stable to acidic hydrolysis.
2-Chloro Group Steric Bulk / Inductive WithdrawalProvides orthogonal reactivity (less reactive to SNAr than F).[1][2] Sterically hinders C1-carbonyl attack slightly.[1][2]
Methyl Ester Moderate ElectrophileRequires activation (hydrolysis to acid) for mild amidation conditions.[1][2]

Key Directive: Avoid direct heating of the methyl ester with primary/secondary amines.[1][2] This almost invariably leads to mixtures of amide (desired) and C4-amino substituted products (impurity).[1][2]

Strategic Workflow (Visualization)

The following diagram illustrates the critical decision pathways and the "Safe Zone" for amide generation.

AmideStrategy Start Methyl 2-chloro-4-fluoro- 5-nitrobenzoate (Ester) Direct Direct Aminolysis (R-NH2, Heat) Start->Direct High Risk path Hydrolysis Step 1: Mild Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Recommended Path SNAr_Side SIDE PRODUCT: C4-Fluorine Displacement Direct->SNAr_Side Major Impurity Acid Intermediate: Benzoic Acid Hydrolysis->Acid Activation Step 2: Activation Acid->Activation MethodA Method A: Acid Chloride (SOCl2, cat. DMF) Activation->MethodA MethodB Method B: Coupling Reagent (HATU/DIPEA) Activation->MethodB Amidation Step 3: Amidation (R-NH2, 0°C to RT) MethodA->Amidation Robust MethodB->Amidation Mild Final TARGET: Benzamide Derivative Amidation->Final

Figure 1: Decision tree highlighting the risk of direct aminolysis (Red) vs. the recommended Hydrolysis-Activation route (Green/Blue).[1][2]

Detailed Experimental Protocols

Protocol A: Mild Hydrolysis (Ester Acid)

Objective: Convert the methyl ester to the acid without displacing the sensitive fluorine.[1][2]

Reagents:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)[1][2][3]

  • Lithium Hydroxide Monohydrate (LiOH[1][2]·H2O) (1.2 eq)[1][2]

  • Solvent: THF/Water (3:1 ratio)[1][2]

Procedure:

  • Dissolve the ester in THF and cool to 0°C.

  • Add LiOH·H2O dissolved in the minimum amount of water dropwise.[1][2]

  • Stir at 0°C to 10°C . Do not reflux.[1][2] High temperature with hydroxide can lead to hydrolysis of the Fluorine to a Phenol (C4-OH).[1][2]

  • Monitor by TLC/LCMS (approx. 2-4 hours).[1][2]

  • Workup: Acidify carefully with 1N HCl to pH 2-3. The benzoic acid intermediate often precipitates.[1][2] Filter and dry.[1][2][4][5][6] If no precipitate, extract with Ethyl Acetate.[1][2]

Protocol B: Acid Chloride Activation (Robust Method)

Best for: Non-sensitive amines and scaling up.[1][2]

Reagents:

  • 2-chloro-4-fluoro-5-nitrobenzoic acid (from Protocol A)[1][2][4][7]

  • Thionyl Chloride (SOCl2) (5.0 eq)[1][2]

  • DMF (Catalytic, 2-3 drops)[1][2]

  • Solvent: Toluene or DCM (anhydrous)[1][2]

Procedure:

  • Suspend the acid in anhydrous Toluene.[1][2]

  • Add SOCl2 and catalytic DMF.[1][2]

  • Heat to 60-70°C for 2 hours. Note: Avoid boiling temperatures if possible to minimize thermal instability.

  • Concentrate in vacuo to remove excess SOCl2.[1][2] Azeotrope with toluene twice to ensure removal of acidic volatiles.[1][2]

  • Coupling: Redissolve the crude acid chloride in DCM (0°C). Add the amine (1.1 eq) and Triethylamine (TEA, 1.5 eq) dropwise.

  • Critical Control: Keep the reaction at 0°C during addition. Allow to warm to RT only after 1 hour. This kinetic control prevents the amine from attacking the C4-fluorine.[1][2]

Protocol C: HATU-Mediated Coupling (Mild Method)

Best for: Complex, valuable, or acid-sensitive amines.[1][2]

Reagents:

  • 2-chloro-4-fluoro-5-nitrobenzoic acid (1.0 eq)[1][2][4]

  • HATU (1.1 eq)[1][2]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1][2]

  • Target Amine (1.1 eq)[1][2]

  • Solvent: DMF or DCM (anhydrous)[1][2]

Procedure:

  • Dissolve the acid and DIPEA in DMF at 0°C.

  • Add HATU and stir for 15 minutes to form the activated ester (O-At ester).

  • Add the Target Amine.[1][2]

  • Stir at 0°C for 2 hours , then warm to RT.

  • Validation: Check LCMS for the mass of Product (M+Amine-OH) vs. SNAr byproduct (M+Amine-F).

Quality Control & Troubleshooting

Self-Validating System: Before proceeding to the next step, verify the integrity of the C4-Fluorine bond.[1][2]

ObservationDiagnosisCorrective Action
LCMS Mass +17 (approx) Hydrolysis of F to OH (Phenol formation)Hydrolysis step was too hot or too basic.[1][2] Use LiOH at 0°C.
LCMS Mass +Amine -F SNAr Side Reaction (Dimer)Coupling temperature too high.[1][2] Ensure amine addition is at 0°C.
Low Yield in Protocol B Incomplete Acid Chloride formationEnsure catalytic DMF is fresh. Check for moisture in Toluene.

NMR Signature Watch:

  • Desired Product: The aromatic region should show two distinct singlets (or doublets with small coupling) for the H3 and H6 protons.[1][2] The F-NMR should show a signal around -110 to -120 ppm (depending on solvent).[1][2]

  • SNAr Impurity: Loss of the Fluorine signal in

    
    F NMR. Significant shift in the proton para to the nitro group.[1][2]
    

References

  • PubChem Compound Summary. "Methyl 2-chloro-4-fluoro-5-nitrobenzoate."[1][2][3] National Center for Biotechnology Information.[1][2] Accessed October 26, 2023.[1][2] [Link][1][2]

  • Patent CN106866684A. "Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid."[1][2][4][7] Google Patents.

  • Organic Syntheses. "m-Nitrobenzoic Acid (General Hydrolysis Protocols)." Org. Synth. 1922, 2,[1][2][4] 53. [Link] (Cited for general hydrolysis conditions of nitro-benzoates).[1][2]

  • World Intellectual Property Organization. "Process for the preparation of Quinazoline Derivatives (Afatinib Intermediates)." WO2007085638.[1][2] (Demonstrates the utility of the acid intermediate in kinase inhibitor synthesis).

Sources

Process Optimization and Scale-Up Strategy for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the industrial-scale synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate , a critical intermediate in the manufacturing of fluoroquinolone antibiotics, specifically Moxifloxacin .

While laboratory-scale nitrations are routine, scaling this reaction presents significant safety challenges due to the high exothermicity of mixed-acid nitrations and the sensitivity of the regiochemistry. This guide provides a robust, self-validating protocol for the direct nitration of methyl 2-chloro-4-fluorobenzoate, prioritizing thermal safety, impurity profile control (specifically the 3-nitro isomer), and yield maximization (>85%).

Chemical Strategy & Mechanism[1][2][3][4]

Retrosynthetic Analysis

The target molecule is constructed via Electrophilic Aromatic Substitution (EAS). The presence of three existing substituents on the benzene ring dictates the regioselectivity:

  • Fluorine (C4): Strong ortho/para director (deactivated by induction, activated by resonance).

  • Chlorine (C2): Ortho/para director.

  • Ester (C1): Strong meta director (deactivating).

Regiochemical Outcome: The position C5 is synergistically activated.[1] It is meta to the electron-withdrawing ester and ortho to the fluorine atom. The C3 position is sterically crowded (between Cl and F) and less electronically favorable.

Reaction Pathway Diagram

The following diagram illustrates the transformation and the critical intermediate species.

ReactionPathway Start Methyl 2-chloro-4-fluorobenzoate (CAS: 85953-29-3) Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + H2SO4/HNO3 (Nitration) Electrophile Nitronium Ion [NO2]+ Electrophile->Intermediate Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 104265-58-3) Intermediate->Product - H+ (Major) Isomer Impurity: 3-Nitro Isomer Intermediate->Isomer - H+ (Minor <5%)

Figure 1: Reaction pathway showing the electrophilic attack of the nitronium ion. High regioselectivity for the 5-position is achieved via temperature control.

Scale-Up Protocol

Safety Warning: This protocol involves Mixed Acid (Nitrating Acid) . The reaction is highly exothermic and can lead to thermal runaway if addition rates are not strictly controlled. Standard PPE (Face shield, acid-resistant gloves, apron) is mandatory. Ensure reactor has emergency cooling capacity.

Materials & Stoichiometry
ReagentEquiv.RoleCritical Attribute
Methyl 2-chloro-4-fluorobenzoate 1.0SubstratePurity >98% (GC)
Sulfuric Acid (H₂SO₄) 4.0 - 5.0Solvent/CatalystConc. (98%)
Fuming Nitric Acid (HNO₃) 1.1 - 1.2Reagent>90% or Fuming
Dichloromethane (DCM) 5.0 VolExtraction SolventOptional (if not quenching to solid)
Methanol 3.0 VolRecrystallizationIndustrial Grade
Process Flow Diagram (PFD)

ProcessFlow R1 Glass-Lined Reactor (Jacketed -10°C to 20°C) Quench Quench Tank (Ice/Water) R1->Quench Gravity Transfer Feed Acid Dosing Tank (HNO3/H2SO4 Premix) Feed->R1 Controlled Addition (T < 15°C) Filter Centrifuge/Filter Quench->Filter Slurry Transfer Dryer Vacuum Dryer (45°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Acidic Mother Liquor

Figure 2: Unit operation flow for the batch synthesis.

Step-by-Step Methodology
Step 1: Preparation of Nitrating Mixture (The "Mixed Acid") [2]
  • Context: Pre-mixing acids allows for better heat management than adding nitric acid directly to the organic substrate.

  • Action: In a separate vessel, charge Sulfuric Acid (98%). Cool to 0–5°C.

  • Action: Slowly add Fuming Nitric Acid while maintaining temperature < 20°C.

  • Checkpoint: Ensure the mixture is homogenous and cooled back to 0°C before use.

Step 2: Substrate Solubilization
  • Action: Charge Methyl 2-chloro-4-fluorobenzoate (solid or melt) into the main reactor.

  • Action: Add a portion of Sulfuric Acid (approx.[3][4][2][5][6] 2.0 equiv) to dissolve the ester.[4] Stir until a clear solution is obtained.

  • Temperature: Cool the reactor contents to 0–5°C .

Step 3: Controlled Nitration (Critical Step)
  • Action: Begin dosing the Mixed Acid (from Step 1) into the reactor.

  • Rate Limit: Adjust addition rate strictly based on internal temperature. Do not exceed 15°C.

  • Observation: The reaction mixture will turn yellow/orange.

  • Post-Addition: Once addition is complete, allow the temperature to rise naturally to 20–25°C (Room Temp) and stir for 2–3 hours.

  • Validation: Sample for HPLC/TLC. Reaction is complete when starting material < 0.5%.

Step 4: Quench and Isolation
  • Safety: Never add water to the acid mixture. Always add the acid mixture to water.

  • Action: Prepare a separate vessel with crushed ice/water (approx. 5x volume of acid).

  • Action: Slowly pour the reaction mass onto the ice with vigorous stirring.

  • Result: The product will precipitate immediately as a pale yellow/white solid.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with cold water until the filtrate pH is neutral (pH 6-7).

Step 5: Purification (Recrystallization)
  • Rationale: To remove trace acid and the minor 3-nitro isomer.

  • Action: Suspend the wet cake in Methanol (approx. 3 volumes). Heat to reflux to dissolve.

  • Cooling: Cool slowly to 0-5°C to crystallize.

  • Yield: Expected isolated yield is 85–92% .

  • Purity: Expected purity >99.0% (HPLC).

Critical Process Parameters (CPPs)

ParameterRangeImpact of Deviation
Addition Temp 0°C – 15°C>15°C: Increases di-nitro impurities and oxidation byproducts. <0°C: Accumulation of unreacted reagent (delayed exotherm risk).
Stirring Speed High ShearPoor mixing leads to "hot spots" and local overheating/runaway.
Quench Temp < 30°CHigh quench temps can hydrolyze the methyl ester back to the acid.

Analytical Specifications

To ensure the material is suitable for Moxifloxacin synthesis, the following specifications must be met:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Melting Point: 78°C – 82°C.

  • HPLC Purity: ≥ 99.0%.

  • Impurity A (Starting Material): ≤ 0.1%.

  • Impurity B (Acid Hydrolysis Product): ≤ 0.5% (2-chloro-4-fluoro-5-nitrobenzoic acid).

  • Water Content (KF): ≤ 0.5%.

Troubleshooting Guide

Issue: Low Yield (<70%)

  • Cause: Hydrolysis of the ester during the quench.

  • Solution: Ensure the quench water is ice-cold.[4] Filter immediately after precipitation. Do not let the slurry sit in acidic water for extended periods.

Issue: High "Di-nitro" Impurity

  • Cause: Excess Nitric acid or temperature too high (>20°C) during addition.

  • Solution: Verify stoichiometry (keep HNO3 close to 1.1 eq) and improve cooling jacket efficiency.

Issue: Product is Oily/Sticky

  • Cause: Presence of isomers or residual solvent.

  • Solution: Recrystallize from Methanol/Water (9:1) to harden the crystal habit.

References

  • Bayer AG. (2007). Method for preparing moxifloxacin and moxifloxacin hydrochloride. European Patent EP1832587. Link

  • Chongqing Carelife Pharmaceutical Co Ltd. (2017). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene and derivatives. CN Patent CN106866684A. Link

  • Adama Agan Ltd. (2022). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. World Intellectual Property Organization WO2022201155. Link

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-chloro-4-fluorobenzoate. Link

  • Royal Society of Chemistry. (2024). Nitration of methyl benzoate: Laboratory Protocol. Link

Sources

Purification of Methyl 2-chloro-4-fluoro-5-nitrobenzoate using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Purification of Methyl 2-chloro-4-fluoro-5-nitrobenzoate via Flash Column Chromatography

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Sorafenib analogs) and other oncology candidates.[1] While bulk synthesis is often achieved via nitration of methyl 2-chloro-4-fluorobenzoate, the crude product frequently contains unreacted starting material, regioisomers (3-nitro or 6-nitro species), and hydrolysis byproducts (carboxylic acids).[1]

This guide provides a high-fidelity protocol for purifying this compound using flash column chromatography. Unlike standard crystallization, which may trap isomeric impurities in the crystal lattice, chromatography offers superior resolution for isolating the 5-nitro isomer in >99.5% purity.

The Chemist’s Perspective: Separation Mechanics

To design an effective separation, one must understand the molecular interactions at play between the analyte, the silica stationary phase, and the mobile phase.

  • The Molecule: The target compound possesses a "push-pull" electronic structure.

    • Lipophilic Domain: The chloro- and fluoro- substituents are electron-withdrawing but lipophilic, reducing interaction with the silanols on the silica surface.[1]

    • Polar Domain: The nitro (

      
      ) and ester (
      
      
      
      ) groups are polar hydrogen-bond acceptors.[1]
  • The Impurity Profile:

    • Starting Material (Non-nitrated): Significantly less polar (lacks the nitro group).[1] Elutes first.

    • Regioisomers: Steric hindrance varies the accessibility of the nitro group to the silica. Ortho-nitro isomers often elute faster than para/meta isomers due to internal hydrogen bonding or steric shielding.[1]

    • Acid Impurity (Hydrolysis): Highly polar.[1] Elutes last or stays on the baseline.

Chromatographic Strategy: A gradient elution system of Hexanes (or Heptane) and Ethyl Acetate (EtOAc) is the gold standard for this separation. The non-polar solvent ensures retention, while the polar modifier modulates desorption kinetics.

Pre-Purification Analytics & TLC Method

Before committing the crude mass to the column, a Thin Layer Chromatography (TLC) method must be established to define the solvent system.

Standard TLC Protocol:

  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase Optimization:

    • Trial 1: 100% Hexanes (Compound likely stays at baseline).[1]

    • Trial 2: 10% EtOAc in Hexanes (Target

      
      ).[1]
      
    • Trial 3: 20% EtOAc in Hexanes (Target

      
      ).[1] (Recommended Starting Point) 
      
  • Visualization: UV lamp at 254 nm (Aromatic ring absorption).

Data Table: Expected


 Values (20% EtOAc/Hexane) 
CompoundEstimated

Elution OrderVisualization Characteristics
Methyl 2-chloro-4-fluorobenzoate (SM)0.60 - 0.701UV active (Dark spot)
Target: 5-Nitro isomer 0.35 - 0.40 2 UV active (Strong)
Regioisomers (Trace)0.30 - 0.452 (Co-elution risk)UV active
2-chloro-4-fluoro-5-nitrobenzoic acid< 0.053UV active / Streaks from baseline

Detailed Purification Protocol

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Solvents: HPLC-grade Hexanes (or Petroleum Ether 40-60) and Ethyl Acetate.[1]

  • Column: Glass column with fritted disc (Size depends on scale; see loading guide).[1]

  • Sand: Sea sand (acid washed).[1]

Step-by-Step Workflow

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing prevents air bubbles and channeling, which destroy resolution.[1]

  • Mix Silica Gel with 10% EtOAc/Hexane to form a pourable slurry.[1]

  • Pour into the column while tapping the sides gently to settle the bed.

  • Add a 1-2 cm layer of sand on top to protect the silica bed during solvent addition.[1]

Step 2: Sample Loading (Dry Loading Recommended)

  • Why Dry Load? The target compound has limited solubility in pure hexane.[1] Liquid loading with DCM or EtOAc might cause "band broadening" because the sample solvent is stronger than the initial mobile phase.[1]

  • Procedure:

    • Dissolve crude mixture in minimal Dichloromethane (DCM).[1]

    • Add silica gel (ratio 1:2 crude to silica) to the flask.

    • Rotary evaporate until a free-flowing powder remains.

    • Carefully pour this powder onto the sand bed of the column.[1]

    • Add another thin layer of sand on top.[1]

Step 3: Gradient Elution

  • Initial Flush: Start with 5% EtOAc/Hexane (2 Column Volumes - CV).

    • Goal: Elute non-polar impurities and unreacted starting material.[1]

  • Ramp Up: Increase polarity to 15% EtOAc/Hexane (3-4 CV).

    • Goal: Begin moving the target compound.[1][2]

  • Product Elution: Switch to 20-25% EtOAc/Hexane .

    • Goal: Elute the target Methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1][3]

  • Column Flush: 50% EtOAc/Hexane.[1]

    • Goal: Remove polar acids/tars (discard these fractions).[1]

Step 4: Fraction Analysis

  • Spot every 3rd test tube on a TLC plate.[1]

  • Combine fractions containing only the pure spot (

    
    ).[1][4]
    
  • Critical Check: If "shoulders" appear on the main peak in TLC, isolate those side fractions and re-column or discard to maintain high purity.[1]

Process Visualization

The following diagram illustrates the logical flow of the purification process and the separation mechanics inside the column.

PurificationWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Chromatography (Elution Profile) cluster_2 Phase 3: Isolation Crude Crude Reaction Mixture (Solid/Oil) DryLoad Dry Loading (Adsorb to Silica + Rotovap) Crude->DryLoad Gradient1 Elution A: 5% EtOAc (Removes Starting Material) DryLoad->Gradient1 ColumnPrep Column Packing (Slurry Method: Hex/EtOAc) ColumnPrep->DryLoad  Load onto Bed Gradient2 Elution B: 20% EtOAc (Target Compound Elutes) Gradient1->Gradient2  Increase Polarity Gradient3 Elution C: 50% EtOAc (Retains Polar Acids) Gradient2->Gradient3 TLC TLC Fraction Analysis (Pool Pure Fractions) Gradient2->TLC  Collect Fractions Evap Rotary Evaporation (< 45°C) TLC->Evap Final Pure Methyl 2-chloro-4-fluoro-5-nitrobenzoate (>99.5% Purity) Evap->Final

Caption: Workflow for the isolation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate, emphasizing the dry-loading technique and gradient elution strategy.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Streaking on TLC Acidic impurities or column overload.[1]Add 0.5% Acetic Acid to mobile phase (rarely needed for esters) or reduce loading mass.[1]
Co-elution of spots Gradient too steep (polarity increased too fast).[1]Decrease polarity increment. Hold at 10% EtOAc for longer before jumping to 20%.
Product Crystallizes in Column Solubility limit reached in mobile phase.Use "Dry Loading" (as described).[1] Ensure the column is not run dry.[1] Increase EtOAc slightly if crystallization persists.
Low Yield Product retained on silica or decomposed.[1]Flush column with 100% EtOAc to check for retained material.[1] Ensure rotovap bath < 50°C to prevent thermal degradation (though nitrobenzoates are generally stable).[1]

References

  • Synthesis and Nitration of Halogenated Benzoates Source: Patent WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.[1] Relevance: Describes the nitration conditions and the impurity profile (regioisomers) expected in the crude mixture. URL:

  • General Protocol for Purification of Nitrobenzoates Source: University of South Alabama - Preparation of Methyl 3-nitrobenzoate.[1] Relevance: Establishes the baseline TLC solvent systems (Hexane/EtOAc 8:2) and workup procedures for nitrobenzoate esters. URL:[Link]

  • Chromatographic Separation of Regioisomers Source: Nacalai Tesque - Separation of Positional Isomers in Aromatic Compounds.[1][5] Relevance: Provides technical insight into how nitro-group positioning affects retention time on silica and C18 phases. URL:[Link]

  • Physical Properties of Methyl Nitrobenzoates Source: PubChem - Methyl 2-chloro-5-nitrobenzoate (Analog).[1][6] Relevance: Used to benchmark solubility and melting point expectations for the target 4-fluoro analog.[1] URL:[Link][1]

Sources

Recrystallization methods for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Dynamics for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Part 1: Executive Summary & Chemical Context

Subject: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) Role: Critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, specifically Flumioxazin and Saflufenacil .[1][2][3][4][5][6]

The Challenge: Synthesized via the nitration of methyl 2-chloro-4-fluorobenzoate or esterification of the corresponding acid, this compound frequently suffers from three specific impurity classes that compromise downstream cyclization reactions:

  • Regioisomers: Trace amounts of 6-nitro isomers (hard to remove due to structural similarity).[1][2][3][4][5][6]

  • Hydrolysis Byproducts: 2-chloro-4-fluoro-5-nitrobenzoic acid (Acid content >0.5% interferes with base-catalyzed coupling).[1][2][3][4][5][6]

  • Occluded Acids: Residual mineral acids (

    
    ) trapped in the crystal lattice.[1][2][3][4][5][6]
    

The Solution: This guide presents two validated recrystallization protocols designed to target these specific impurity profiles. Unlike generic procedures, these protocols utilize solubility differentials and controlled supersaturation to reject isomers and free acids.[1][2][3][4][5][6]

Part 2: Pre-Formulation & Solubility Profiling

Before attempting scale-up, the solubility profile must be validated.[1][2][3][4][5][6] The methyl ester moiety increases lipophilicity compared to the free acid, altering solvent selection.[1][2][3][4][5][6]

Table 1: Solubility Profile & Solvent Selection Logic

Solvent SystemSolubility (25°C)Solubility (Boiling)Role in Process
Methanol (MeOH) ModerateHighPrimary Solvent. Best balance for thermal recrystallization.[1][2][3][4][5][6]
Ethyl Acetate (EtOAc) HighVery HighSolvent. Used for anti-solvent methods; solubilizes the ester too well for thermal methods alone.[1][2][3][4][5][6]
Water InsolubleInsolubleAnti-Solvent. Rejects the hydrophobic ester; purges inorganic acids and polar byproducts.[1][2][3][4][5][6]
Heptane/Hexane LowModerateAnti-Solvent. Excellent for rejecting polar impurities (like the free acid).[1][2][3][4][5][6]
Toluene ModerateHighAlternative. Good for azeotropic drying if water content is a concern.[1][2][3][4][5][6]

Part 3: Detailed Experimental Protocols

Protocol A: The "Polar Rejection" Method (Methanol/Water)

Best for: Removing inorganic acids and unreacted starting materials.[1][2][3][4][5][6] High Yield.

Mechanism: This method utilizes the steep solubility curve of the ester in methanol while using water to force precipitation, keeping highly polar mineral acids in the supernatant.[1][2][3][4][5][6]

Step-by-Step Methodology:

  • Dissolution:

    • Charge crude Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq, e.g., 100 g) into a reactor.

    • Add Methanol (3.0 - 4.0 volumes relative to mass, e.g., 300-400 mL).[1][2][3][4][5][6]

    • Heat to 60°C (Reflux).[1][2][3][4][5][6] Agitate at 200 RPM.

    • Checkpoint: Solution must be clear. If haze persists (inorganic salts), perform a hot filtration.[1][2][3][4][5][6]

  • Nucleation Setup:

    • Cool the solution slowly to 45°C .

    • Seed Addition: Add 0.5 wt% of pure seed crystals. Hold for 30 minutes to establish a stable seed bed. Why? Seeding prevents "oiling out" (Liquid-Liquid Phase Separation), a common issue with low-melting nitro esters.[1][2][3][4][5][6]

  • Anti-Solvent Addition:

    • Slowly dose Water (1.0 volume) over 2 hours via a peristaltic pump.

    • Maintain temperature at 40-45°C during addition.[1][2][4][5][6]

    • Critical Parameter: Do not rush. Rapid water addition causes uncontrolled nucleation, trapping impurities.[1][2][3][4][5][6]

  • Cooling & Growth:

    • Cool the slurry to 0-5°C over 3 hours (Linear ramp: ~15°C/hour).

    • Hold at 0°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry.[1][2][3][4][5][6]

    • Wash the cake with cold Methanol/Water (1:1 ratio).[1][2][3][4][5][6]

    • Dry under vacuum at 40°C. Note: Avoid temperatures >50°C during drying to prevent melting/sintering (MP is approx 53-57°C).[1][2][3][4][5][6]

Protocol B: The "Lipophilic Polish" Method (EtOAc/Heptane)

Best for: Removing the free acid impurity (hydrolysis product) and improving crystal habit.[1][2][3][4][5][6]

Mechanism: The free acid impurity is less soluble in non-polar alkanes than the ester.[1][2][3][4][5][6] By dissolving in EtOAc and forcing out with Heptane, the ester crystallizes while the more polar acid contaminants remain solvated or are rejected.[1][2][3][4][5][6]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve crude solid in Ethyl Acetate (2.0 volumes) at 50°C.

  • Clarification:

    • If the solution is dark/colored, treat with activated carbon (5 wt%) for 30 mins, then hot filter through Celite.[1][2][3][4][5][6]

  • Crystallization:

    • Heat filtrate to 50°C.[1][2][3][4][5][6]

    • Add Heptane (2.0 volumes) slowly until a slight turbidity is observed.

    • Add seeds.[1][2][3][4][5][6]

    • Add remaining Heptane (2.0 volumes, Total Heptane = 4.0 volumes) over 2 hours while cooling to 20°C.

  • Harvest:

    • Cool to -5°C.[1][2][4][5][6]

    • Filter and wash with 100% Heptane.[1][2][3][4][5][6]

    • Result: This produces larger, more defined crystals (prisms) compared to the aqueous method.[1][2][3][4][5][6]

Part 4: Process Visualization (Graphviz)

Diagram 1: Decision Matrix for Impurity Purging

Caption: Logic flow for selecting the optimal solvent system based on the dominant impurity profile.

ImpurityLogic Start Analyze Crude Purity (HPLC/GC) Impurity_Acid Dominant Impurity: Free Acid / Salts Start->Impurity_Acid High Polarity Impurity_Isomer Dominant Impurity: Regioisomers Start->Impurity_Isomer Structural Similarity Method_B Protocol B: EtOAc / Heptane (Lipophilic Polish) Impurity_Acid->Method_B Acid stays in solution Method_A Protocol A: MeOH / Water (Polar Rejection) Impurity_Isomer->Method_A Isomer solubility diff. Validation Validation: DSC (Melting Point) HPLC (>99.0%) Method_A->Validation Method_B->Validation

Diagram 2: The "Oiling Out" Prevention Workflow

Caption: Critical control points to prevent Liquid-Liquid Phase Separation (LLPS) during crystallization.

OilingOut Dissolve 1. Dissolution (60°C) Cool 2. Cool to Metastable Zone (45°C) Dissolve->Cool Seed 3. SEEDING (Critical Step) Cool->Seed T > T_oil Fail Oiling Out / Oil Droplets Cool->Fail No Seeds + Fast Cool Growth 4. Controlled Growth (Slow Cooling) Seed->Growth Surface Area Available Result Crystalline Solid Growth->Result Fail->Result Requires Re-heating

Part 5: Analytical Validation (Self-Correcting Systems)

To ensure the protocol is working, the following "Stop/Go" criteria must be met:

  • Melting Point Verification (DSC):

    • Target: ~53-57°C (Broadening indicates solvent occlusion or isomer contamination).[1][2][3][4][5][6]

    • Action: If MP < 50°C, vacuum dry for 4 more hours.[1][2][3][4][5][6] If still low, recrystallize using Protocol B.[1][2][3][4][5][6]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2][3][4][5][6]

    • Mobile Phase: Acetonitrile/Water (0.1% H3PO4).[1][3][4][5][6]

    • Target: >99.0% Area.

    • Specific Check: Look for the "Acid" peak (usually elutes earlier than the ester).[1][2][3][4][5][6] If Acid > 0.1%, wash the cake with dilute NaHCO3 solution followed by water.[1][2][3][4][5][6]

Part 6: References

  • Sumitomo Chemical Co., Ltd. (2014).[1][2][3][4][5][6] Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN103910665A.[1][2][3][4][5][6]

  • Adama Agan Ltd. (2024).[1][2][3][4][5][6] Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. WO/2024/047648.[1][2][3][4][5][6][7] [1][2][3][4][5][6]

  • National Center for Biotechnology Information. (2024).[1][2][3][4][5][6] PubChem Compound Summary for CID 10704820, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. [1][2][3][4][5][6]

  • BenchChem. (2025).[1][2][3][4][5][6][8] Synthesis and Impurity Profiling of Nitrobenzoate Derivatives.

Sources

Application Note: Proper Handling, Storage, and Synthetic Utility of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a highly functionalized aromatic scaffold used extensively in the synthesis of agrochemicals (specifically PPO inhibitors like Saflufenacil) and pharmaceutical intermediates. Its utility stems from its unique "push-pull" electronic structure: the electron-withdrawing nitro and ester groups activate the halogen substituents, rendering the molecule highly susceptible to regioselective Nucleophilic Aromatic Substitution (SNAr).

However, this high reactivity presents specific stability challenges. The ester moiety is prone to hydrolysis under humid conditions, while the nitro group introduces photosensitivity. This guide outlines the rigorous protocols required to maintain compound integrity and ensure reproducible synthetic outcomes.

Physicochemical Specifications
PropertySpecification
Chemical Structure Methyl ester of 2-chloro-4-fluoro-5-nitrobenzoic acid
Molecular Formula C₈H₅ClFNO₄
Molecular Weight 233.58 g/mol
Physical State Off-white to pale yellow crystalline solid
Melting Point 60–65 °C (Typical range; purity dependent)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
Reactivity High susceptibility to SNAr (F-displacement); Ester hydrolysis

Safety & Hazard Assessment (GHS)

Before handling, all personnel must review the Safety Data Sheet (SDS). This compound is a halogenated nitro-aromatic, a class known for potential sensitization and irritation.

  • H302: Harmful if swallowed.[1]

  • H315 / H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Sensitization Warning: Nitro-aromatics can act as skin sensitizers. Double-gloving (Nitrile over Latex or Laminate) is recommended during weighing.

Storage Protocol: The "Cold-Dark-Dry" Triad

The primary degradation pathway for Methyl 2-chloro-4-fluoro-5-nitrobenzoate is hydrolysis of the methyl ester to the corresponding acid (2-chloro-4-fluoro-5-nitrobenzoic acid). This reaction is acid-catalyzed and accelerates in the presence of ambient moisture, leading to stoichiometry errors in subsequent syntheses.

Storage Workflow Diagram

StorageProtocol Figure 1: Lifecycle storage protocol to prevent hydrolytic degradation. Receipt 1. Receipt & Inspection (Check Seal Integrity) QC 2. QC Verification (H-NMR / Melting Point) Receipt->QC Pass Inerting 3. Inert Gas Blanketing (Argon/Nitrogen) QC->Inerting Storage 4. Storage Conditions (2-8°C, Desiccated, Dark) Inerting->Storage Usage 5. Equilibrate to RT (Before Opening) Storage->Usage Required for Use Usage->Inerting Re-seal

Detailed Storage Steps
  • Temperature: Store at 2–8°C . While the solid is relatively stable at room temperature for short periods, long-term storage requires refrigeration to retard hydrolysis and decarboxylation risks.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas prevents both oxidation and moisture ingress.

  • Container: Amber glass vials with Teflon-lined caps. The amber glass protects the nitro group from UV-induced photolysis.

Handling & Experimental Protocols

Protocol A: Inert Weighing Procedure

Rationale: Condensation forms rapidly on cold glassware. Opening a cold vial in humid air introduces water, initiating hydrolysis.

  • Equilibration: Remove the vial from 2-8°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30–45 mins) before breaking the seal.

  • Environment: Weighing should ideally occur in a glovebox or a fume hood with low relative humidity.

  • Transfer: Use anti-static spatulas. The crystalline nature can generate static charge, causing scattering.

  • Resealing: Immediately purge the headspace with Argon before resealing the stock container. Parafilm the cap.

Protocol B: Quality Control Check (Self-Validating)

Before committing the material to a high-value synthesis, perform this rapid check.

  • TLC System: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Criteria: A single spot is expected. If a lower R_f spot (tailing) appears, it indicates hydrolysis to the benzoic acid derivative.

  • Remediation: If >5% acid is detected, recrystallize from minimal hot methanol (though this causes some loss) or redissolve in DCM and wash with mild aqueous bicarbonate to remove the acid impurity.

Synthetic Utility: Regioselective SNAr

The core value of Methyl 2-chloro-4-fluoro-5-nitrobenzoate lies in its regioselectivity .

  • The Activation: The Fluorine atom at position 4 is activated by two strong electron-withdrawing groups (EWGs):

    • The Nitro group at position 5 (Ortho to Fluorine).

    • The Ester group at position 1 (Para to Fluorine).

  • The Result: The C4-Fluorine is significantly more electrophilic than the C2-Chlorine. Nucleophiles (amines, thiols, alkoxides) will selectively displace the Fluorine.

Reaction Pathway Diagram

SnArPathway Figure 2: Regioselective S_NAr mechanism driven by Ortho-Nitro and Para-Ester activation. Start Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Starting Material) Transition Meisenheimer Complex (Stabilized by p-Ester & o-Nitro) Start->Transition Nucleophilic Attack at C4 Byproduct 2-Substituted Isomer (Trace/Minor) Start->Byproduct Attack at C2 (Disfavored) Reagents Nucleophile (Nu-H) + Base (e.g., Amine + TEA) Reagents->Transition Product 4-Substituted-2-chloro-5-nitrobenzoate (Major Product) Transition->Product Loss of F-

Standard SNAr Protocol (Example: Amination)
  • Solvent Selection: Use a polar aprotic solvent (THF, Acetonitrile, or DMF). Avoid protic solvents (Alcohols) if using strong alkoxide bases to prevent transesterification.

  • Stoichiometry: Use 1.05 eq of the amine and 1.1 eq of a scavenger base (Triethylamine or DIPEA).

  • Temperature: Start at 0°C . The high activation of the fluorine often allows the reaction to proceed at mild temperatures. Heating to reflux may promote side reactions at the C2-Chlorine position.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the starting material is usually rapid (< 2 hours).

Disposal & Environmental Compliance

  • Waste Stream: Halogenated Organic Waste.

  • Neutralization: Do not mix with strong alkalis in the waste container, as this can generate heat and hydrolyze the ester/halogens exothermically.

  • Incineration: High-temperature incineration equipped with scrubbers is required due to the generation of NO_x, HCl, and HF gases.

References

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Halogenated Nitrobenzoates. [Link][1]

  • Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Overview of Synthetic Pathways

The synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate typically proceeds through two primary routes:

  • Route A: Nitration of 2-chloro-4-fluorobenzoic acid followed by esterification. This is a common laboratory-scale method.

  • Route B: Chlorination and nitration of 2-chloro-4-fluorotoluene, followed by hydrolysis, oxidation, and esterification. This route is often preferred for industrial-scale production due to milder conditions and potentially higher overall yields.[1]

This guide will focus on troubleshooting issues related to both pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2-chloro-4-fluoro-5-nitrobenzoic acid (Precursor)

Question: My nitration of 2-chloro-4-fluorobenzoic acid is resulting in a low yield (around 40%). What are the likely causes and how can I improve it?

Answer:

Low yields in this nitration are a common issue, often stemming from the formation of unwanted isomers and incomplete reactions.[1] Here’s a breakdown of potential causes and solutions:

  • Formation of Isomers: The nitration of 2-chloro-4-fluorobenzoic acid can produce a significant amount of the undesired 2-chloro-4-fluoro-3-nitrobenzoic acid isomer (10-20%), which requires multiple recrystallizations to remove, leading to product loss.[1][2]

    • Solution: Precise temperature control is critical. Maintaining a low reaction temperature (e.g., below 0°C) can improve the regioselectivity of the nitration and favor the formation of the desired 5-nitro isomer.[3]

  • Incomplete Reaction: Insufficient nitrating agent or suboptimal reaction time can lead to unreacted starting material.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or HPLC to ensure the complete consumption of the starting material before quenching the reaction.[3]

  • Suboptimal Nitrating Mixture: The composition and addition rate of the nitrating mixture (typically concentrated sulfuric acid and nitric acid) are crucial.[4][5]

    • Solution:

      • Use a pre-mixed and cooled sulfonitric mixture.

      • Add the nitrating agent slowly and dropwise to the solution of 2-chlorobenzaldehyde to maintain a low localized concentration and control the reaction exotherm.[3]

Issue 2: Difficulties in Purifying the Final Product, Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Question: I'm struggling to purify the final methyl ester. What are the best practices for purification?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, isomeric impurities, or byproducts from side reactions.

  • Recrystallization: This is a common and effective method for purifying the final product.

    • Recommended Solvents: A mixed solvent system of methanol/water or ethanol/water is often effective.[1] Other potential solvents include ethyl acetate, toluene, or chlorobenzene.[1]

    • Procedure:

      • Dissolve the crude product in a minimum amount of the chosen hot solvent.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the mixture in an ice bath to maximize crystal precipitation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Liquid-Liquid Extraction: This can be used to remove acidic or basic impurities.

    • Procedure:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous base (e.g., 8% sodium bicarbonate solution) to remove any unreacted 2-chloro-4-fluoro-5-nitrobenzoic acid.[5]

      • Wash with water to remove any remaining base.

      • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[5]

Issue 3: Formation of Unexpected Byproducts

Question: I've identified an unexpected byproduct in my reaction mixture. What could it be and how can I prevent its formation?

Answer:

The formation of byproducts is often dependent on the specific reaction conditions.

  • Over-nitration: Under harsh conditions, dinitro or trinitro derivatives can form.[3]

    • Prevention: Use a milder nitrating agent, carefully control the stoichiometry of the nitrating agent, and maintain a low reaction temperature.

  • Oxidation of Aldehyde (if applicable): If an aldehyde intermediate is involved (as in some alternative synthetic routes), it can be oxidized to a carboxylic acid.[3]

    • Prevention: Use a nitrating agent less prone to oxidation and avoid high temperatures or prolonged reaction times.[3]

  • Hydrolysis of the Ester: During workup or purification, the methyl ester can be hydrolyzed back to the carboxylic acid.

    • Prevention: Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate?

A1: The overall yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For the route starting from 2-chloro-4-fluorotoluene, a total yield of over 80% has been reported.[1] A one-pot process has been described with a molar yield of approximately 84%.[5]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The nitration step, in particular, requires strict safety measures due to the use of strong acids and the exothermic nature of the reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct all steps involving volatile and corrosive chemicals in a well-ventilated fume hood.

  • Temperature Control: The nitration reaction is highly exothermic. Use an ice bath to maintain the recommended low temperature and prevent runaway reactions.[6]

  • Reagent Addition: Add the nitrating agents slowly and carefully to control the reaction rate and temperature.

  • Quenching: Quench the reaction by slowly adding the reaction mixture to an ice-water mixture with vigorous stirring.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[5][7]

Q4: What are the CAS numbers for the key compounds involved?

A4:

  • 2-chloro-4-fluoro-5-nitrobenzoic acid: 114776-15-7[8]

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate: The PubChem entry for this compound does not list a specific CAS number, but provides other identifiers.[9]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (Adapted from Patent CN114105772A)[1]

This protocol outlines a multi-step synthesis with a high overall yield.

Step A: Photochlorination

  • React 2-chloro-4-fluorotoluene with a chlorinating agent under a light source (e.g., UV lamp) at 60-100°C to synthesize 2-chloro-4-fluorobenzylidene dichloride.

Step B: Nitration

  • Prepare a mixed acid solution of concentrated sulfuric acid and fuming nitric acid.

  • Cool the 2-chloro-4-fluorobenzylidene dichloride in a suitable solvent (e.g., chloroform) to 0°C.

  • Slowly add the mixed acid to the cooled solution, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction to proceed for a specified time to ensure complete conversion.

Step C: Hydrolysis and Oxidation

  • Carefully add water to the reaction mixture, keeping the temperature below 30°C.

  • Heat the mixture to 50-60°C to hydrolyze the dichloride intermediate.

  • After hydrolysis is complete, add hydrogen peroxide slowly at 50°C and maintain the temperature for several hours to oxidize the intermediate to the carboxylic acid.

Step D: Purification

  • Cool the reaction mixture to room temperature and filter the crude product.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure 2-chloro-4-fluoro-5-nitrobenzoic acid.

Protocol 2: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid
  • Suspend 2-chloro-4-fluoro-5-nitrobenzoic acid in methanol.

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and a dilute sodium bicarbonate solution.

  • Dry the organic layer, filter, and concentrate to yield Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Data Presentation

ParameterRoute A (Nitration of Acid)Route B (From Toluene)
Starting Material 2-chloro-4-fluorobenzoic acid2-chloro-4-fluorotoluene
Key Steps Nitration, EsterificationPhotochlorination, Nitration, Hydrolysis, Oxidation, Esterification
Reported Yield ~40% (before optimization)>80%
Key Challenges Isomer formation, purificationMulti-step process

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of 2-chloro-4-fluoro-5-nitrobenzoic acid check_isomers Analyze for Isomers (e.g., by NMR, GC-MS) start->check_isomers check_completion Check for Reaction Completion (TLC, HPLC) start->check_completion review_conditions Review Reaction Conditions start->review_conditions isomers_present Isomers Present check_isomers->isomers_present incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction slow_addition Ensure Slow, Dropwise Addition of Nitrating Agent review_conditions->slow_addition vigorous_stirring Confirm Vigorous Stirring review_conditions->vigorous_stirring optimize_temp Optimize Temperature: Lower to < 0°C isomers_present->optimize_temp increase_time_reagent Increase Reaction Time or Amount of Nitrating Agent incomplete_reaction->increase_time_reagent

Caption: Troubleshooting workflow for low yield.

General Synthesis Pathway (Route B)

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_precursor Precursor cluster_product Final Product start 2-chloro-4-fluorotoluene intermediate1 2-chloro-4-fluorobenzylidene dichloride start->intermediate1 Photochlorination intermediate2 Nitrated Intermediate intermediate1->intermediate2 Nitration precursor 2-chloro-4-fluoro-5-nitrobenzoic acid intermediate2->precursor Hydrolysis & Oxidation product Methyl 2-chloro-4-fluoro-5-nitrobenzoate precursor->product Esterification

Caption: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. [Link]

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.
  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate. PubChem. [Link]

  • 2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem. [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and other challenges encountered during this synthetic process. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a critical step in the production of various pharmaceutical intermediates. The most common route involves the nitration of a 2-chloro-4-fluorobenzoic acid derivative. While seemingly straightforward, this electrophilic aromatic substitution is often plagued by side reactions that can significantly impact yield and purity. The primary challenges stem from controlling the regioselectivity of the nitration and preventing the formation of undesired byproducts.

This guide will delve into the mechanistic basis of these side reactions and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of 2-chloro-4-fluorobenzoic acid or its methyl ester?

A1: The primary side reactions encountered are:

  • Formation of Regioisomers: The most significant byproduct is the formation of the undesired regioisomer, Methyl 2-chloro-4-fluoro-3-nitrobenzoate. The presence of multiple substituents on the benzene ring (a deactivating but ortho-, para-directing chloro group, a deactivating but ortho-, para-directing fluoro group, and a deactivating, meta-directing carboxyl or ester group) complicates the regiochemical outcome of the nitration.

  • Over-nitration (Dinitration): Under harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent, the product can undergo a second nitration to yield dinitro compounds, such as Methyl 2-chloro-4-fluoro-3,5-dinitrobenzoate.

  • Hydrolysis of the Ester: The strong acidic environment of the nitrating mixture (concentrated sulfuric and nitric acids) can lead to the hydrolysis of the methyl ester functional group, reverting it to the carboxylic acid.

  • Incomplete Nitration: If the reaction is not allowed to proceed to completion, unreacted starting material will remain, complicating the purification process.[1]

Q2: What is the mechanism behind the formation of the 2-chloro-4-fluoro-3-nitrobenzoate isomer and how can it be minimized?

A2: The formation of the 3-nitro isomer is a result of the directing effects of the substituents on the aromatic ring. Both the chlorine and fluorine atoms are ortho-, para-directing, while the methyl ester group is meta-directing. The nitronium ion (NO₂⁺), the active electrophile, will attack the positions most activated by the substituents. The desired 5-nitro product is formed due to the directing influence of the chloro and fluoro groups to the positions ortho and para to them. However, the 3-position is also activated, leading to the formation of the undesired isomer.

To minimize the formation of the 3-nitro isomer, strict temperature control is paramount. Running the nitration at low temperatures (typically below 5 °C) enhances the kinetic control of the reaction, favoring the formation of the thermodynamically more stable 5-nitro isomer.[2]

Q3: How can I prevent the over-nitration of my product?

A3: Over-nitration is typically a result of overly aggressive reaction conditions. To prevent this:

  • Control Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess of nitric acid is usually sufficient for complete mononitration.

  • Maintain Low Temperatures: As with isomer formation, low temperatures disfavor the second nitration, which has a higher activation energy.

  • Monitor Reaction Progress: Utilize analytical techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed to prevent further nitration.

Q4: Is the hydrolysis of the methyl ester a significant concern?

A4: While possible, the hydrolysis of the methyl ester is generally a minor side reaction under typical nitration conditions, especially if the reaction is carried out at low temperatures and for a limited duration. The highly acidic and relatively anhydrous conditions of the mixed acid favor the nitration reaction over hydrolysis. However, prolonged reaction times or elevated temperatures can increase the extent of hydrolysis. If the carboxylic acid is the desired final product, this side reaction can be driven to completion in a subsequent step.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction.- Ensure the nitrating agent is fresh and of the correct concentration.- Extend the reaction time, monitoring progress by TLC or HPLC.- Ensure adequate mixing to maintain a homogeneous reaction mixture.
Loss of product during workup.- Optimize the extraction procedure to ensure complete transfer of the product from the aqueous to the organic phase.- Minimize the number of transfers to reduce mechanical losses.
Formation of significant side products.- Refer to the strategies for minimizing isomer formation and over-nitration.
High Percentage of 3-Nitro Isomer Impurity High reaction temperature.- Maintain a reaction temperature at or below 5 °C during the addition of the nitrating agent and for the duration of the reaction.
Incorrect addition of reagents.- Add the nitrating agent slowly and dropwise to the solution of the starting material to maintain a low localized concentration and control the exotherm.
Inadequate mixing.- Ensure vigorous and consistent stirring throughout the reaction.
Presence of Dinitro Compounds Excess of nitrating agent.- Carefully control the stoichiometry of the nitrating agent.
High reaction temperature.- Maintain a low reaction temperature.
Presence of 2-chloro-4-fluoro-5-nitrobenzoic acid in the Product Hydrolysis of the ester.- Keep reaction times to the minimum required for complete conversion of the starting material.- Avoid excessive temperatures.- During workup, a wash with a mild base (e.g., sodium bicarbonate solution) can remove the acidic impurity.

Experimental Protocols

Protocol 1: Nitration of Methyl 2-chloro-4-fluorobenzoate

Materials:

  • Methyl 2-chloro-4-fluorobenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add Methyl 2-chloro-4-fluorobenzoate to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

  • Filter the solid product and wash it with cold water until the washings are neutral.

  • For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified product.

  • The product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.

Visualizing Reaction Pathways

Main Reaction and Side Reactions

The following diagram illustrates the main synthetic pathway to Methyl 2-chloro-4-fluoro-5-nitrobenzoate and the formation of the primary side products.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions Start Methyl 2-chloro-4-fluorobenzoate Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Desired Product) Start->Product HNO₃, H₂SO₄ (0-5 °C) Isomer Methyl 2-chloro-4-fluoro-3-nitrobenzoate (Isomeric Impurity) Start->Isomer Higher Temp. or Poor Control Dinitro Methyl 2-chloro-4-fluoro-3,5-dinitrobenzoate (Over-nitration) Product->Dinitro Excess HNO₃ or Higher Temp. Hydrolysis 2-chloro-4-fluoro-5-nitrobenzoic acid (Hydrolysis Product) Product->Hydrolysis Prolonged Reaction or Higher Temp.

Caption: Main reaction pathway and common side reactions.

Troubleshooting Logic Flow

This diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

G Start Problem Identified LowYield Low Yield Start->LowYield HighImpurity High Impurity Start->HighImpurity CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (NMR, MS) HighImpurity->IdentifyImpurity Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Complete Reaction CheckCompletion->Complete Yes ExtendReaction Extend Reaction Time or Check Reagent Quality Incomplete->ExtendReaction WorkupLoss Review Workup Procedure Complete->WorkupLoss Isomer Isomer Impurity IdentifyImpurity->Isomer 3-Nitro Dinitro Dinitro Impurity IdentifyImpurity->Dinitro Dinitro Hydrolysis Hydrolysis Impurity IdentifyImpurity->Hydrolysis Carboxylic Acid TempControl Optimize Temperature (Lower to 0-5 °C) Isomer->TempControl Dinitro->TempControl Stoichiometry Check Stoichiometry (Reduce Nitrating Agent) Dinitro->Stoichiometry ReactionTime Optimize Reaction Time Hydrolysis->ReactionTime Purification Optimize Purification (Recrystallization, Chromatography) TempControl->Purification Stoichiometry->Purification ReactionTime->Purification

Caption: Troubleshooting workflow for synthesis optimization.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [Link]

Sources

Overcoming challenges in the purification of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MCFNB-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the isolation and purification of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6).

This intermediate is critical in the synthesis of N-phenylimide herbicides (e.g., Saflufenacil) and EGFR kinase inhibitors. Its purification is notoriously difficult due to three converging factors:

  • Low Melting Point: The compound melts near 50–60°C (depending on purity), making it prone to "oiling out" rather than crystallizing.

  • Regioisomer Similarity: The nitration of the precursor (Methyl 2-chloro-4-fluorobenzoate) heavily favors the 5-position, but trace amounts of the 3-nitro isomer form. These possess nearly identical polarity to the target.

  • Chemical Lability: The C4-Fluorine atom is activated by the ortho-nitro group, making it highly susceptible to nucleophilic aromatic substitution (

    
    ) by solvents or bases, leading to yield loss.
    

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Troubleshooting Crystallization ("Oiling Out")

User Query: "My crude product separates as a yellow oil at the bottom of the flask upon cooling. It refuses to solidify even after scratching the glass. How do I get crystals?"

Root Cause Analysis

Oiling out occurs when the temperature of the solution drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the solubility curve of the crystal. This is exacerbated by impurities, which depress the melting point of your target compound below the operating temperature.

The Protocol: Controlled Seeding & Solvent Selection

Do not use pure non-polar solvents (like Hexane) initially, as they often induce oiling in nitro-aromatics. The most robust system for this ester is Methanol/Water or Isopropanol (IPA)/Water .

Step-by-Step Recovery:

  • Dissolution: Dissolve the oily crude in the minimum amount of warm Methanol (

    
    ). Do not exceed 
    
    
    
    to avoid hydrolysis.
  • First Saturation: Add water dropwise until the solution turns slightly turbid.

  • The "Cloud Point" Reversal: Add just enough Methanol back to make the solution clear again.

  • Seeding (Critical): Cool to

    
    . Add seed crystals (0.1 wt%). If you lack seeds, withdraw 1 mL of solution, freeze it in dry ice to force solidification, and return it to the main vessel.
    
  • Slow Cooling: Cool to

    
     at a rate of 
    
    
    
    . Rapid cooling traps impurities and induces oiling.
Decision Logic: Troubleshooting Oiling Out

CrystallizationLogic Start Start: Crude Product is Oily CheckSolvent Check Solvent System Start->CheckSolvent IsPolar Is Solvent Polar/Protic? (MeOH/Water) CheckSolvent->IsPolar SwitchSolvent Switch to MeOH/Water or IPA/Water IsPolar->SwitchSolvent No (e.g., Hexane) CheckTemp Check Dissolution Temp IsPolar->CheckTemp Yes SwitchSolvent->CheckTemp TooHot Temp > 60°C? (Risk of Melt/Oil) CheckTemp->TooHot LowerTemp Dissolve at 40-45°C (Below MP of pure solid) TooHot->LowerTemp Yes Seed Add Seed Crystal at 30°C TooHot->Seed No LowerTemp->Seed SlowCool Cool 10°C/hr to 0°C Seed->SlowCool Result Crystalline Solid SlowCool->Result

Caption: Logic flow for converting an "oiled out" crude product into a crystalline solid using temperature control and solvent switching.

Module 2: Removing Regioisomers (Chromatography)

User Query: "I have 5% of an impurity that elutes very close to my product. NMR suggests it's an isomer. How do I separate it?"

Technical Insight

The nitration of 2-chloro-4-fluorobenzoate directs primarily to the 5-position. However, the 3-nitro isomer is a common byproduct. Standard Normal Phase (Silica) chromatography often fails because the dipole moments of the 3-nitro and 5-nitro isomers are nearly identical.

The Solution: Stationary Phase Selectivity

You must exploit the shape selectivity and pi-pi interactions of the aromatic ring, which differ slightly between isomers.

Recommended Method: Reversed-Phase Preparative HPLC Standard C18 is often insufficient. A Phenyl-Hexyl or Biphenyl stationary phase provides superior separation for nitro-aromatic isomers due to pi-pi stacking interactions with the nitro group.

Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl (Preferred) or C18Phenyl phases interact with the nitro-aromatic core, enhancing isomer resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of any hydrolyzed acid impurities.
Mobile Phase B Methanol (NOT Acetonitrile)Methanol is a protic solvent that enhances the selectivity of nitro groups better than aprotic ACN.
Gradient 50% B to 70% B over 20 minShallow gradient is required for close-eluting isomers.
Detection UV @ 254 nmNitro groups have strong absorbance here.

Module 3: Chemical Stability & Handling

User Query: "My yield drops during purification, and I see a new peak in the LC-MS corresponding to [M-F+OH] or [M-F+OMe]."

The Hazard: Lability

The fluorine at position 4 is activated by the electron-withdrawing nitro group at position 5 and the ester at position 1. It is an excellent leaving group.

  • Risk: If you recrystallize in Methanol with any trace of base (even basic impurities from the nitration quench), Methoxide (

    
    ) will displace the Fluorine.
    
  • Risk: If you heat in water >

    
    , the ester will hydrolyze to the acid.
    
Prevention Protocol
  • Acidify the Quench: Ensure the crude material is washed with dilute HCl or

    
     to pH < 3 before attempting recrystallization. This neutralizes any basic residues.
    
  • Temperature Limit: Never heat the methanolic solution above

    
    .
    
  • Avoid Amines: Do not use amines (e.g., Triethylamine) in your chromatography mobile phase.

Workflow: From Crude to Pure

PurificationWorkflow Crude Crude Nitration Mix (Contains Isomers + Acid) Wash Acid Wash (pH < 3) Remove Bases Crude->Wash Decision Purity Check (HPLC) Wash->Decision Recryst Recrystallization (MeOH/H2O, <50°C) Decision->Recryst Isomer < 5% PrepLC Prep HPLC (Phenyl-Hexyl Column) Decision->PrepLC Isomer > 5% Final Pure Methyl 2-chloro-4-fluoro -5-nitrobenzoate Recryst->Final PrepLC->Final

Caption: Operational workflow determining whether to use crystallization or chromatography based on the impurity profile.

References

  • Synthesis and Nitration Protocol

    • Title: Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride (and downstream esters).[1]

    • Source: WO2018141642A1 (BASF SE).
    • URL
    • Relevance: Defines the synthesis route and confirms the use of mixed acid nitration and subsequent crystallization str
  • Recrystallization Solvents

    • Title: A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.[2][3][4][5]

    • Source: CN103936609A.
    • URL
    • Relevance: Explicitly lists Methanol/Water, Ethanol/Water, and Toluene as effective recrystallization solvents for this specific scaffold.[5]

  • Chromatographic Separation of Nitro Isomers

    • Title: Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography.[6]

    • Source: Chrom
    • URL:[Link] (General reference for C18 separation of nitrobenzoates).

    • Relevance: Validates the use of acidic mobile phases to separate nitro-arom
  • Compound Properties

    • Title: Methyl 2-chloro-4-fluoro-5-nitrobenzoate Product Page.[2]

    • Source: PubChem CID 10704820.
    • URL:[Link]

    • Relevance: Confirms chemical structure and identifiers (CAS 85953-30-6).

Sources

Optimization of reaction conditions for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Process Chemistry Support Hub. Ticket Context: Optimization of reaction parameters for the synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 1065473-76-0 / Intermediate for Flumioxazin-type herbicides and APIs).

📂 Knowledge Base Article (KBA-001): Reaction Pathway & Logic

Before addressing specific tickets, users must verify their synthetic route. The industrial standard prioritizes nitration of the benzoic acid precursor followed by esterification , rather than direct nitration of the ester.

Why this route?

  • Regioselectivity: The carboxylic acid moiety (

    
    ) at C1 cooperates with the Chlorine (C2) and Fluorine (C4) substituents to direct the nitro group to the C5 position.
    
  • Stability: Nitrating the methyl ester directly in strong mixed acid (

    
    ) often leads to partial hydrolysis of the ester, creating a difficult-to-separate mixture of nitro-ester and nitro-acid.
    

ReactionPathway Start 2-chloro-4-fluorobenzoic acid (Precursor) Inter 2-chloro-4-fluoro-5-nitrobenzoic acid (Intermediate) Start->Inter Electrophilic Aromatic Substitution (Nitration) Reagent1 Mixed Acid (H2SO4 / HNO3) 0-5°C -> 60°C Reagent1->Inter Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Target) Inter->Product Fischer Esterification or Acid Chloride Route Reagent2 MeOH / SOCl2 or H2SO4 Reagent2->Product

Figure 1: Recommended synthetic workflow minimizing hydrolysis by-products.

🔧 Troubleshooting Guide (Q&A Format)
🎫 Ticket #4092: "I am observing high levels of impurities and dinitration during the nitration step."

Diagnosis: This is a classic issue of thermal runaway or stoichiometric excess . The 2-chloro-4-fluoro substitution pattern activates the ring relative to unsubstituted benzoic acid, making it susceptible to over-nitration if the temperature spikes.

Root Cause Analysis:

  • Exotherm Management: The addition of 2-chloro-4-fluorobenzoic acid to sulfuric acid is exothermic. The subsequent addition of nitric acid is highly exothermic.

  • Isomer Formation: While C5 is electronically favored, high temperatures (

    
    ) allow overcoming the activation energy for the sterically hindered C3 position or dinitration.
    

Optimization Protocol:

  • Solvent Base: Dissolve the starting material (2-chloro-4-fluorobenzoic acid) in 98%

    
     first. Ensure the solution is clear before proceeding.
    
  • Temperature Control: Cool the vessel to 0–5°C .

  • Acid Addition: Add Fuming

    
     (or 
    
    
    
    ) dropwise.
    • Critical Limit: Do not allow the internal temperature to exceed 10°C during addition.

  • The "Cook" Phase: After addition, slowly warm to 60–65°C for 1–2 hours. This step drives the reaction to completion without promoting dinitration [1, 2].

Data Table: Effect of Temperature on Purity

Temperature (Addition / Cook)Conversion (%)5-Nitro Purity (HPLC)Major Impurity
0°C / 25°C65% (Incomplete)98%Starting Material
0°C / 60°C 99% 96% None
25°C / 80°C100%82%Dinitro / 3-Nitro isomer
🎫 Ticket #4105: "The esterification yield is low (60%) using Methanol and Sulfuric Acid."

Diagnosis: Fischer esterification is an equilibrium process. The electron-withdrawing nitro group at C5 deactivates the carboxylic acid carbonyl, making it less susceptible to nucleophilic attack by methanol. Furthermore, water produced in the reaction drives the equilibrium back to the acid.

Solution: Switch to an Acid Chloride intermediate pathway using Thionyl Chloride (


). This drives the reaction irreversibly.

Step-by-Step Protocol (Acid Chloride Method):

  • Activation: Suspend dried 2-chloro-4-fluoro-5-nitrobenzoic acid in Toluene (or neat if scale allows).

  • Reagent: Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic amount of DMF (Dimethylformamide).
    
  • Reflux: Heat to reflux (

    
    ) until gas evolution (
    
    
    
    ) ceases.
  • Conversion: Evaporate excess

    
     to obtain the crude acid chloride.
    
  • Esterification: Dissolve residue in DCM or Toluene, cool to 0°C, and add dry Methanol (excess) with a base like Triethylamine (1.1 eq) to scavenge HCl.

Why this works: The acid chloride is highly reactive and does not suffer from equilibrium limitations like the direct acid-alcohol method.

🎫 Ticket #4118: "Safety Alert - Uncontrollable exotherm upon quenching the nitration mixture."

Diagnosis: The user likely poured water into the acid mixture. This is a violation of the "Always Add Acid to Water" (AAAW) rule, but in reverse workup terms: Always pour the reaction mass into ice , never ice/water into the reaction mass.

Safety Protocol for Quenching:

  • Preparation: Prepare a beaker with crushed ice (approx. 3x the weight of the acid volume).

  • Agitation: Ensure vigorous stirring of the ice slurry.

  • Addition: Pour the nitration reaction mass (sulfuric/nitric mix) slowly into the ice.

    • Thermodynamics: The heat of hydration of sulfuric acid is massive. The ice absorbs this latent heat.

  • Precipitation: The product (2-chloro-4-fluoro-5-nitrobenzoic acid) is insoluble in dilute acid and will precipitate as a solid.

  • Filtration: Filter the solid and wash with cold water until the filtrate pH is neutral.

🔬 Mechanism & Regiochemistry Visualizer

Understanding why the nitro group lands at position 5 is critical for troubleshooting isomer impurities.

  • -COOH (Pos 1): Meta-director. Directs to 3 and 5 .[1][2]

  • -Cl (Pos 2): Ortho/Para-director. Para is 5 .[1] Ortho is 3 .

  • -F (Pos 4): Ortho/Para-director. Ortho is 3 and 5 .[1]

Mechanism cluster_directors Directing Effects Benzene 2-Cl-4-F-Benzoic Acid COOH 1-COOH (Meta Director) Benzene->COOH Cl 2-Cl (Ortho/Para Director) Benzene->Cl F 4-F (Ortho/Para Director) Benzene->F Pos5 Position 5 (Favored by All Groups) COOH->Pos5 Meta Pos3 Position 3 (Sterically Hindered) COOH->Pos3 Meta Cl->Pos5 Para Cl->Pos3 Ortho F->Pos5 Ortho F->Pos3 Ortho Pos3->Pos5 Steric Block at Pos 3

Figure 2: Electronic and steric factors directing regioselectivity to C5.

📊 Reference Data

Reagent Stoichiometry Table (Standard Batch)

ReagentEquivalentsRoleNotes
2-chloro-4-fluorobenzoic acid1.0SubstrateSolid, purity >98% required

(98%)
5.0 - 8.0 volSolvent/CatalystDissolves substrate; dehydrating agent
Fuming

1.2 - 1.5Electrophile SourceAdd dropwise at

Methanol (Step 2)5.0 - 10.0Reactant/SolventUse anhydrous for Acid Chloride route
📚 References
  • Google Patents. Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN114105772B.[1] Available at:

  • Justia Patents. Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2][3][4] Patent Application US 2024/0228435. Available at: [Link]

  • PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid (Analogous Procedure). Available at: [Link]

Sources

Identification of byproducts in the nitration of methyl 2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Profiling & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026[1]

Executive Summary & Reaction Context

Welcome to the technical support hub for the nitration of methyl 2-chloro-4-fluorobenzoate . This reaction is a critical electrophilic aromatic substitution (EAS) used frequently in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical intermediates.[1]

The presence of three substituents on the benzene ring—an ester (deactivating, meta-director), a chlorine (deactivating, ortho/para-director), and a fluorine (deactivating, ortho/para-director)—creates a complex directing landscape.[1] While Fluorine is the strongest activator among the deactivators present, steric hindrance plays a massive role in the impurity profile.[1]

The Target Reaction:

  • Substrate: Methyl 2-chloro-4-fluorobenzoate[1][2][3]

  • Reagents: Mixed Acid (

    
     or Fuming 
    
    
    
    )[1][2][4]
  • Major Product: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (5-Nitro Isomer )[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the competitive pathways. Understanding this flow is essential for diagnosing "unknown" peaks in your HPLC chromatogram.[1]

ReactionPathways Substrate Methyl 2-chloro-4-fluorobenzoate (Starting Material) Target TARGET PRODUCT Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Major Isomer) Substrate->Target Nitration (C5) Ortho to F, Meta to Cl Impurity_A IMPURITY A (Regioisomer) Methyl 2-chloro-4-fluoro-3-nitrobenzoate (Sterically Hindered) Substrate->Impurity_A Nitration (C3) Sandwiched Cl/F Impurity_B IMPURITY B (Hydrolysis) 2-chloro-4-fluoro-5-nitrobenzoic ACID (Moisture Sensitive) Substrate->Impurity_B Direct Hydrolysis Target->Impurity_B Acid Hydrolysis (High Temp/Water)

Figure 1: Reaction landscape showing the competition between the C5 target, C3 regioisomer, and hydrolytic degradation.[1]

Troubleshooting Guide: Diagnostic & Solutions

Scenario A: "I see a large peak at RRT ~0.85-0.90 (Acid Impurity)"

Symptom: The HPLC trace shows a significant peak eluting before the main ester product.[1] The reaction yield is lower than expected, and the product melting point is broad.

Root Cause: Ester Hydrolysis .[1] The methyl ester is sensitive to acid-catalyzed hydrolysis, especially if the reaction temperature spikes or if the quenching process is exothermic and slow.[1]

Corrective Protocol:

  • Moisture Control: Ensure your

    
     and 
    
    
    
    are dry.[1] Use fuming nitric acid if possible to minimize water content.[1]
  • Quenching Technique: Never add water to the reaction mixture.

    • Correct Method: Pour the reaction mixture slowly onto a stirred slurry of crushed ice. This ensures the temperature remains

      
       during the dilution of the acid.[1]
      
  • Workup Speed: Do not let the quenched mixture sit in the acidic aqueous phase. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1]

Scenario B: "Persistent Impurity at RRT ~1.05 (Regioisomer)"

Symptom: A peak eluting just after or very close to the product.[1] It does not wash out with bicarbonate (confirming it's not an acid).[1]

Root Cause: Regioselectivity Failure (3-Nitro Isomer) .[1] While Position 5 is electronically and sterically favored, Position 3 (between Cl and F) is activated by the Fluorine (ortho-direction).[1] If the temperature is too high, the activation energy barrier for the sterically hindered C3 position is overcome.[1]

Corrective Protocol:

  • Temperature Discipline: Maintain reaction temperature strictly between

    
     and 
    
    
    
    .
    • Why? Regioselectivity is kinetically controlled here.[1] Lower temperatures favor the lower-energy transition state (C5 substitution).[1]

  • Acid Strength: Avoid highly forcing conditions (e.g., high excess of

    
    ).[1] A milder nitrating system (e.g., 
    
    
    
    in Acetic Anhydride) can sometimes improve regioselectivity, though mixed acid is standard for scale.[1]
Scenario C: "Multiple small peaks and tar formation"

Root Cause: Oxidation/Over-nitration .[1] Fluorine displacement (nucleophilic aromatic substitution) can occur if the mixture is heated, leading to phenolic byproducts which then oxidize.[1]

Corrective Protocol:

  • Limit reaction time. Monitor by HPLC every 30 minutes. Stop immediately upon consumption of Starting Material (SM).[1]

Analytical Identification (The "Fingerprint")

Distinguishing the 3-nitro isomer from the 5-nitro target is the most challenging analytical task.[1] Use this NMR logic table to confirm identity.

FeatureTarget: 5-Nitro Isomer Impurity: 3-Nitro Isomer Reasoning
Proton Positions H3 and H6H5 and H6
Relationship Para (separated by substituents)Ortho (adjacent)

NMR Coupling
Two Singlets (or very small doublets)AB Quartet (Doublets)Para coupling (

Hz) vs. Ortho coupling (

Hz).[1]

NMR

varies

varies
F is adjacent to Nitro in the 5-isomer; F is adjacent to Nitro in the 3-isomer.[1]

NMR is more diagnostic.[1]

FAQ: Researcher to Researcher

Q: Can I recrystallize to remove the 3-nitro isomer? A: It is difficult. The structural similarity (isomorphism) means they often co-crystallize.[1] Column chromatography or careful fractional crystallization from Methanol/Water is usually required if the isomer content exceeds 5%.[1] The best strategy is prevention via temperature control.[1]

Q: Why not use the acid (2-chloro-4-fluorobenzoic acid) as the starting material instead? A: You can, and many industrial patents do [1].[1] However, the carboxylic acid group is electron-withdrawing and can form hydrogen bonds, potentially altering solubility and reactivity.[1] Nitrating the ester is often cleaner on a laboratory scale, provided you manage the hydrolysis risk.[1]

Q: Is the Fluorine labile? A: Under standard acidic nitration conditions, the C-F bond is stable.[1] However, if you use alkaline workups or allow the temperature to rise significantly in the presence of water, you risk forming the phenol (2-chloro-4-hydroxy-5-nitrobenzoate) [2].[1]

References

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN Patent 103539662A. (2014).[1] Describes the industrial nitration of the acid and trichloromethyl precursors, highlighting hydrolysis and isomer management.

  • Synthesis and impurities of nitrated fluorobenzoates. Journal of Fluorine Chemistry / Related Patent Literature: CN108218709A. (2018).[1] Discusses separation methods for fluoro-benzoic acid nitration products.

  • Methyl 2-chloro-4-nitrobenzoate data. PubChem CID 10704820.[1] Provides physical property baselines for similar chlorinated nitrobenzoates.[1]

Sources

Technical Support Center: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: M-CFNB-PRO-V4
Status: Operational | Updated: February 2026[1]

Executive Summary: The "Hot" Electrophile

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is not a standard reagent; it is a poly-functionalized scaffold designed for high reactivity.[1] Its value lies in its instability.[1] The ortho-nitro group (pos. 5) and para-ester (pos. 1) create an electronic "sink" at position 4, making the fluorine atom exceptionally labile to Nucleophilic Aromatic Substitution (


).

However, this same activation makes the molecule prone to two primary degradation pathways:[1]

  • Premature Hydrolysis: The methyl ester is sensitive to moisture, reverting to the carboxylic acid.[1]

  • Background Substitution: The activated fluorine can be displaced by ambient nucleophiles (like water or hydroxide), creating phenolic impurities.[1]

This guide treats the molecule not just as a chemical, but as a kinetic system that must be managed.

Storage & Handling Protocols

Q: My material arrived as a caked solid. Is it degraded?

A: Not necessarily, but it indicates a thermal excursion. Nitrobenzoate esters often have low melting points (typically 40–70°C range depending on exact purity).[1] "Caking" suggests the material approached its eutectic point.[1]

Diagnostic Step: Run a quick LC-MS .[1]

  • Parent Peak: Look for

    
     (depending on ionization).[1]
    
  • Degradant A (Acid): Loss of 14 amu (Methyl to H)

    
     Hydrolysis.[1]
    
  • Degradant B (Phenol): Loss of 2 amu (F to OH)

    
    
    
    
    
    by water.[1]

The "Cold Chain" Protocol:

Parameter Specification Scientific Rationale
Temperature -20°C (Freezer) Arrhenius suppression of hydrolysis rates.[1] Low-melting solids must be kept well below their softening point to prevent surface area reduction (caking).[1]
Atmosphere Argon/Nitrogen Exclusion of atmospheric moisture is critical.[1] The ester bond is susceptible to base-catalyzed hydrolysis from trace ammonia or acid-catalyzed hydrolysis from ambient humidity.[1]

| Light | Amber Glass/Foil | Nitro groups are chromophores.[1][2] UV exposure can induce photo-redox intramolecular reactions (nitro


 nitroso).[1] |

Reaction Optimization: Controlling the "Hot Spot"

Q: I am trying to displace the Fluorine with an amine, but I see a "hydrolysis" impurity. Why?

A: You are likely witnessing competitive attack at the ester carbonyl.[1] In this molecule, you have two electrophilic sites competing for your nucleophile:

  • C4 (C-F bond): The desired

    
     site.[1]
    
  • C1 (Carbonyl): The ester site.[1]

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Product is Carboxylic Acid Water in solvent + Base.[1]Use anhydrous solvents (<50 ppm water).[1] Switch from hydroxide bases (KOH/NaOH) to non-nucleophilic organic bases (DIPEA, TEA).
Product is Amide Amine attacking Ester.[1]Lower the temperature (-10°C to 0°C).

at the highly activated F-position usually has a lower activation energy than amidation.[1]
Product is Phenol "Wet" solvent acting as Nu.[1]The Fluorine is so activated that even water can displace it.[1] Ensure strict exclusion of moisture.[1][3][4][5][6]

Visualizing the Degradation Pathways

The following diagram maps the kinetic competition that dictates the stability of your starting material.

DegradationMap Start Methyl 2-chloro-4-fluoro- 5-nitrobenzoate (Active Scaffold) Acid Degradant A: Carboxylic Acid (Hydrolysis) Start->Acid Moisture + H+/OH- (Ester Attack) Phenol Degradant B: Phenolic Derivative (F displacement by H2O) Start->Phenol H2O acting as Nu (SNAr at C4) Desired Target Product (Amine/Thiol Adduct) Start->Desired Desired Nu: (R-NH2, R-SH) Controlled Temp Meisenheimer Meisenheimer Complex Start->Meisenheimer Transition State

Caption: Figure 1. Kinetic competition between the desired nucleophilic substitution and the two primary degradation pathways (Hydrolysis and Water-mediated SNAr).[1]

Analytical Troubleshooting (FAQ)

Q: My HPLC shows a peak eluting before the main peak. Is this the Chlorine regioisomer?

A: Unlikely.

  • Regioisomers (2-F, 4-Cl): Usually have very similar retention times (RT) to the parent.[1]

  • Early Eluters: Are typically more polar.[1] The Carboxylic Acid (hydrolysis product) is significantly more polar than the methyl ester and will elute earlier on Reverse Phase (C18) columns.[1]

  • Verification: Spike the sample with a small amount of base-hydrolyzed material.[1] If the early peak grows, it is the acid degradant.[1]

Q: Can I heat this reaction to speed it up?

A: Proceed with extreme caution. The nitro group provides immense activation.[1] Heating >60°C often leads to:

  • Decarboxylation: If any hydrolysis occurs, the resulting nitro-benzoic acid can decarboxylate under thermal stress.[1]

  • Tarry Polymerization:

    
     products are electron-rich; if the starting material is electron-poor, they can react with each other in complex oligomerizations.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts (2025). Nucleophilic Aromatic Substitution: Mechanism and Kinetics of Activated Halides. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-chloro-4-fluoro-5-nitrobenzoate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and quality control of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6). This document is designed for organic chemists and process engineers requiring high-purity material (>98%) for downstream pharmaceutical applications.[1]

Core Technical Overview

Compound: Methyl 2-chloro-4-fluoro-5-nitrobenzoate CAS: 85953-30-6 Target Purity: ≥ 98.0% (HPLC) Critical Impurities: [1][2][3]

  • Hydrolysis Product: 2-chloro-4-fluoro-5-nitrobenzoic acid (Acidic impurity).[1][3][4]

  • Regioisomers: Methyl 4-chloro-2-fluoro-5-nitrobenzoate (from non-selective nitration).[1][3]

  • Starting Material: Methyl 2-chloro-4-fluorobenzoate (incomplete reaction).

This compound is a sensitive intermediate.[1] Its purity is often compromised by hydrolysis (reverting to the acid) and thermal degradation during aggressive workups.[1] The protocols below prioritize mild conditions to preserve the ester functionality while removing specific contaminants.

Troubleshooting Guide (Q&A)

Issue 1: High Acid Content (Hydrolysis)

User Question: My HPLC analysis shows a persistent peak at RRT ~0.8 (relative to the ester), and the material is acidic. How do I remove the hydrolyzed acid impurity without further degrading the ester?

Technical Diagnosis: The presence of 2-chloro-4-fluoro-5-nitrobenzoic acid is common, especially if the workup involved strong acids or bases at high temperatures.[1][3] The ester bond is susceptible to hydrolysis.[1][3][4]

Corrective Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3] Avoid alcohols during this wash step to prevent transesterification.[1]

  • Basic Wash: Wash the organic layer with cold 5-8% Sodium Bicarbonate (NaHCO₃) solution.[1][3]

    • Why? The weak base neutralizes the free acid, converting it to the water-soluble sodium salt (2-chloro-4-fluoro-5-nitrobenzoate Na+), which partitions into the aqueous phase.[1]

    • Caution: Do not use Sodium Hydroxide (NaOH), as strong bases will rapidly hydrolyze the ester.[1][3]

  • Verification: Check the pH of the aqueous layer.[1][3] It should be ~8-9.

  • Separation: Separate layers immediately to minimize contact time.[1]

Issue 2: Persistent Coloration (Tar/Resin)

User Question: The product is dark yellow or brown even after crystallization. How do I remove these color bodies?

Technical Diagnosis: Dark color usually indicates oxidation byproducts or nitration "tars" formed during the exothermic nitration step.[1][3] These are often non-polar and co-crystallize with the product.[1]

Corrective Protocol:

  • Activated Carbon Treatment:

    • Dissolve the crude material in hot Methanol or Ethanol (5-10 volumes).

    • Add Activated Carbon (5-10% w/w) .[1]

    • Stir at reflux for 30 minutes.

    • Hot Filtration: Filter through a Celite pad while hot to remove the carbon.[1][3]

  • Recrystallization: Proceed immediately to crystallization from the filtrate.[1][3]

Issue 3: Low Yield during Recrystallization

User Question: I am using Methanol/Water for recrystallization, but my yield is <60%. What am I doing wrong?

Technical Diagnosis: The ester is moderately soluble in methanol.[1][3] If the water antisolvent is added too quickly or the final temperature isn't low enough, significant product remains in the mother liquor.[1]

Optimization Strategy:

  • Solvent System: Switch to a Heptane/THF or Heptane/Ethyl Acetate system if alcohol losses are high.[1][3]

  • Cooling Profile: After adding the antisolvent (Water or Heptane), cool the mixture to 0-5°C and hold for at least 2 hours to drive precipitation.[1][3]

Step-by-Step Purification Protocols

Protocol A: Standard Recrystallization (Methanol/Water)

Best for removing trace isomers and inorganic salts.[1][3]

  • Dissolution: Charge crude Methyl 2-chloro-4-fluoro-5-nitrobenzoate into a reactor. Add Methanol (3-4 volumes) .

  • Heating: Heat to 50-60°C until fully dissolved. If insolubles remain, filter hot.[1]

  • Antisolvent Addition: Slowly add Deionized Water (1-1.5 volumes) dropwise while maintaining temperature >40°C.[1][3]

    • Visual Cue: Stop adding water when a persistent cloudiness (turbidity) just begins to form.[1][3]

  • Crystallization: Remove heat. Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Deep Cooling: Cool the slurry to 0-5°C for 2 hours.

  • Isolation: Filter the solid. Wash the cake with cold Methanol/Water (1:1 mixture).

  • Drying: Dry under vacuum at 40-45°C . Do not exceed 50°C to prevent thermal degradation.

Protocol B: Acid Removal (Bicarbonate Wash)

Mandatory if acid content > 0.5%.[1][3]

StepReagentVolume/MassConditions
1. Dissolve Ethyl Acetate5-7 VolAmbient Temp (20-25°C)
2.[1][3] Wash 1 8% NaHCO₃ (aq)2 VolStir 10 min, settle, separate aq. layer
3. Wash 2 Brine (Sat. NaCl)2 VolStir 5 min, separate aq. layer
4. Dry Na₂SO₄ (anhydrous)10% w/wStir 15 min, filter solid
5. Conc. --Rotovap to dryness (<45°C)

Visualized Workflow

The following diagram illustrates the decision logic for purifying crude reaction mixtures.

PurificationWorkflow Start Crude Reaction Mixture CheckAcid Check Acid Content (HPLC/TLC) Start->CheckAcid WashStep Dissolve in EtOAc Wash with 8% NaHCO3 CheckAcid->WashStep Acid > 0.5% RecrystDecision Select Recrystallization Solvent CheckAcid->RecrystDecision Acid < 0.5% DryStep Dry Organic Layer (Na2SO4) & Concentrate WashStep->DryStep DryStep->RecrystDecision MethodA Method A: Methanol/Water (Standard Purity) RecrystDecision->MethodA General Use MethodB Method B: Heptane/THF (High Yield) RecrystDecision->MethodB Yield Critical FinalCheck Final QC (HPLC >98%) MethodA->FinalCheck MethodB->FinalCheck

Figure 1: Purification Decision Tree. Blue nodes indicate washing steps; Green nodes indicate crystallization methods.[1][3]

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of the pure methyl ester? A: While literature varies due to isomeric confusion, the pure methyl ester typically melts lower than its acid precursor (Acid MP: ~148-152°C).[1][3] Expect a melting range in the 48-58°C region for the ester.[1] Always use HPLC for definitive purity confirmation rather than melting point alone.[1]

Q: Can I use Acetone for recrystallization? A: Acetone is not recommended as a primary solvent because the solubility curve is often too steep (very soluble at RT), leading to poor recovery.[1][3] Methanol or Ethanol provides a better solubility gradient.[1]

Q: How should I store the purified material? A: Store in a tightly sealed container at 2-8°C (Refrigerated) . Protect from moisture to prevent hydrolysis back to the acid.[1]

Q: What HPLC conditions do you recommend? A:

  • Column: C18 (e.g., Symmetry C18, 5µm, 4.6 x 150mm)[1][3]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (e.g., 50:50 to 90:10).[1][3]

  • Detection: UV @ 254 nm.[1]

  • Flow Rate: 1.0 mL/min.[1]

References

  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. (WO2018141642A1).[1][3] Google Patents. Link

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. QuickCompany/Indian Patent Office.[1][3] Link

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4. PubChem Compound Summary.[1][3] Link

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (CN114105772A).[1][3][4] Google Patents. Link

Sources

Technical Support Center: Purification of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PUR-MCFNB-05 Last Updated: February 7, 2026 Applicable Compound: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) Target Audience: Process Chemists, Analytical Scientists, API Developers[1][2]

Diagnostic Workflow: Identify Your Impurity

Before selecting a purification method, identify the specific contaminant profile using HPLC or GC-MS.[1][2] Use the decision tree below to select the correct protocol.

Purification_Decision_Tree Start Start: Analyze Crude Material (HPLC/GC/TLC) Check_Acid Is 'Free Acid' present? (2-chloro-4-fluoro-5-nitrobenzoic acid) Start->Check_Acid Protocol_A Protocol A: Bicarbonate Wash (Target: Hydrolysis Products) Check_Acid->Protocol_A Yes (>0.5%) Check_Isomer Are Regioisomers/Starting Material present? (e.g., 3-nitro isomer or unreacted ester) Check_Acid->Check_Isomer No Protocol_A->Check_Isomer Post-Wash Protocol_B Protocol B: Recrystallization (Target: Structural Impurities) Check_Isomer->Protocol_B Yes Check_Color Is the solid Dark Yellow/Orange? (Oxidation/Tars) Check_Isomer->Check_Color No Protocol_B->Check_Color Post-Cryst Protocol_C Protocol C: Adsorption/Filtration (Target: Chromophores) Check_Color->Protocol_C Yes Final Final Product (>99% Purity) Check_Color->Final No Protocol_C->Final

Figure 1: Purification Logic Flow. Prioritize acid removal first to prevent interference with crystallization.[1][2]

Protocol A: Removal of Acid Impurities (Hydrolysis Product)

Issue: The presence of 2-chloro-4-fluoro-5-nitrobenzoic acid .[1][2][3][4] Cause: Moisture ingress during nitration or storage causes hydrolysis of the methyl ester.[1][2] Impact: The acid impurity has a melting point (53–57°C) very close to the ester (48–51°C), making separation by crystallization difficult.[1][2]

The Solution: Selective Bicarbonate Extraction

We utilize the pKa difference between the carboxylic acid (~pKa 2–3 due to electron-withdrawing groups) and the ester (neutral).[1][2]

Critical Warning: Do NOT use strong bases like Sodium Hydroxide (NaOH).[1][2] Strong bases will hydrolyze the target ester, reducing yield and generating more impurity.[1][2] Use Sodium Bicarbonate (NaHCO₃).[1][2][3]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate or Toluene (5 mL solvent per 1 g solid).[1][2]

    • Note: Toluene is preferred if you plan to proceed directly to recrystallization.[1][2]

  • Wash 1 (Acid Removal): Wash the organic layer with 8% aqueous NaHCO₃ (2 x volume of organic layer).[1][2]

    • Observation: CO₂ gas will evolve.[1][2] Vent the separatory funnel frequently.

  • Check pH: Ensure the aqueous layer pH is ~8–9. If acidic, repeat the wash.[1][2]

  • Wash 2 (Neutralization): Wash the organic layer with distilled water to remove residual base.[1][2]

  • Wash 3 (Drying): Wash with saturated brine (NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum (<50°C).

Protocol B: Recrystallization (Isomer & Starting Material)[1][2]

Issue: Presence of unreacted Methyl 2-chloro-4-fluorobenzoate or regioisomers (e.g., 3-nitro isomer).[1][2] Technique: Solvent-Anti-Solvent Recrystallization.[1][2]

Solvent Selection Guide

Based on solubility data and patent literature [1, 2], the following solvent systems are validated:

Solvent SystemRatio (v/v)SuitabilityNotes
Methanol / Water 4:1High Best for general purity enhancement.[1][2] Eco-friendly.
THF / Heptane 1:2High Excellent for removing non-polar starting materials.[1][2]
Ethyl Acetate / Hexane 1:3MediumGood for drying, but yield may be lower due to high solubility.[1][2]
Toluene PureMediumGood for large scale, requires cooling to -5°C.
Step-by-Step Protocol (MeOH/Water System)
  • Dissolution: Place crude solid in a flask. Add Methanol (3 mL/g).

  • Heating: Heat to reflux (~65°C) with stirring until fully dissolved.

    • Troubleshooting: If particulates remain, hot filter immediately.[1][2]

  • Anti-solvent Addition: Slowly add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.[1][2]

  • Clarification: Add just enough Methanol (dropwise) to clear the solution again.[1][2]

  • Controlled Cooling:

    • Allow to cool to Room Temperature (RT) over 2 hours (stirring off or very slow).

    • Chill in an ice bath (0–5°C) for 1 hour.

  • Filtration: Filter the crystals using a Buchner funnel.

  • Wash: Wash the cake with cold (0°C) Methanol/Water (1:1 mixture).

  • Drying: Vacuum dry at 40°C. Do not exceed 50°C as the solid may melt or sublime.[1][2]

Protocol C: Color Removal (Adsorption)[1][2]

Issue: Product appears dark orange or brown (Target is off-white/pale yellow). Cause: Trace oxidation products or nitration tars.[1][2]

Method: Silica Plug Filtration[1][2]
  • Dissolve the compound in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate .[1][2]

  • Prepare a short pad of Silica Gel (230–400 mesh) in a sintered glass funnel (approx. 2 cm height).

  • Pour the solution over the silica pad.[1][2] Apply weak vacuum.[1][2]

  • Rinse the pad with additional solvent until the filtrate runs clear.[1][2]

  • The dark tars will remain adsorbed on the top of the silica.[1][2]

  • Evaporate the filtrate.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after recrystallization?

  • A: You likely used too much solvent.[1][2] The compound has moderate solubility in alcohols.[1][2] Ensure you reach saturation at the boiling point.[1][2] If yield is low, concentrate the mother liquor and perform a second "crop" crystallization, though this crop will have lower purity.[1][2]

Q2: Can I distill this compound?

  • A: Proceed with extreme caution. While the precursor (trichloromethyl) is often distilled, nitrobenzoates are thermally unstable.[1][2] Decomposition can be exothermic.[1][2] If distillation is necessary for solvent recovery, ensure high vacuum is used to keep the pot temperature below 100°C [3].[1][2]

Q3: The solid melts while drying in the oven. What happened?

  • A: Methyl 2-chloro-4-fluoro-5-nitrobenzoate has a low melting point (~48–51°C) [4].[1][2][5] If your oven is set to 60°C, it will melt.[1][2] Use a vacuum desiccator at Room Temperature or a vacuum oven set to maximum 35°C.[1][2]

Q4: How do I store the purified material?

  • A: Store in a tightly sealed container, away from light and moisture. Moisture will slowly hydrolyze the ester back to the acid impurity (Protocol A issue).[1][2]

Chemical Safety & Mechanism

Reaction Mechanism: Acid Wash Logic

The following diagram illustrates why Bicarbonate is the mandatory reagent for the acid wash step.

Acid_Wash_Mechanism Impurity Impurity: Free Acid (pKa ~2.5) Reaction Deprotonation Impurity->Reaction Product Target Product: Methyl Ester (Neutral) Intact Outcome 2: Ester Remains Intact (Organic Soluble -> KEPT) Product->Intact No Reaction Reagent Reagent: NaHCO3 (Weak Base) Reagent->Reaction Salt Outcome 1: Carboxylate Salt (Water Soluble -> REMOVED) Reaction->Salt Forms Salt + CO2

Figure 2: Chemo-selective deprotonation allows separation of the acid impurity without degrading the sensitive ester linkage.[1][2]

References

  • Google Patents. Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride and derivatives.[1][2] WO2018141642A1.[1][2] Link

  • Google Patents. Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2] CN106866684A.[1][2][3] Link

  • QuickCompany. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Patent Application IN201921003452.[1][2] Link

  • Fisher Scientific. Methyl 5-chloro-2-nitrobenzoate Safety Data Sheet (Analogous Safety Data).Link(Note: Specific MP data for the 2-Cl-4-F isomer derived from Sigma Aldrich catalog JRD0944).[1][2]

Sources

Technical Support Center: Monitoring Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SNAr-F-NO2-Mon Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are monitoring the reactivity of Methyl 2-chloro-4-fluoro-5-nitrobenzoate (


). This molecule is a "loaded spring" for Nucleophilic Aromatic Substitution (

). The presence of the nitro group at position 5 activates the halogen at position 4 (Fluorine) and, to a lesser extent, position 2 (Chlorine).

Critical Monitoring Challenge:

  • Regioselectivity: Distinguishing between the desired

    
     product (F-displacement) and the side product (Cl-displacement).
    
  • Solvolysis: The methyl ester is prone to hydrolysis (forming the acid) or transesterification if alcoholic solvents are used.

  • Detection: The highly polar nitro group creates strong UV absorption but causes peak tailing if mobile phase pH is uncontrolled.

Part 1: Thin Layer Chromatography (TLC) Guide

Standard Operating Procedure (SOP)
  • Stationary Phase: Silica Gel

    
     (Aluminum or Glass backed).
    
  • Standard Eluent: Hexanes : Ethyl Acetate (80:20 v/v).

  • Visualization: UV Lamp (254 nm). The nitrobenzene core is strongly UV active.

Troubleshooting & FAQs

Q: My starting material (SM) and product spots are overlapping. How do I improve separation?

A: This is common in


 reactions where the nucleophile is lipophilic.
  • Immediate Fix: Switch to Toluene : Ethyl Acetate (90:10) . The

    
     interaction between toluene and the nitro-aromatic ring often provides better selectivity than simple alkane chains.
    
  • Secondary Fix: If your nucleophile is an amine, the product will be more basic. Pre-treat the TLC plate by dipping it in a 5% Triethylamine/Hexane solution and drying it before spotting.

Q: I see a streak starting from the baseline. What is it?

A: This is likely the hydrolysis impurity (2-chloro-4-fluoro-5-nitrobenzoic acid).

  • Cause: Moisture in your reaction or silica acidity hydrolyzing the ester.

  • Validation: Add 1% Acetic Acid to your eluent. If the streak resolves into a distinct spot with a lower

    
    , it is the carboxylic acid.
    

Q: Can I use chemical stains?

A: UV is superior, but for confirmation:

  • KMnO4: Will NOT stain the aromatic ring effectively (it is deactivated). It will only stain oxidizable side chains on your nucleophile.

  • Ninhydrin: Use only if your nucleophile is a primary amine.

Part 2: HPLC Method Development

Method Development Strategy

Do NOT use Methanol as a mobile phase solvent.

  • Reasoning: In basic

    
     conditions, methanol can act as a nucleophile, displacing the fluorine (forming the methoxy ether) or transesterifying the ester. Use Acetonitrile (ACN)  to ensure chemical inertness.
    
Recommended Protocol
ParameterSpecificationRationale
Column C18 (L1) or Phenyl-Hexyl Phenyl-Hexyl columns offer superior selectivity for nitro-aromatics via

retention mechanisms.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard balance between resolution and backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier suppresses ionization of the hydrolysis impurity (free acid), sharpening the peak.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower UV cutoff than MeOH and prevents solvolysis.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 254 nm (Primary), 210 nm (Secondary)254 nm detects the nitro-aromatic core; 210 nm detects the carbonyl ester.
Temperature 30°C - 40°CControls viscosity and retention time reproducibility.
Gradient Table (Standard Run)
Time (min)% A (Water/Acid)% B (ACN/Acid)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.01090Gradient Ramp
18.01090Wash
18.19010Re-equilibration
23.09010End
HPLC Troubleshooting

Q: I see "Ghost Peaks" appearing in my blank or degrading over time.

A: Check your sample diluent.

  • Issue: If you dissolve the sample in MeOH/Water, the ester may hydrolyze in the vial while waiting for injection.

  • Solution: Dissolve samples in 100% Acetonitrile or the starting mobile phase (90:10 Water:ACN) immediately before injection.

Q: I cannot separate the Regioisomers (2-Cl displacement vs. 4-F displacement).

A: This is the most difficult separation.

  • The Fix: Switch to a Phenyl-Hexyl column.[1] The electron-deficient nitro ring interacts differently with the phenyl stationary phase depending on whether the substituent is F (highly electronegative, small) or Cl (less electronegative, bulky).

  • Alternative: Lower the temperature to 20°C to reduce mass transfer kinetics and improve resolution.

Part 3: Reaction Logic & Visualizations

Reaction Monitoring Workflow

The following diagram illustrates the decision process for selecting the correct analytical method based on the reaction stage.

MethodSelection Start Start Monitoring QuickCheck Goal: Quick Conversion Check? Start->QuickCheck Quant Goal: Purity/Impurity Profile? Start->Quant TLC Method: TLC (Hex/EtOAc 8:2) QuickCheck->TLC HPLC Method: HPLC (C18/Phenyl, ACN/H2O) Quant->HPLC TLC_Issue Issue: Co-elution? TLC->TLC_Issue HPLC_Issue Issue: Peak Tailing? HPLC->HPLC_Issue TLC_Fix Fix: Switch to Toluene/EtOAc or Treat Plate with Et3N TLC_Issue->TLC_Fix Yes HPLC_Fix Fix: Add 0.1% Formic Acid to Mobile Phase HPLC_Issue->HPLC_Fix Yes

Figure 1: Decision matrix for selecting and troubleshooting analytical methods.

Chemical Pathway & Impurity Map

This diagram visualizes the specific chemical transformations you are monitoring. Note that the Fluorine (F) is the intended leaving group due to the ortho-nitro activation.

ReactionPathway cluster_legend Monitoring Key SM Starting Material (Methyl 2-Cl-4-F-5-NO2-benzoate) Product Desired Product (SNAr at 4-F Position) SM->Product Nucleophile (Major Path) Impurity_Hydrolysis Impurity A: Hydrolysis (Carboxylic Acid) SM->Impurity_Hydrolysis Water/Base (Side Reaction) Impurity_Regio Impurity B: Regioisomer (SNAr at 2-Cl Position) SM->Impurity_Regio Nucleophile (Minor Path) Desc1 Impurity A: Streaks on TLC, Early eluter on HPLC Desc2 Impurity B: Close eluter to Product

Figure 2: Reaction pathway showing the competition between the desired SNAr (F-displacement), hydrolysis, and the minor Cl-displacement.[2][3][4]

References

  • PubChem. (n.d.).[5][6] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Retrieved February 7, 2026, from [Link]

  • WIPO Patentscope. (2024). WO2024047648 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[7] Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (1927). m-Nitrobenzoic Acid (Hydrolysis of Methyl m-nitrobenzoate). Organic Syntheses, Coll. Vol. 1, p.391. Retrieved February 7, 2026, from [Link]

Sources

Addressing stability issues of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Reaction Troubleshooting

Document ID: TS-MCFNB-2024-01 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide[1]

Introduction: The "Hot" Electrophile

Welcome to the technical support center for Methyl 2-chloro-4-fluoro-5-nitrobenzoate . If you are accessing this guide, you are likely utilizing this compound as a core scaffold for synthesizing EGFR inhibitors (such as Afatinib intermediates) or other kinase-targeting heterocycles.[1]

This molecule is designed to be reactive.[1][2] The combination of a nitro group (C5) and an ester group (C1) creates a highly electron-deficient aromatic ring, activating the fluorine (C4) for nucleophilic aromatic substitution (


).[1] However, this same electronic activation makes the compound inherently unstable if mishandled.

This guide moves beyond generic SDS advice to address the specific chemical behaviors that cause experimental failure.

Module 1: Stability & Storage Integrity

Q1: My material has turned from a white solid to a yellow, sticky gum. What happened?

Diagnosis: You are likely observing hydrolysis-induced melting point depression or photo-oxidative degradation .[1]

The Mechanism: The electron-withdrawing nitro group at C5 and the fluorine at C4 make the ester carbonyl carbon at C1 highly electrophilic. Even trace atmospheric moisture, catalyzed by slightly acidic or basic impurities (often remaining from synthesis), will attack the ester.

  • The Result: Conversion to 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • The Physical Change: The acid typically has a higher melting point (approx. 148–152°C) than the ester, but the mixture of ester and acid forms a eutectic system with a drastically lower melting point, appearing as a "melt" or gum.

Corrective Protocol: Rescue & Prevention

  • Analysis: Run a TLC (Hexane:EtOAc 3:1). The acid will streak near the baseline; the ester will have an

    
     ~0.6-0.7.[1]
    
  • Rescue (If <20% degraded): Dissolve in

    
    , wash with cold 5% 
    
    
    
    (removes the acid), dry over
    
    
    , and reconcentrate.
  • Prevention: Store under Argon/Nitrogen at 2–8°C. Do not store in a shared desiccator with amines or strong bases; volatile amines can catalyze the hydrolysis even in the solid state.[1]

Visualizing the Degradation Pathway

degradation_pathway Ester Target Ester (Solid) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Moisture Atmospheric H2O (+ Trace Acid/Base) Moisture->Intermediate Acid Benzoic Acid Derivative Intermediate->Acid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: The hydrolysis pathway.[1] The electron-deficient ring accelerates the initial nucleophilic attack by water.[1]

Module 2: Reaction Troubleshooting ( )

Q2: I am trying to displace the Fluorine with an amine, but I see multiple spots and low yield. Is the Chlorine reacting?

Diagnosis: While Fluorine is the intended leaving group, you are likely facing regioselectivity erosion or ester cleavage .

The Science: In


 reactions activated by nitro groups:
  • Fluorine (C4) is the superior leaving group because its high electronegativity stabilizes the transition state (Meisenheimer complex), despite being a poor leaving group in

    
    /
    
    
    
    chemistry.[1]
  • Chlorine (C2) is less activated but can react if:

    • The reaction temperature is too high (>80°C).[1]

    • The nucleophile is too "hard" or unhindered.[1]

  • Ester Hydrolysis: If you use aqueous bases (NaOH,

    
     in wet DMF), the ester will hydrolyze before the substitution completes.
    

Troubleshooting Table: Optimization Matrix

VariableRecommendationWhy?
Solvent THF, Dioxane, or dry DMF Avoid alcohols (transesterification risk) and water (hydrolysis).[1]
Base DIPEA or

(anhydrous)
Non-nucleophilic organic bases prevent ester attack.[1] Cesium aids solubility in organic media.[1]
Temperature 0°C to RT The C4-F bond is highly labile.[1] Heating is rarely needed and promotes side reactions (Cl-displacement).[1]
Stoichiometry 1.05 eq. Amine Excess amine can attack the ester carbonyl to form an amide (aminolysis).[1]
Q3: How do I confirm the regioselectivity (F vs. Cl displacement)?

Protocol:

  • NMR Check:

    • Starting Material: Shows a specific coupling pattern or distinct shifts for aromatic protons.[1]

    • Product (F-displacement): The

      
       NMR signal (typically -110 to -120 ppm) should disappear .[1]
      
    • Product (Cl-displacement): The

      
       NMR signal will remain , likely shifting slightly.[1]
      
  • Coupling Constants: If the Fluorine remains, you will see F-H coupling in the proton NMR.[1] Loss of F simplifies the aromatic region.[1]

Visualizing the Selectivity Logic

reaction_selectivity Start Methyl 2-chloro-4-fluoro-5-nitrobenzoate ConditionA Mild Conditions (0°C, DIPEA, THF) Start->ConditionA ConditionB Harsh Conditions (>80°C, Strong Base) Start->ConditionB ConditionC Excess Amine / Alcohol Start->ConditionC ProductA Target Product (C4-F Displacement) ConditionA->ProductA Kinetic Control ProductB Impurity: C2-Cl Displacement + Bis-substitution ConditionB->ProductB Thermodynamic Loss ProductC Impurity: Amide/Transester ConditionC->ProductC Side Reaction

Figure 2: Reaction selectivity decision tree. Mild conditions favor the desired C4-F displacement.[1]

Module 3: Analytical Method (HPLC)

Q4: My HPLC chromatogram shows "ghost peaks" that grow over time in the autosampler.

Diagnosis: On-column or in-vial hydrolysis.[1] Methyl esters of electron-deficient rings are notoriously unstable in acidic mobile phases (e.g., 0.1% TFA) if left for long periods.[1]

Solution:

  • Switch Modifier: Use Formic Acid (0.1%) or Ammonium Acetate (10mM) instead of TFA.[1] TFA is strong enough to catalyze hydrolysis over a 12-hour sequence.[1]

  • Diluent: Dissolve samples in 100% Acetonitrile or DMSO . Do not use water/methanol mixtures for the sample diluent if the tray is not cooled.

  • Run Time: Keep run times short (<15 min) to minimize residence time in the aqueous phase.

References

  • Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. Google Patents. (Patent No.[1] CN103936636A).[1] Describes the hydrolysis of the trichloromethyl intermediate to the acid and subsequent esterification, highlighting the sensitivity of the ester bond.

  • Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrobenzoic acid. ChemicalBook. Provides physical property baselines for the acid form, critical for identifying hydrolysis products.

  • Nucleophilic Aromatic Substitution in Drug Discovery.Journal of Medicinal Chemistry. Discusses the regioselectivity of

    
     reactions in poly-halogenated nitrobenzenes, confirming the lability of Fluorine over Chlorine in para-nitro systems.  (General Reference for Mechanism).[1]
    
  • Synthesis of EGFR Inhibitors (Afatinib Intermediates). National Institutes of Health (PMC).[1] Details the use of nitro-benzoate scaffolds in the synthesis of quinazoline-based kinase inhibitors.

Sources

Validation & Comparative

Spectroscopic analysis and interpretation for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

[1]

Executive Summary & Structural Context

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a polysubstituted benzene derivative.[1] Its high density of electron-withdrawing groups (EWGs)—nitro, ester, chloro, and fluoro—creates a unique electronic environment that simplifies ¹H NMR interpretation (due to isolated protons) but complicates ¹³C NMR assignment (due to C-F coupling).

  • Primary Application: Key building block for uracil-based herbicides and fluorinated pharmaceuticals.

  • The Analytical Challenge: The nitration of Methyl 2-chloro-4-fluorobenzoate is not perfectly regioselective. It produces the desired 5-nitro isomer (Target) but can also yield the 3-nitro isomer (Impurity). Distinguishing these two is the core performance metric of any analytical method for this compound.

Structural Visualization & Numbering
  • Position 1: Carboxyl methyl ester (-COOCH₃)

  • Position 2: Chlorine (-Cl)[1][2][3][4]

  • Position 3: Proton (H3 )[5]

  • Position 4: Fluorine (-F)[1][2][3][4][6][7][8][9]

  • Position 5: Nitro (-NO₂)[1][2][3][4][6][7][8][9][10]

  • Position 6: Proton (H6 )[5]

Comparative Spectroscopic Performance

This section compares the spectroscopic signature of the Target (MCFNB) against its primary "alternatives"—the 3-Nitro Isomer (impurity) and the Precursor (starting material).

A. ¹H NMR Analysis (Proton)

The ¹H NMR spectrum provides the most rapid "Go/No-Go" decision for purity.

  • Target (5-Nitro): The protons at C3 and C6 are para to each other. They do not couple with each other (

    
    ). They only couple with Fluorine.
    
    • Result: Two distinct doublets (

      
      ).[5]
      
  • Isomer (3-Nitro): The protons are at C5 and C6, which are ortho to each other. They couple strongly (

    
     Hz).
    
    • Result: Two doublets of doublets (

      
      ) or a complex multiplet pattern.
      
Comparative Data Table: ¹H NMR Shifts (400 MHz, CDCl₃)
FeatureTarget: 5-Nitro Isomer (MCFNB)Alternative: 3-Nitro Isomer (Impurity)Alternative: Precursor (Non-nitrated)
H3 Signal ~7.50 ppm (

,

Hz)(Shielded relative to H6)
N/A (Substituted by NO₂)~7.20 ppm (

)(Couples to F and H5)
H5 Signal N/A (Substituted by NO₂)~7.60 ppm (

)(Couples to H6 and F)
~7.05 ppm (

)(Couples to H6 and F)
H6 Signal ~8.65 ppm (

,

Hz)(Deshielded by NO₂ & Ester)
~8.10 ppm (

)(Couples to H5 and F)
~8.00 ppm (

)(Deshielded by Ester)
Coupling Pattern Two Doublets (d) (Diagnostic Feature)Two Doublets of Doublets (dd) (Ortho H-H coupling present)Complex Multiplets

Analyst Note: The H6 proton in the target molecule is significantly deshielded (>8.5 ppm) because it is flanked by two strong EWGs: the nitro group (ortho) and the ester (ortho). This is the "cleanest" peak for integration during quantitative NMR (qNMR).

B. ¹³C NMR & ¹⁹F NMR Analysis

Carbon and Fluorine spectroscopy validate the substitution pattern.

  • ¹⁹F NMR:

    • Target: Single peak at ~ -110 to -115 ppm .

    • Mechanism: The fluorine is ortho to a proton (H3) and a nitro group (C5).

  • ¹³C NMR (C-F Coupling):

    • The Carbon-Fluorine coupling constants (

      
      ) are massive and diagnostic.
      
    • C4 (attached to F): Doublet,

      
       Hz.
      
    • C3 (ortho to F): Doublet,

      
       Hz.
      
    • C5 (ortho to F, attached to NO₂): Doublet,

      
       Hz.
      

Experimental Protocols

Protocol A: Rapid Purity Triage (NMR)

Objective: Determine if the batch contains the 3-nitro isomer > 2%.

  • Sample Prep: Dissolve 10 mg of crude solid in 0.6 mL CDCl₃ (Chloroform-d). Ensure complete dissolution; nitro-aromatics can be slow to dissolve.

  • Acquisition: Run standard proton sequence (16 scans, 1s delay).

  • Processing:

    • Reference residual CHCl₃ to 7.26 ppm.

    • Zoom Region 8.5 – 9.0 ppm: Integrate the H6 doublet (Target). Set value to 1.00.

    • Zoom Region 7.8 – 8.2 ppm: Look for "roofing" doublets (Isomer H6).

  • Calculation:

    
    
    
Protocol B: HPLC Method (Quantitative Alternative)

While NMR is structural, HPLC is preferred for trace impurity quantification (<0.1%).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitro sensitivity).

  • Elution Order: Precursor (Polar)

    
     3-Nitro Isomer 
    
    
    5-Nitro Target (MCFNB)
    
    
    Dinitro impurities (Late eluters).

Visual Analysis Workflows

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates where the "Alternative" impurities originate during the process.

SynthesisPathStartPrecursor:Methyl 2-chloro-4-fluorobenzoateIntermediateTransition StateStart->Intermediate+ ReagentReagentNitration Agent(HNO3 / H2SO4)TargetTARGET (85%)5-Nitro Isomer(MCFNB)Intermediate->TargetMajor Path(Steric/Electronic Pref)IsomerIMPURITY A (10%)3-Nitro IsomerIntermediate->IsomerMinor PathDinitroIMPURITY B (5%)3,5-Dinitro SpeciesTarget->DinitroOver-NitrationIsomer->DinitroOver-Nitration

Caption: Reaction pathway showing the origin of the critical 3-nitro regioisomer and dinitro over-reaction byproducts.

Diagram 2: Analytical Decision Tree

This logic gate validates the product identity.

DecisionTreeSampleCrude SampleNMR1H NMR Analysis(Region 7.0 - 9.0 ppm)Sample->NMRCheck1Check H-H Coupling?NMR->Check1ResultATwo Doublets (d)No H-H CouplingCheck1->ResultAObservedResultBMultiplets / ddStrong H-H CouplingCheck1->ResultBObservedConclusionAPASS: 5-Nitro Target(Para Protons)ResultA->ConclusionAConclusionBFAIL: 3-Nitro Isomer(Ortho Protons)ResultB->ConclusionB

Caption: Logic flow for distinguishing the target 5-nitro isomer from the 3-nitro impurity using coupling constants.

References

  • PubChem. (2025).[1] Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4.[1] National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization (WIPO). (2022). WO2022201155 - Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[8] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for substituent coupling constants).

Characterization Techniques for Methyl 2-chloro-4-fluoro-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6) is a high-value electrophilic scaffold used extensively in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (e.g., Saflufenacil) and emerging kinase inhibitors. Its utility lies in its dense functionalization: a nitro group activating a labile fluorine, a steric chlorine handle, and a modifiable ester.

However, this density creates a significant analytical challenge: Regiochemical Ambiguity .

In Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) reactions, the primary target is the C4-fluorine, activated ortho by the nitro group and para by the ester. Yet, aggressive nucleophiles or elevated temperatures can trigger competitive displacement of the C2-chlorine or hydrolysis of the C1-ester. Standard characterization often fails to distinguish these isomers definitively.

This guide compares analytical methodologies to establish a self-validating characterization workflow , prioritizing techniques that offer definitive structural proof over those that merely confirm mass.

Comparative Analysis of Characterization Techniques

The following analysis evaluates techniques based on Structural Resolution (ability to distinguish isomers) and Process Utility (speed/cost for routine monitoring).

Table 1: Analytical Performance Matrix
Feature1H NMR 19F NMR LC-MS (Q-TOF/Orbitrap) X-Ray Crystallography
Primary Utility Purity & Solvent checkReaction Conversion (

)
Mass ConfirmationAbsolute Regiochemistry
Isomer Resolution Low (Singlets often overlap)High (Shift is sensitive to environment)Low (Isomers have identical m/z)Definitive
Sensitivity Moderate (~1 mg)High (100% natural abundance)Very High (pg levels)N/A (Requires crystal)
Throughput HighHighHighLow
Limit of Detection ~0.1%~0.01%<0.001%N/A
Deep Dive: The "Hero" Technique – 19F NMR

While 1H NMR is standard, it is often insufficient for this scaffold because the aromatic protons (H3 and H6) appear as singlets with no coupling partners.

  • Why it wins: The C4-Fluorine signal in the starting material typically appears around

    
     -100 to -120 ppm (relative to 
    
    
    
    ).
  • The Indicator: Upon successful

    
     at C4, this signal must disappear . If a signal remains but shifts slightly, it indicates side-reaction at C2 (Cl displacement) or C1 (ester hydrolysis) where the F is retained.
    
  • Causality: The fluorine nucleus is highly sensitive to the electron-withdrawing nature of the ortho-nitro group. Any change in that relationship results in a massive chemical shift (

    
     ppm), making it superior to 1H NMR for "Go/No-Go" decisions.
    

Experimental Protocols

Protocol A: Self-Validating Synthesis & Monitoring

Objective: Synthesize a model amino-derivative via


 and validate regioselectivity.

Reagents:

  • Substrate: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)[1]

  • Base: DIPEA (1.2 eq)[1]

  • Solvent: THF (anhydrous)

Workflow:

  • Baseline Scan: Dissolve 10 mg of starting material in

    
    . Acquire 19F NMR  (SW 200 ppm, centered at -120 ppm). Note the exact shift (Reference: ~ -110 ppm).
    
  • Reaction: Dissolve substrate in THF at 0°C. Add DIPEA, then dropwise add Morpholine. Warm to RT.

  • In-Process Control (IPC): After 1 hour, take a 50

    
    L aliquot. Dilute with 
    
    
    
    .
    • Pass Criteria: Complete disappearance of the starting material 19F peak.

    • Fail Criteria: Appearance of new F peaks (indicates C2-Cl displacement or hydrolysis).

  • Workup: Quench with water, extract with EtOAc, dry over

    
    .
    
Protocol B: Definitive Regiochemical Assignment (NOESY)

If 19F NMR is unavailable or ambiguous (e.g., if the product retains F), 1D NOESY is required.

  • Sample Prep: 15 mg pure product in

    
     (degassed).
    
  • Target: Irradiate the incoming nucleophile's protons (e.g., morpholine

    
    ).
    
  • Observation:

    • C4 Substitution (Desired): Strong NOE enhancement of the aromatic H3 proton (singlet, typically

      
       7.0-7.5 range).
      
    • C2 Substitution (Undesired): Strong NOE enhancement of the Ester methyl group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       ~3.9 ppm) or H3  depending on conformation, but distinct from C4.
      

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the chemical pathways involved.

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the characterization steps based on experimental observations.

AnalysisFlow Start Crude Reaction Mixture F_NMR Step 1: 19F NMR Analysis Start->F_NMR F_Signal Is Fluorine Signal Present? F_NMR->F_Signal No_F Signal Absent (F Displaced) F_Signal->No_F No Yes_F Signal Present (F Retained) F_Signal->Yes_F Yes Check_MS Step 2: LC-MS Check No_F->Check_MS Shift_Check Check Chemical Shift (Δδ) Yes_F->Shift_Check Target_Product Target: C4-Substitution (Confirmed) Check_MS->Target_Product Mass Correct Side_C2 Impurity: C2-Cl Displacement (Rare) Shift_Check->Side_C2 Shift Changed Side_Hyd Impurity: Ester Hydrolysis Shift_Check->Side_Hyd Shift Similar + Acid Mass NOESY Step 3: 1D NOESY / HMBC Side_C2->NOESY Confirm Regioisomer

Caption: Decision tree for characterizing ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 products of Methyl 2-chloro-4-fluoro-5-nitrobenzoate. The disappearance of the 19F signal is the primary success indicator.
Diagram 2: Reaction Pathways & Spectral Markers

This diagram correlates the chemical mechanism with the specific spectral changes observed.

ReactionPath SM Starting Material (Methyl 2-chloro-4-fluoro-5-nitrobenzoate) 19F: ~ -110 ppm 1H: Two Singlets Path_A Path A: C4 Attack (Major) (Displacement of F) SM->Path_A Nucleophile (Mild Conditions) Path_B Path B: C2 Attack (Minor) (Displacement of Cl) SM->Path_B Nucleophile (High Temp/Aggressive) Prod_A Product A 19F: Silent MS: M-F+Nu Path_A->Prod_A Prod_B Product B 19F: Signal Retained (Shifted) MS: M-Cl+Nu Path_B->Prod_B

Caption: Mechanistic divergence and associated spectral signatures. Path A represents the desired therapeutic synthesis route.[1]

References

  • PubChem. (2025).[1][2] Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4.[2] National Library of Medicine.[1] [Link][1]

  • Vertex AI Search. (2025). Patent Analysis: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoate derivatives (CN106866684A).

Sources

Comparison of different synthesis routes for Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is a critical pharmacophore and agrochemical intermediate, serving as the skeletal core for next-generation protoporphyrinogen oxidase (PPO) inhibitors (e.g., Saflufenacil) and various fluoroquinolone antibiotics.

For the process chemist, this molecule presents a classic "regioselectivity vs. cost" dilemma. The fluorine atom—the most expensive substituent—must be introduced strategically. This guide compares two distinct synthetic philosophies:

  • Late-Stage Nitration (Route A): Utilizing the directing effects of a fluoro-aromatic precursor.

  • Halogen Exchange (Route B): Utilizing nucleophilic aromatic substitution (

    
    ) on a chloro-nitro precursor.
    

This guide evaluates these routes based on yield, isomeric purity, process safety, and scalability.

Route Analysis

Route A: Direct Nitration of Methyl 2-chloro-4-fluorobenzoate

The "Classic" Electrophilic Approach

This route relies on the nitration of the commercially available 2-chloro-4-fluorobenzoic acid (or its methyl ester).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • The Challenge: Regiocontrol. The fluorine atom (ortho/para director) and the chlorine atom (ortho/para director) compete against the deactivating, meta-directing ester group.

    • Position 5: Ortho to Fluorine, Meta to Ester. (Favored).

    • Position 3: Ortho to Chlorine, Meta to Ester.[1] (Disfavored due to steric crowding between Cl and Ester).

  • Critical Insight: While Position 5 is kinetically favored, the strong activating nature of Fluorine can lead to over-nitration or dinitro-species if temperature is uncontrolled. Furthermore, the reaction is highly exothermic (

    
    ), posing thermal runaway risks at scale.[2]
    
Route B: The Halex Reaction (Halogen Exchange)

The "Industrial" Nucleophilic Approach

This route starts with Methyl 2,4-dichloro-5-nitrobenzoate and uses Potassium Fluoride (KF) to swap the chlorine at position 4 for fluorine.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[3]
    
  • The Advantage: The nitro group at position 5 is essential here; it activates the chlorine at position 4 (ortho to nitro) for nucleophilic attack. The chlorine at position 2 is less reactive due to steric hindrance and lack of ortho-nitro activation.

  • Critical Insight: This route guarantees regiochemical purity regarding the nitro group location (as it is already present). However, it requires dry solvents (DMSO or Sulfolane) and high temperatures (

    
    ), which introduces solvent recovery costs and potential fluoride corrosion issues.
    

Comparative Performance Data

MetricRoute A: Direct NitrationRoute B: Halex (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Starting Material Methyl 2-chloro-4-fluorobenzoateMethyl 2,4-dichloro-5-nitrobenzoate
Reagents

,

(Mixed Acid)
KF,

(Phase Transfer Cat.)
Typical Yield 75 - 85%88 - 92%
Regioselectivity 85:15 (5-nitro vs 3-nitro/others)>99% (Structurally fixed)
Safety Profile High Risk: Exothermic runaway potential.Moderate Risk: High temp; HF generation traces.
Purification Recrystallization required to remove isomers.[4]Simple aqueous wash/filtration.
Cost Driver Yield loss during isomer separation.[5]Cost of KF and solvent recovery.

Visualizing the Pathways

The following diagrams illustrate the mechanistic flow and critical decision points for both routes.

Diagram 1: Reaction Pathways

SynthesisRoutes Start_A Methyl 2-chloro-4-fluorobenzoate Process_A Nitration (HNO3/H2SO4, <10°C) Start_A->Process_A Electrophilic Attack Intermediate_A1 Target: 5-Nitro Isomer (Major) Process_A->Intermediate_A1 85% Intermediate_A2 Impurity: 3-Nitro Isomer (Minor) Process_A->Intermediate_A2 15% Product Methyl 2-chloro-4-fluoro-5-nitrobenzoate Intermediate_A1->Product Recrystallization Start_B Methyl 2,4-dichloro-5-nitrobenzoate Process_B Halex Reaction (KF, DMSO, 150°C) Start_B->Process_B Nucleophilic Attack Process_B->Product Cl -> F Exchange

Caption: Comparison of the divergent selectivity profiles. Route A requires purification to remove the 3-nitro isomer, while Route B proceeds via direct substitution.

Detailed Experimental Protocols

Protocol A: Direct Nitration (Optimized for Safety)

Based on modified procedures from WO2022201155 and standard nitration safety practices.

Safety Warning: This reaction is strongly exothermic.[2] Ensure cooling capacity is sufficient before scaling.

  • Preparation: In a jacketed reactor, charge Sulfuric Acid (98%, 5.0 equiv) . Cool to 0°C.[6]

  • Substrate Addition: Slowly add Methyl 2-chloro-4-fluorobenzoate (1.0 equiv) . Stir until dissolved.

  • Nitration: Prepare a mixed acid solution of Fuming Nitric Acid (1.2 equiv) and Sulfuric Acid . Add this mixture dropwise to the reactor, maintaining internal temperature below 10°C .

    • Note: Exceeding 10°C significantly increases the formation of the 3-nitro isomer and dinitro byproducts.

  • Quench: After 2 hours, pour the reaction mixture onto crushed ice (5x weight of acid).

  • Workup: Filter the resulting white precipitate. Wash with cold water until pH is neutral.

  • Purification: Recrystallize from Methanol/Water (8:2) to remove the soluble 3-nitro isomer.

    • Target Purity: >98% HPLC.[6]

Protocol B: Halex Reaction (Optimized for Conversion)

Based on principles of


 industrial fluorination.
  • Preparation: Charge a reactor with Methyl 2,4-dichloro-5-nitrobenzoate (1.0 equiv) and Spray-dried Potassium Fluoride (1.5 equiv) .

  • Solvent System: Add Sulfolane (3 volumes) and Tetraphenylphosphonium bromide (0.05 equiv) as a phase transfer catalyst.

    • Note: Moisture is the enemy of this reaction. KF must be dry.

  • Reaction: Heat the mixture to 150°C for 6-8 hours. Monitor by GC/HPLC for the disappearance of the starting dichloro species.

  • Workup: Cool to 60°C. Dilute with Toluene. Filter off the inorganic salts (KCl/excess KF).

  • Isolation: Wash the organic layer with water to remove Sulfolane. Evaporate solvent to yield the product.

    • Yield: Typically quantitative conversion; physical yield ~90%.

Expert Recommendation

For early-stage discovery where gram-scale quantities are needed quickly, Route A (Nitration) is superior due to the ubiquity of the starting material and standard lab reagents. The yield loss from recrystallization is acceptable at this scale.

For process development and manufacturing , Route B (Halex) is the robust choice. It eliminates the safety hazards of bulk nitration and avoids the difficult separation of regioisomers, resulting in a lower Cost of Goods Sold (COGS) at scale, provided solvent recovery is implemented.

References

  • World Intellectual Property Organization. (2022).[7][8] Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.[5][7][8][9] WO2022201155.[8] Link

  • Google Patents. (2017). Synthesis method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN106905161A. Link

  • ACS GCI Pharmaceutical Roundtable. (2023). Halex Reaction Guide.Link

  • MDPI. (2023).[5] Process Safety Assessment of Nitration Processes.Link

  • Justia Patents. (2024).[5] Saflufenacil Synthesis Intermediates.[5]Link

Sources

Synthetic Alternatives to Methyl 2-chloro-4-fluoro-5-nitrobenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic alternatives to Methyl 2-chloro-4-fluoro-5-nitrobenzoate , a critical scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors (e.g., Flumioxazin) and next-generation antibacterial agents.[1]

Executive Summary & Strategic Context

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a high-value intermediate defined by its regio-selective electrophilicity .[1] The molecule features a "push-pull" electronic system where the nitro group at C5 and the ester at C1 synergistically activate the fluorine at C4 for Nucleophilic Aromatic Substitution (SNAr), while the chlorine at C2 remains relatively inert due to steric shielding and lower activation.[1]

However, supply chain volatility and the genotoxic potential of certain nitro-aromatic impurities necessitate the evaluation of robust alternatives.[1] This guide analyzes three distinct classes of alternatives:

  • The Free Acid (Bio-isostere/Precursor): 2-Chloro-4-fluoro-5-nitrobenzoic acid.[1][2]

  • Ester Analogs (Process Substitutes): Ethyl/Isopropyl esters for improved solubility/crystallinity.

  • Route Divergence (Precursor Shift): 2,4-Difluoronitrobenzene (bypassing the benzoate scaffold).[1]

Technical Profile: The Target Scaffold

Before evaluating alternatives, we must establish the baseline performance metrics of the target molecule.[1]

FeatureSpecificationSynthetic Implication
Leaving Group Fluorine (C4)Highly labile to SNAr due to ortho-nitro activation.[1]
Steric Handle Chlorine (C2)Directs regioselectivity; prevents unwanted ortho substitution.[1]
Solubility Moderate (MeOH/DCM)Methyl ester crystallizes easily but can suffer from hydrolysis in basic aqueous workups.
Melting Point 53–57 °CLow MP can lead to "oiling out" during scale-up purification.[1]

Comparative Analysis of Alternatives

Alternative A: The Free Acid (2-Chloro-4-fluoro-5-nitrobenzoic acid)

Role: Synthetic Equivalent (Requires Activation)[1]

The free acid is the direct precursor to the methyl ester.[1] Using it directly bypasses the esterification step but alters the downstream coupling chemistry.[1]

  • Performance: The acid possesses a highly acidic proton (pKa ~2), which can interfere with basic nucleophiles used in SNAr reactions (quenching the nucleophile).[1]

  • Causality: To use the acid in SNAr, one must use 2 equivalents of base (one to deprotonate the carboxylic acid to the carboxylate, one to neutralize the leaving group HF).[1] The resulting carboxylate anion is electron-rich, deactivating the ring toward SNAr compared to the ester.[1]

  • Verdict: Use only if the next step involves amide coupling or if the nucleophile is non-basic.[1]

Alternative B: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Role: Direct Drop-in Replacement[1]

The ethyl ester is chemically nearly identical but offers superior physical processing characteristics.

  • Crystallinity: The ethyl chain disrupts crystal packing less than the methyl, often resulting in a slightly lower melting point but significantly higher solubility in lipophilic solvents (EtOAc, Toluene).[1]

  • Safety: Methyl esters release methanol upon hydrolysis (toxic); ethyl esters release ethanol.[1] In GMP environments, the ethyl ester is preferred to avoid potential methylating side-reactions (genotoxicity risk).[1]

  • Verdict: The superior choice for large-scale process chemistry where "oiling out" is a risk with the methyl ester.[1]

Alternative C: 2,4-Difluoronitrobenzene

Role: Route Alternative (The "Flumioxazin" Pathway)[1][3]

For targets like Flumioxazin, the benzoate moiety is often built after the core heterocycle is established.[1] Starting with 2,4-difluoronitrobenzene removes the chlorine and carboxylate complexity initially.[1]

  • Mechanism: The C4-fluorine is displaced first.[1] The carboxylate equivalent is introduced later via carbonylation or reaction with functionalized nucleophiles (e.g., hydroxyacetates).[1]

  • Verdict: High-efficiency route for heterocyclic herbicides but requires handling more volatile/toxic fluorinated precursors.[1]

Data Presentation: Decision Matrix

MetricMethyl Ester (Target) Free Acid (Alt A) Ethyl Ester (Alt B) 2,4-Difluoronitrobenzene (Alt C)
SNAr Reactivity High (Baseline)Low (Carboxylate deactivation)High (Identical to Methyl)Very High (Less steric bulk)
Atom Economy ModerateHigh (No alcohol waste)ModerateHighest (Simplified scaffold)
Process Safety Moderate (Me-toxicity)HighHighLow (Volatile/Skin permeant)
Cost Low (Commodity)LowMediumMedium
Primary Use Case Lab-scale synthesisAmide coupling sequencesGMP Scale-upTotal Synthesis (Herbicides)

Visualizing the Synthetic Divergence

The following diagram illustrates how the choice of starting material dictates the downstream pathway and reaction conditions.

G Figure 1: Synthetic Divergence of Benzoate Derivatives Precursor Precursor: 2-Chloro-4-fluorotoluene Intermediate Intermediate: Trichloromethyl Species Precursor->Intermediate Photo-chlorination Acid Alternative A: Free Acid Intermediate->Acid Nitration & Hydrolysis MethylEster Target: Methyl Ester Acid->MethylEster MeOH / H+ EthylEster Alternative B: Ethyl Ester Acid->EthylEster EtOH / H+ SNAr_Product S_NAr Product (C4 Substitution) Acid->SNAr_Product Nucleophile (Requires 2 eq. Base) MethylEster->SNAr_Product Nucleophile (Fast Kinetics) EthylEster->SNAr_Product Nucleophile (Better Solubility)

Figure 1: Synthetic pathways showing the derivation of alternatives from the common toluene precursor and their convergence at the SNAr step.[1]

Experimental Validation: Self-Validating Protocols

Protocol 1: Comparative SNAr Displacement (Stress Test)

Objective: To validate the reactivity of the Methyl Ester vs. the Ethyl Ester using a model amine nucleophile (e.g., propargylamine or aniline).

Reagents:

  • Substrate (Methyl or Ethyl Ester): 1.0 equiv (e.g., 10 mmol)[1]

  • Nucleophile (Propargylamine): 1.1 equiv[1]

  • Base (K2CO3): 1.2 equiv

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the Substrate in 20 mL of MeCN.

  • Activation: Add K2CO3 (12 mmol) in one portion. The suspension should be stirred vigorously.

    • Checkpoint: Ensure the base is finely ground to maximize surface area.

  • Addition: Add Propargylamine (11 mmol) dropwise over 5 minutes at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

    • Target Molecule (Methyl): Typically reaches completion in 2–3 hours.[4]

    • Alternative B (Ethyl): May require 3–4 hours due to slight steric increase, but yields are often cleaner due to better solubility.[1]

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate. Wash with Brine. Dry over MgSO4.

Validation Criteria:

  • Success: Disappearance of the starting material peak (HPLC) and appearance of the product peak with a mass shift corresponding to the loss of Fluorine (-19 Da) and gain of Nucleophile.[1]

  • Failure Mode: If hydrolysis of the ester is observed (formation of Acid), switch solvent to anhydrous DMF and use an organic base (DIPEA).[1]

References

  • Synthesis and Antibacterial Evaluation of 2-Chloro-5-nitrobenzoic Acid Derivatives. MDPI. Available at: [Link] (Accessed via search result 1.1).[1]

  • Method for Synthesizing 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Google Patents (CN114105772A). Available at: .[1]

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. PubChem. Available at: [Link].[1]

  • Synthetic Method of Flumioxazin. Google Patents (CN110655513A). Available at: .[1]

Sources

The Orthogonal Advantage: Methyl 2-chloro-4-fluoro-5-nitrobenzoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate , a strategic building block in medicinal chemistry. It focuses on the compound's unique "orthogonal reactivity" profile compared to its di-fluoro and di-chloro analogs, offering researchers a roadmap for optimizing regioselective heterocyclic synthesis.

Executive Summary: The "Goldilocks" Electrophile

In the development of kinase inhibitors and herbicides (e.g., Saflufenacil), the construction of fused heterocycles often requires a benzene ring functionalized with three distinct handles. Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) occupies a unique "sweet spot" in the landscape of halogenated nitroaromatics.

Unlike methyl 2,4-difluoro-5-nitrobenzoate (which suffers from poor regioselectivity due to competing reactive sites) or methyl 2,4-dichloro-5-nitrobenzoate (which requires harsh conditions that may degrade sensitive functional groups), the title compound offers orthogonal reactivity . The C4-fluorine atom is highly activated for mild SNAr displacement, while the C2-chlorine remains inert under these conditions, serving as a latent handle for subsequent cross-coupling or cyclization.

Comparative Performance Analysis

The following table contrasts the title compound with its common alternatives, highlighting why it is the preferred starting material for multi-step synthesis.

Table 1: Reactivity & Selectivity Profile of Halogenated Nitrobenzoates
FeatureMethyl 2-chloro-4-fluoro-5-nitrobenzoate Methyl 2,4-difluoro-5-nitrobenzoateMethyl 2,4-dichloro-5-nitrobenzoate
Primary Leaving Group C4-Fluorine (High Reactivity)C2-F and C4-F (Competitive)C4-Chlorine (Moderate Reactivity)
SNAr Regioselectivity >98% at C4 (Kinetic Control)~60:40 to 80:20 (Mixture of C2/C4)>95% at C4 (Thermodynamic Control)
Reaction Temperature 0 °C – 25 °C -20 °C – 0 °C (Requires cooling)>80 °C (Requires heating)
Secondary Handle C2-Chlorine (Intact for Suzuki/Buchwald)C2-Fluorine (Often hydrolyzed)C2-Chlorine (Intact)
Impurity Profile Low (Clean mono-substitution)High (Bis-substitution common)Moderate (Thermal degradation)
Mechanism of Selectivity

The superior performance of the title compound is dictated by the electronic activation of the benzene ring.

  • C4-F Activation: The fluorine at C4 is ortho to the strongly electron-withdrawing Nitro group (-NO2) and para to the Ester (-COOMe). This "push-pull" alignment, combined with the high electronegativity of fluorine (which stabilizes the Meisenheimer complex intermediate), makes C4 the most electrophilic site.

  • C2-Cl Latency: The chlorine at C2 is para to the Nitro group. While activated, Cl is a poorer leaving group than F in SNAr reactions. Consequently, mild nucleophiles attack C4 exclusively, leaving C2 untouched.

Visualizing the Reactivity Landscape

The diagram below illustrates the divergent pathways available when using this scaffold.

ReactivityLandscape Start Methyl 2-chloro-4-fluoro- 5-nitrobenzoate SNAr Step 1: S_NAr Displacement (Nucleophile: R-NH2) Start->SNAr 0-25°C, THF Selective C4-F attack Intermediate Intermediate: Methyl 4-(alkylamino)-2-chloro- 5-nitrobenzoate SNAr->Intermediate >98% Yield Cyclization Step 2: Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Cyclization Reduction of NO2 & Condensation Product Target Heterocycle (e.g., Quinazolinone/Indazole) Cyclization->Product Difluoro Alternative: Methyl 2,4-difluoro-... Mix Mixture of Regioisomers (C2 vs C4 substitution) Difluoro->Mix Poor Selectivity

Figure 1: Reaction pathway comparison. The title compound (Blue) yields a single regioisomer, whereas the difluoro analog (Grey) often leads to inseparable mixtures.

Experimental Protocols

These protocols are designed to be self-validating. The color change in Step 1 serves as a visual indicator of reaction progress.

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Displacement of the C4-fluorine with a primary amine (e.g., methylamine or aniline) while preserving the C2-chlorine.

Materials:

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Primary Amine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: THF or Acetonitrile (Anhydrous)

Procedure:

  • Preparation: Dissolve the nitrobenzoate (1.0 eq) in THF (5 mL/mmol) in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Note: The solution is typically pale yellow.

  • Addition: Add the base (TEA) followed by the slow, dropwise addition of the amine.

    • Causality: Low temperature prevents competitive attack at the C2-chlorine or ester hydrolysis.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT).

    • Validation: The reaction usually turns a deep orange/red color due to the formation of the charge-transfer complex or the nitramine product.

    • TLC/HPLC: Monitor for the disappearance of the starting material (Rf ~0.6 in 20% EtOAc/Hex) and appearance of a more polar product (Rf ~0.4).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Yield: Expect 90–98% yield of the yellow crystalline solid.

Protocol B: Reductive Cyclization to Quinazolinone Core

Objective: Converting the nitro-amine intermediate into a fused heterocycle.

Procedure:

  • Reduction: Dissolve the intermediate from Protocol A in Acetic Acid. Add Iron powder (3.0 eq).

  • Heating: Heat to 80 °C for 2 hours.

    • Mechanism:[1][2][3] Fe reduces the -NO2 to -NH2. The newly formed amine intramolecularly attacks the adjacent methyl ester (C1), closing the ring to form the quinazolinone.

  • Purification: Filter through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol.[1]

Safety & Handling (Nitroaromatics)

  • Thermal Stability: While stable at RT, nitrobenzoates can decompose exothermically at elevated temperatures (>150 °C). Do not distill the neat liquid/solid at high vacuum without DSC testing.

  • Sensitization: Halogenated nitroaromatics are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste from the SNAr reaction contains fluoride ions. Dispose of according to halogenated waste protocols.

References

  • Synthesis and Properties: Method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2][4][5][6] Patent WO2022201155. (2022).

  • SNAr Mechanistic Insight: Aromatic Nucleophilic Substitution (SNAr) Reactions of Halonitrobenzenes. National Institutes of Health (NIH) / PubMed.

  • Kinase Inhibitor Application: Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. PMC Full Text.

  • Comparative Reactivity: Haloselectivity: SNAr and Cross Coupling vs Halogen-Metal Exchange. WuXi AppTec Biology.

Sources

Investigating the Biological Efficacy of Methyl 2-chloro-4-fluoro-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 107048-20-4 / Related Acid CAS: 114776-15-7) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1][2] Its unique substitution pattern—specifically the labile fluorine atom para to the ester and ortho to the nitro group—enables rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]

This guide objectively compares the biological performance of heterocyclic derivatives synthesized from this scaffold (specifically Benzimidazoles and Quinazolinones) against industry-standard therapeutics (Gefitinib and Ciprofloxacin).[1] We analyze their efficacy in EGFR-mediated oncology and broad-spectrum antimicrobial applications .[1]

Part 1: The Scaffold Advantage (Mechanism of Action)[1]

The biological potency of derivatives stems from the synthetic versatility of the core molecule.[1] The fluorine atom at position C4 is highly activated by the electron-withdrawing nitro group at C5.[1] This allows researchers to introduce complex amines (pharmacophores) under mild conditions, a distinct advantage over non-fluorinated benzoate precursors.[1]

Synthetic Pathway & Logic

The following diagram illustrates the standard workflow for converting the raw scaffold into bioactive Benzimidazole and Quinazolinone derivatives.

SyntheticPathway Scaffold Methyl 2-chloro-4-fluoro- 5-nitrobenzoate (Starting Material) Intermediate SNAr Intermediate (Amine Substitution at C4) Scaffold->Intermediate Primary Amine / K2CO3 (SNAr Displacement of F) Reduced Anthranilate Derivative (Nitro Reduced to Amine) Intermediate->Reduced Fe/HCl or H2/Pd-C (Nitro Reduction) Benzimidazole Benzimidazole Derivative (Target: EGFR/Anticancer) Reduced->Benzimidazole Aldehyde Condensation (Cyclization) Quinazolinone Quinazolinone Derivative (Target: Antimicrobial) Reduced->Quinazolinone Formamide/Urea (Cyclization)

Figure 1: Divergent synthesis pathway transforming the scaffold into two distinct bioactive classes.[1]

Part 2: Oncology Application (EGFR Inhibition)[1][3]

Derivatives of this scaffold, particularly 4-amino-benzimidazoles , function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] The chlorine atom at C2 often improves lipophilicity and metabolic stability, while the newly introduced amine mimics the adenine ring of ATP.[1]

Comparative Performance: Derivative "N5a" vs. Gefitinib

Data synthesized from recent structure-activity relationship (SAR) studies on 4-amino-3-chloro benzoate derivatives.[1]

MetricNovel Benzoate Derivative (N5a)Gefitinib (Standard of Care)Performance Analysis
Target EGFR Tyrosine Kinase (WT)EGFR Tyrosine Kinase (WT/Mutant)Direct competition at ATP pocket.[1]
IC50 (A549 Lung Cancer) 0.85 ± 0.12 µM0.03 ± 0.01 µMModerate. The derivative is less potent than the optimized drug but shows activity in the micromolar range.[1]
IC50 (HCT-116 Colon) 2.10 ± 0.30 µM> 10 µMSuperior. The derivative shows broader cytotoxicity in colon cancer lines where Gefitinib often struggles.[1]
Mechanism of Death Extrinsic Apoptosis (Caspase 8)Intrinsic/Extrinsic ApoptosisN5a triggers specific death receptor pathways.[1]
Synthesis Cost Low (3-step convergent)High (Multi-step linear)The benzoate scaffold offers a cheaper entry point for discovery.[1]

Expert Insight: While Gefitinib remains the gold standard for EGFR-mutant NSCLC, derivatives of Methyl 2-chloro-4-fluoro-5-nitrobenzoate offer a distinct advantage in overcoming resistance in colorectal cancer lines (HCT-116), likely due to the steric influence of the retained Chlorine atom.[1]

Part 3: Antimicrobial Application (DNA Gyrase Inhibition)[1]

When the scaffold is cyclized into a Quinazolinone , it mimics the pharmacophore of fluoroquinolones.[1] These derivatives target bacterial DNA gyrase, preventing replication.[1]

Comparative Performance: Fluoro-Benzimidazole vs. Ciprofloxacin

Data based on MIC values against standard reference strains.[1]

Bacterial StrainFluoro-Benzimidazole Derivative (Cpd 18)Ciprofloxacin (Standard)Interpretation
E. coli (ATCC 8739) 0.49 µg/mL0.015 µg/mLEffective. Activity is within one log order of the standard.[1]
S. typhimurium 0.98 µg/mL0.03 µg/mLPotent. Shows strong inhibition of Gram-negative pathogens.[1]
MRSA (Resistant Strains) > 1000 µg/mL0.5 - 2.0 µg/mLWeak. The scaffold lacks the specific side-chain geometry required to penetrate the MRSA cell wall effectively compared to Ciprofloxacin.[1]
Cytotoxicity (Human Cells) IC50 > 200 µg/mLVariesHigh Safety Margin. The derivative is non-toxic to human epithelial cells (Selectivity Index > 400).[1][3]

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize the specific reactivity of the Methyl 2-chloro-4-fluoro-5-nitrobenzoate scaffold.

General Synthesis of the Intermediate (SNAr Reaction)

Objective: Replace the Fluorine atom with a primary amine.[1]

  • Preparation: Dissolve Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 equiv) to scavenge the HF generated.[1]
    
  • Nucleophile Addition: Add the desired aniline or aliphatic amine (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Note: The nitro group activates the fluorine; heating is rarely required.[1]

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (

    
    ) should disappear.[1]
    
  • Workup: Pour into ice water. The yellow/orange precipitate is the 4-amino-5-nitro intermediate.[1] Filter and dry.[1]

In Vitro EGFR Kinase Inhibition Assay

Objective: Quantify the IC50 of the synthesized derivative.

  • Enzyme Prep: Use recombinant human EGFR kinase domain (0.2 µ g/well ).[1]

  • Compound Dilution: Prepare serial dilutions of the derivative (0.01 µM to 100 µM) in DMSO.

  • Reaction Mix: Combine Enzyme, Test Compound, ATP (10 µM), and Poly(Glu,Tyr) substrate in kinase buffer (

    
    , 
    
    
    
    ).
  • Incubation: Incubate at 30°C for 45 minutes.

  • Detection: Use an ADP-Glo™ Kinase Assay (Promega).[1] Add reagent to deplete unconsumed ATP, then add detection reagent to convert ADP to light.[1]

  • Calculation: Measure Luminescence (RLU). Plot RLU vs. Log[Concentration] to derive IC50.[1]

Biological Pathway Visualization

The following diagram details the mechanism by which these derivatives induce apoptosis in cancer cells.

MechanismOfAction Drug Benzoate Derivative (Inhibitor) EGFR EGFR Tyrosine Kinase (Cell Surface) Drug->EGFR Competitive Binding (ATP Pocket) Caspase Caspase 8/3 Activation Drug->Caspase Off-Target/Stress Induction Phos Auto-Phosphorylation (Blocked) EGFR->Phos Inhibition Ras Ras/Raf/MEK Pathway Phos->Ras Downstream Signal Loss Proliferation Cell Proliferation Ras->Proliferation Arrest Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: Signaling cascade inhibition by Methyl 2-chloro-4-fluoro-5-nitrobenzoate derivatives.[1][4]

References

  • PubChem. (2025).[1][4] Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4.[1][4] National Library of Medicine.[1] [Link][1]

  • Al-Wahaibi, L. H., et al. (2024).[1][5] New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Göker, H., et al. (2016).[1] Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Bioorganic & Medicinal Chemistry. [Link]

  • Google Patents. (2022).[1] CN114105772A: Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. [1][5]

  • Mao, J., et al. (2023).[1] Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. [Link]

Sources

Structural Confirmation of Methyl 2-chloro-4-fluoro-5-nitrobenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a high-value intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil) and fluoroquinolone antibiotics.[1]

The structural integrity of this scaffold is defined by the specific regiochemistry of the nitro group.[1] During the nitration of methyl 2-chloro-4-fluorobenzoate, electrophilic aromatic substitution theoretically permits nitration at the C3 or C5 positions.[1] While electronic effects favor the C5 position, the C3-isomer is a common impurity that is difficult to separate.[1]

This guide compares analytical methodologies for confirming the 5-nitro regioisomer, establishing a self-validating protocol using 2D NMR as the optimal balance of speed and certainty.

The Structural Challenge: Regioisomerism

The core challenge is distinguishing the target molecule from its potential regioisomer, Methyl 2-chloro-4-fluoro-3-nitrobenzoate.[1]

  • Target (5-Nitro): Nitro group is para to the Chlorine and ortho to the Fluorine.[1]

  • Impurity (3-Nitro): Nitro group is ortho to the Chlorine and ortho to the Fluorine.[1]

Both isomers possess a tetra-substituted benzene ring with two aromatic protons, making standard 1D NMR interpretation risky without rigorous coupling constant analysis.[1]

Visualizing the Isomer Challenge

The following flowchart illustrates the synthesis and the critical divergence point where structural confirmation is required.

SynthesisWorkflow Start Start: Methyl 2-chloro-4-fluorobenzoate Reagent Mixed Acid Nitration (HNO3 / H2SO4) Start->Reagent Crude Crude Mixture (Isomers + Byproducts) Reagent->Crude Separation Purification (Crystallization/HPLC) Crude->Separation Isomer5 Target: 5-Nitro Isomer (Major Product) Separation->Isomer5 Isomer3 Impurity: 3-Nitro Isomer (Minor Product) Separation->Isomer3 Analysis Structural Confirmation (The Bottleneck) Isomer5->Analysis Isomer3->Analysis

Figure 1: Synthetic pathway highlighting the critical need for differentiation between the 5-nitro target and the 3-nitro impurity.[1][2]

Comparative Analysis of Confirmation Methods

We evaluated three analytical tiers for confirming the position of the nitro group.

Tier 1: 1D 1H & 19F NMR (Screening Level)[1]
  • Method: Standard proton and fluorine spectra.[1]

  • Mechanism: Relies on

    
     coupling constants.[1]
    
    • H3 (Ortho to F): Large

      
       (~9-11 Hz).[1]
      
    • H6 (Meta to F): Medium

      
       (~6-8 Hz).[1]
      
  • Verdict: Insufficient for GLP Release. The difference between

    
     and 
    
    
    
    coupling in highly substituted fluoro-aromatics can be subtle (overlap range: 7-8 Hz).[1] Relying solely on splitting patterns creates a high risk of false positives.[1]
Tier 2: 2D NMR - NOESY & HMBC (The Gold Standard)[1]
  • Method: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[1]

  • Mechanism:

    • NOESY: Detects spatial proximity.[1][2] The H6 proton is spatially adjacent to the ester methyl group (-COOCH3).[1] The H3 proton is not.[1]

    • HMBC:[1][2][3][4] Detects long-range connectivity. H6 shows a 3-bond correlation (

      
      ) to the carbonyl carbon.[1] H3 is 4 bonds away and typically shows no correlation.[1]
      
  • Verdict: Highly Recommended. It provides definitive structural proof without the need for single crystals.[1]

Tier 3: Single Crystal X-Ray Diffraction (The Absolute)[1]
  • Method: Growing a crystal for diffraction analysis.[1]

  • Verdict: Impractical for Routine QC. While it provides absolute configuration, the time required to grow suitable crystals (days to weeks) makes it a bottleneck for process development.[1]

Detailed Experimental Protocol (Tier 2)

This protocol describes the self-validating workflow to confirm the structure of Methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1]

Step 1: Sample Preparation[1]
  • Dissolve 15-20 mg of the purified solid in 0.6 mL of DMSO-d6 .

    • Why DMSO-d6? It prevents aggregation and provides sharp signals for polar nitro-aromatics compared to CDCl3.[1]

  • Filter through a cotton plug if any turbidity is observed.[1]

Step 2: NMR Acquisition Parameters[1]
  • Instrument: 400 MHz or higher (500 MHz preferred for clear F-coupling resolution).

  • Temperature: 298 K.[1]

  • Experiments:

    • 1H (Proton): 16 scans, spectral width 12 ppm.[1]

    • 19F (Fluorine): Decoupled (optional) to simplify, but coupled is preferred to match J-values with proton.

    • 1H-1H NOESY: Mixing time 500 ms.

    • 1H-13C HMBC: Optimized for long-range coupling of 8 Hz.[1]

Step 3: Data Interpretation Logic

The structure is confirmed if and only if the following criteria are met:

SignalChemical Shift (approx)MultiplicityCoupling (

)
Key 2D Correlation (Evidence)
H-3 7.6 - 7.8 ppmDoublet (d)~10.5 Hz (

)
NOESY: Correlation to H-6 (weak) or none.HMBC: Correlation to C-1 (Carbonyl) is absent.[1]
H-6 8.4 - 8.6 ppmDoublet (d)~7.5 Hz (

)
NOESY: Strong correlation to OCH3 .HMBC: Strong correlation to C-1 (Carbonyl) .[1]
OCH3 ~3.9 ppmSinglet (s)N/ANOESY: Correlation to H-6 .

Note: H-6 is significantly deshielded (shifted downfield >8.0 ppm) due to the synergistic electron-withdrawing effects of the ortho-nitro and ortho-ester groups.[1]

Visualization of Structural Logic

The following diagram maps the definitive NMR correlations that prove the regiochemistry.

NMR_Logic cluster_molecule Target Molecule: Methyl 2-chloro-4-fluoro-5-nitrobenzoate H6 Proton H-6 (8.5 ppm) NOESY_Signal NOESY Cross-Peak (Spatial Proximity) H6->NOESY_Signal HMBC_Signal HMBC Correlation (3-Bond Connectivity) H6->HMBC_Signal H3 Proton H-3 (7.7 ppm) OMe Ester Methyl (-OCH3, 3.9 ppm) H3->OMe No NOE C_Carbonyl Carbonyl C=O (164 ppm) H3->C_Carbonyl No Correlation (4 Bonds) OMe->NOESY_Signal C_Carbonyl->HMBC_Signal Conclusion CONFIRMED STRUCTURE: 5-Nitro Isomer NOESY_Signal->Conclusion HMBC_Signal->Conclusion

Figure 2: The "Smoking Gun" correlations. The H6-OMe interaction in NOESY and H6-Carbonyl interaction in HMBC are unique to the 5-nitro isomer.[1]

References

  • ChemicalBook. (2023).[1] 2-Fluoro-5-nitrobenzoic acid NMR Spectrum. (Provides baseline shifts for the core aromatic scaffold). Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source on HMBC/NOESY pulse sequences and interpretation). Link

  • PubChem. (2023).[1] Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. National Library of Medicine.[1] Link

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Heteronuclear 2D. University of Wisconsin-Madison.[1] (Reference for coupling constants in fluoro-aromatics). Link

Sources

Technical Comparison Guide: Structural Dynamics of Methyl 2-chloro-4-fluoro-5-nitrobenzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate and its analogs are critical synthons in the pharmaceutical and agrochemical industries, serving as precursors for bicyclic heterocycles (e.g., benzimidazoles, quinolones). While synthetic routes are well-documented, the solid-state behavior of these intermediates is often overlooked, leading to downstream processing issues such as polymorphism and poor solubility.

This guide objectively compares the structural analysis of this target molecule against its functional analogs (Acids vs. Esters) and methodological alternatives (DFT vs. X-ray). By synthesizing data from verified crystallographic studies of close analogs (e.g., Methyl 4-chloro-3-nitrobenzoate and Ethyl 4-fluoro-3-nitrobenzoate), we establish a protocol for predicting and validating the stability of these highly functionalized aromatics.

Comparative Analysis: Structural & Methodological Alternatives

This section evaluates the target molecule's characterization against three distinct baselines: Chemical Analogs (Acid vs. Ester), Substituent Effects (Fluorinated vs. Non-fluorinated), and Analytical Methods (Experimental vs. Computational).

Comparison A: The "Ester vs. Acid" Packing Shift

Objective: Understanding how esterification alters the supramolecular assembly.

FeatureAlternative 1: The Acid (2-chloro-4-fluoro-5-nitrobenzoic acid)Target Product: The Ester (Methyl 2-chloro-4-fluoro-5-nitrobenzoate)Crystallographic Implication
Primary Interaction Strong H-bonds (O-H...O) forming Centrosymmetric Dimers (

motif).
Weak H-bonds (C-H...O) and

-Stacking
.
Esters lack the "anchor" of the carboxylic dimer, making them more prone to polymorphism and lower melting points.
Lattice Stability High. Dominated by classical hydrogen bonding.Moderate. Dominated by van der Waals and dipole-dipole interactions.The ester requires careful solvent selection to avoid solvate formation.
Space Group Often

or

(Centrosymmetric).
Often

or

(depending on chirality/packing).
The ester packing is driven by the need to bury the polar nitro group.

Key Insight: As seen in studies of Ethyl 4-fluoro-3-nitrobenzoate, the esterification breaks the strong carboxylic acid dimers. Instead of discrete dimers, the esters often form infinite 1D chains linked by weak C-H...O interactions, which are then stacked via


 interactions (centroid distances ~3.6–3.8 Å).
Comparison B: The "Fluorine Effect" (Electronic Modulation)

Objective: Assessing the impact of the 4-Fluoro substituent compared to non-fluorinated analogs.

  • Non-Fluorinated Analog (Methyl 2-chloro-5-nitrobenzoate): Packing is dictated by the Nitro and Chloro groups. The steric bulk of Chlorine often forces the Nitro group to twist out of the phenyl plane (torsion angle > 5°).

  • Fluorinated Target: The high electronegativity of Fluorine at the 4-position redistributes electron density.

    • Result: Enhanced C-F...

      
        and C-F...H  interactions.
      
    • Data Support: Fluorine acts as a weak hydrogen bond acceptor. In analogous structures, C-H...F distances are often observed at ~2.5 Å, slightly shorter than the van der Waals sum, contributing to a denser crystal packing compared to the hydro-analog.

Comparison C: Experimental X-ray vs. Computational (DFT)

Objective: Validating the necessity of X-ray diffraction.

ParameterMethod A: DFT Calculation (B3LYP/6-311G**)Method B: Single Crystal X-ray (Mo-K

, 296K)
Verdict
Bond Lengths Tends to overestimate C-N (nitro) bond lengths slightly (~0.01 Å).Provides ground-truth bond lengths in the solid state.DFT is excellent for gas-phase geometry, but X-ray is required to see packing forces.
Nitro Torsion Predicts planar or near-planar geometry (energy minimum).Often reveals significant twisting (5–15°) due to crystal packing forces.X-ray is superior for predicting solid-state reactivity and density.
Cost/Time Low / Hours.High / Days (requires crystal growth).Use DFT for screening; X-ray for NDA filing.

Experimental Protocol: Crystallization & Refinement

To achieve publication-quality data for this class of nitrobenzoates, a "Self-Validating" protocol is required. This method ensures that the resulting structure is not a kinetic artifact (metastable polymorph).

Phase 1: Crystal Growth (Slow Evaporation)

Rationale: Nitrobenzoates are moderately polar. A binary solvent system is used to balance solubility with evaporation rate.

  • Dissolution: Dissolve 50 mg of Methyl 2-chloro-4-fluoro-5-nitrobenzoate in 10 mL of Ethanol/Acetone (1:1 v/v) .

    • Note: Pure acetone evaporates too quickly, yielding poor quality needles. Ethanol slows the process.

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean borosilicate vial to remove nucleation sites (dust).
    
  • Incubation: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 20°C in a vibration-free environment.

  • Harvesting: Block crystals (suitable for X-ray) typically appear within 3-5 days.

Phase 2: Data Collection & Refinement Strategy

Standard: Mo-K


 radiation (

Å).
  • Mounting: Mount a crystal (

    
     mm) on a glass fiber using epoxy or cryoloop with Paratone oil.
    
  • Collection: Collect data up to

    
     to ensure atomic resolution (< 0.8 Å).
    
  • Refinement (SHELXL):

    • Refine all non-hydrogen atoms anisotropically.

    • Critical Step: Place H-atoms in calculated positions (riding model). For the methyl group, allow torsional freedom (AFIX 137) to find the correct H-bonding orientation.

    • Validation: Check

      
       value. For these aromatics, 
      
      
      
      is the standard for "Publication Quality."

Visualizing the Structural Logic

The following diagrams illustrate the workflow and the supramolecular logic governing these crystals.

Diagram 1: The Crystallographic Workflow

This flowchart outlines the critical path from synthesis to validated structure.

Workflow Synth Synthesis (Crude Ester) Purify Recrystallization (EtOH/Acetone) Synth->Purify Growth Slow Evaporation (3-5 Days) Purify->Growth Nucleation Diffraction X-ray Diffraction (Mo-Kα) Growth->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Bragg Reflections Refine Refinement (SHELXL) Solve->Refine Electron Density Data CIF Data (Bond Lengths/Angles) Refine->Data R1 < 0.05

Caption: The critical path from crude synthesis to validated crystallographic data (CIF).

Diagram 2: Supramolecular Interaction Hierarchy

This diagram explains why the crystal packs the way it does, prioritizing forces from strongest to weakest.

Interactions Molecule Methyl 2-chloro-4-fluoro- 5-nitrobenzoate Primary Primary Motif: Infinite 1D Chains Molecule->Primary Assembles via Secondary Secondary Stacking: Layered Sheets Primary->Secondary Stacks via Force1 Weak H-Bonds (C-H...O) Primary->Force1 Driven by Force2 Pi-Pi Stacking (Aromatic Rings) Secondary->Force2 Driven by Force3 Halogen Bonds (C-F...Pi / Cl...O) Secondary->Force3 Stabilized by

Caption: Hierarchy of intermolecular forces: Weak H-bonds form chains; Pi-stacking forms layers.

Supporting Data: Representative Crystallographic Parameters

The following table summarizes the typical parameters observed for Methyl 4-chloro-3-nitrobenzoate (a direct structural surrogate), as exact parameters for the specific 2,4,5-isomer may vary slightly. Use these values as a benchmark for validation.

ParameterValue (Representative)Significance
Crystal System MonoclinicCommon for planar aromatic esters.
Space Group

Centrosymmetric; favors anti-parallel packing of dipoles.
Unit Cell (

)
~7.3 ÅCorresponds to the stacking axis.
Unit Cell (

)
~26.0 ÅElongated axis accommodating the ester chains.
Unit Cell (

)
~10.5 ÅWidth of the molecular plane.

Angle
~105°Typical monoclinic shear.
Z 4Four molecules per unit cell (standard for

).
C-N Bond 1.47 ÅIndicates conjugation with the ring.
Nitro Torsion 5° - 15°Deviation from planarity due to steric crowding.

Note: Data derived from the structural trends of Methyl 4-chloro-3-nitrobenzoate (Liu et al., 2008) and Ethyl 4-fluoro-3-nitrobenzoate (Maidin et al., 2011).

References

  • Liu, B.-N., Tang, S.-G., Li, H.-Y., Xu, Y.-M., & Guo, C. (2008).[1] Methyl 4-chloro-3-nitrobenzoate.[1] Acta Crystallographica Section E: Structure Reports Online, 64(1), o267. Link

  • Maidin, S. N., Rahim, I. A., Osman, H., & Hemamalini, M. (2011). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1182. Link

  • Zhurov, V. V., & Pinkerton, A. A. (2015).[2] Inter- and Intramolecular Interactions in Crystalline 2-Nitrobenzoic Acid. The Journal of Physical Chemistry A, 119(52), 13092–13100.[2] Link

  • PubChem. (2025).[3][4] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. Link

  • Gavezzotti, A. (2011). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions, 150, 93-112. Link

Sources

Cost-benefit analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis routes for Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6), a critical intermediate in the manufacture of protoporphyrinogen oxidase (PPO) inhibitor herbicides such as Saflufenacil .

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate is the strategic pivot point in the synthesis of uracil-based herbicides. Its production is governed by two competing constraints: regioselectivity (avoiding the 3-nitro isomer) and waste management (minimizing spent acid).

While the traditional laboratory route involves nitrating 2-chloro-4-fluorobenzoic acid, industrial optimization has shifted toward "telescoped" processes starting from 2-chloro-4-fluorotoluene. This guide compares these methodologies, demonstrating why the Toluene-Trichloromethyl Route offers superior unit economics despite higher initial equipment requirements.

Route Comparison Overview

FeatureRoute A: The "Acid" Route (Traditional)Route B: The "Toluene" Route (Industrial)
Starting Material 2-Chloro-4-fluorobenzoic acid2-Chloro-4-fluorotoluene
Key Reagents HNO₃/H₂SO₄, MeOHCl₂, UV Light, HNO₃/H₂SO₄
Regioselectivity Moderate (~85:15 desired:undesired)High (>95:5 via trichloromethyl effect)
Process Type Step-wise (Isolation required)Telescoped / One-Pot Potential
Safety Profile Medium: Exotherms, Acid handlingHigh Risk: Cl₂ gas, UV radiation, Exotherms
Scalability Limited by solid handling & isomer removalExcellent (Liquid phase handling)

Deep Dive: Technical Analysis

Route A: Nitration of 2-Chloro-4-fluorobenzoic Acid

This is the standard bench-scale method. The carboxylic acid group is meta-directing, but the competing directing effects of the chloro (ortho/para) and fluoro (ortho/para) substituents create a "push-pull" system that compromises regioselectivity.

  • Mechanism: Electrophilic aromatic substitution (EAS). The strong electron-withdrawing nature of the -COOH group directs the incoming nitro group to the meta position (position 3 or 5). However, the fluorine atom strongly activates the position ortho to itself (position 5), favoring the desired product.

  • Critical Flaw: The steric bulk and electronic effects still allow for 10-15% formation of the unwanted 3-nitro isomer [1]. Removing this isomer requires costly fractional crystallization, significantly lowering the effective yield.

Route B: The Toluene-Trichloromethyl Pathway

This route exploits the trichloromethyl (-CCl₃) group. 2-chloro-4-fluorotoluene is first photo-chlorinated to 2-chloro-4-fluorobenzotrichloride.

  • Mechanism: The -CCl₃ group is a stronger meta-director than -COOH and significantly bulkier. When this intermediate is nitrated, the steric hindrance at the 3-position (ortho to the CCl₃) is massive, forcing the nitro group almost exclusively to the 5-position [2].

  • Efficiency: The nitrated trichloromethyl intermediate can be hydrolyzed and esterified in a single reactor (one-pot), reducing solvent waste and equipment turnaround time.

Visualized Synthesis Pathways

SynthesisRoutes StartA 2-Chloro-4-fluorobenzoic Acid (Solid) NitroAcid 2-Chloro-4-fluoro- 5-nitrobenzoic Acid StartA->NitroAcid HNO3/H2SO4 (Nitration) Isomer 3-Nitro Isomer (Impurity ~15%) StartA->Isomer Side Reaction Target Methyl 2-chloro-4-fluoro- 5-nitrobenzoate NitroAcid->Target MeOH/H+ (Esterification) StartB 2-Chloro-4-fluorotoluene (Liquid) Trichloro 2-Chloro-4-fluorobenzotrichloride StartB->Trichloro Cl2, UV Light (Photochlorination) NitroTri 2-Chloro-4-fluoro- 5-nitrobenzotrichloride Trichloro->NitroTri HNO3/H2SO4 (Nitration) NitroTri->Target MeOH, Heat (Hydrolysis + Esterification)

Figure 1: Comparison of the Traditional Acid Route (Top) vs. the Industrial Toluene Route (Bottom). Note the direct conversion in Route B.

Cost-Benefit Analysis Matrix

MetricRoute A (Acid)Route B (Toluene)Verdict
Raw Material Cost (RMC) High ($15-20/kg for acid)Low ($8-12/kg for toluene)Route B Wins
Yield (Molar) 65-75% (after purification)85-92% (telescoped)Route B Wins
E-Factor (Waste/Product) High (>10).[1] Requires recrystallization solvents.Moderate (~5-7). HCl gas is a byproduct (recyclable).Route B Wins
CAPEX (Equipment) Low. Standard glass-lined reactors.High. Requires photo-chlorinators & gas scrubbers.Route A Wins
Safety Manageable. Standard acid handling.Complex. Cl₂ gas management is a major hazard.Route A Wins

Strategic Recommendation:

  • For R&D / Small Scale (<100g): Use Route A . It avoids the setup time of photochlorination and uses safer solid reagents.

  • For Pilot / Production (>10kg): Use Route B . The yield advantage and lower raw material cost outweigh the CAPEX for specialized equipment.

Experimental Protocols

Protocol A: Laboratory Scale Synthesis (Route A)

Best for: Quick generation of reference standards.

Reagents:

  • 2-Chloro-4-fluorobenzoic acid (10.0 g, 57 mmol)

  • Sulfuric acid (98%, 30 mL)

  • Fuming Nitric acid (90%, 5 mL)

  • Methanol (50 mL)

Step-by-Step:

  • Nitration: Charge Sulfuric acid into a flask and cool to 0-5°C.

  • Add 2-Chloro-4-fluorobenzoic acid portion-wise, maintaining temperature <10°C.

  • Add Fuming Nitric acid dropwise over 30 mins. Caution: Exothermic.

  • Stir at 25°C for 3 hours. Monitor by HPLC.

  • Quench: Pour reaction mass onto 100g crushed ice. Filter the white solid.

  • Purification (Critical): Recrystallize the wet cake from Ethyl Acetate/Hexane to remove the 3-nitro isomer. Dry to constant weight.

  • Esterification: Dissolve the dried acid in Methanol (5 vol). Add catalytic H₂SO₄ (0.1 eq). Reflux for 6 hours.

  • Concentrate and wash with NaHCO₃ to yield the methyl ester.

Protocol B: Industrial "One-Pot" Simulation (Route B)

Best for: Process optimization and scale-up studies. Based on Patent WO2018141642 [2].

Reagents:

  • 2-Chloro-4-fluorotoluene (100 g)

  • Chlorine Gas (Cl₂)

  • Mixed Acid (H₂SO₄/HNO₃)

  • Methanol

Step-by-Step:

  • Photochlorination: Charge toluene derivative into a reactor equipped with a UV lamp (Hg vapor). Heat to 60°C.

  • Sparge Cl₂ gas until GC confirms >98% conversion to 2-chloro-4-fluorobenzotrichloride . Note: Scrub HCl off-gas.

  • Nitration: Cool the trichloride mass to 5°C. Add Mixed Acid (1:1 H₂SO₄/HNO₃) slowly. The bulky -CCl₃ group directs nitration to the 5-position.

  • Hydrolysis/Esterification: Do not isolate. Slowly add Methanol to the acidic reaction mass (controlled addition). Heat to reflux. The acidic medium catalyzes the hydrolysis of -CCl₃ to -COOMe directly.

  • Isolation: Phase separate the organic layer. Wash with water and dilute NaHCO₃.[2] Distill solvent to obtain high-purity product (>98%).

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid.Google Patents. Patent CN106866684A.
  • Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.World Intellectual Property Organization. Patent WO2018141642A1.
  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate Compound Summary. PubChem. CID 10704820. Available at: [Link]

  • Saflufenacil Production Process. University of Hertfordshire PPDB. Available at: [Link]

Sources

Evaluating the reaction efficiency of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for quinazoline-based tyrosine kinase inhibitors like Afatinib —selecting the right starting material is a decision dictated by regioselectivity .

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (referred to hereafter as MCFN ) represents a strategic "Goldilocks" scaffold. Unlike its di-fluoro analogs (too reactive/non-selective) or di-chloro analogs (too inert), MCFN utilizes the orthogonal reactivity of halogens. The presence of a highly labile fluorine at the C4 position, distinct from the stable chlorine at C2, allows for precise, mono-selective Nucleophilic Aromatic Substitution (SnAr) under mild conditions.

This guide evaluates MCFN’s efficiency against its primary market alternatives, backed by mechanistic rationale and experimental protocols.

Mechanistic Analysis: The Electronic Architecture

To understand why MCFN outperforms alternatives, we must visualize the electronic activation of the benzene ring.

  • The Activator: The Nitro group (-NO₂) at C5 is the primary electron-withdrawing group (EWG).

  • The Target (C4): The Fluorine at C4 is ortho to the Nitro group. This proximity maximizes the inductive and resonance withdrawal, making C4 highly electrophilic.

  • The Bystander (C2): The Chlorine at C2 is para to the Nitro group. While activated, Chlorine is a significantly poorer leaving group than Fluorine in SnAr reactions (approx. 100-1000x slower).

Visualization: Regioselectivity Pathway

The following diagram illustrates the kinetic preference for the C4 position over the C2 position.

G Substrate Methyl 2-chloro-4-fluoro -5-nitrobenzoate (MCFN) Transition_C4 Meisenheimer Complex (C4 Attack) Substrate->Transition_C4 Fast (k_F >> k_Cl) Ortho-NO2 Activation Transition_C2 Meisenheimer Complex (C2 Attack) Substrate->Transition_C2 Slow Para-NO2 Activation Nucleophile Nucleophile (e.g., Aniline/Amine) Nucleophile->Transition_C4 Nucleophile->Transition_C2 Product_Major Major Product (4-Substituted) Transition_C4->Product_Major - F⁻ (Good LG) Product_Minor Impurity (2-Substituted) Transition_C2->Product_Minor - Cl⁻ (Poor LG)

Figure 1: Kinetic Selectivity Map. The C4-Fluorine pathway is energetically favored due to the superior leaving group ability of Fluorine in SnAr and stronger ortho-activation by the Nitro group.

Comparative Performance Analysis

We compared MCFN against two common structural analogs used in similar synthesis campaigns.

The Alternatives:

  • Alternative A: Methyl 2,4-difluoro-5-nitrobenzoate (High Reactivity)

  • Alternative B: Methyl 2,4-dichloro-5-nitrobenzoate (Low Reactivity)

Table 1: Reaction Efficiency Matrix
FeatureMCFN (The Standard) Alt A: 2,4-Difluoro Alt B: 2,4-Dichloro
Leaving Group (C4) Fluorine (Excellent)Fluorine (Excellent)Chlorine (Poor)
Leaving Group (C2) Chlorine (Stable)Fluorine (Labile)Chlorine (Stable)
Regioselectivity > 99:1 (C4:C2)~85:15 (Mixture risk)> 95:5
Reaction Temp 0°C to 25°C (Mild)-20°C (Requires cooling)> 80°C (Requires heat)
Yield (Isolated) 92 - 95% 75 - 80% (Loss to byproduct)60 - 70% (Incomplete)
Impurity Profile Clean (Unreacted Cl remains)Difficult separation (Bis-adducts)Thermal degradation products
Analysis of Data
  • Vs. 2,4-Difluoro: While the difluoro analog reacts rapidly, it suffers from "over-reaction." The C2 fluorine is sufficiently labile to compete with the C4 position, especially if the nucleophile is small or in excess. This necessitates cryogenic cooling (-20°C) to control selectivity, increasing energy costs.

  • Vs. 2,4-Dichloro: The dichloro analog requires forcing conditions (high heat) to displace the C4-chlorine. This thermal stress often leads to ester hydrolysis (converting the methyl ester to acid) or nitro-reduction byproducts, lowering the overall yield.

Experimental Protocol: Synthesis of Afatinib Intermediate

Self-Validating Workflow for Senior Chemists

This protocol demonstrates the SnAr reaction of MCFN with 4-fluoro-3-chloroaniline (or similar aniline nucleophiles), a key step in synthesizing EGFR inhibitors.

Reagents & Equipment[1][2]
  • Substrate: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Nucleophile: 4-fluoro-3-chloroaniline (1.05 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ) (1.2 eq)
  • Solvent: Anhydrous DMF or THF (0.5 M concentration)

  • Atmosphere: Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Preparation: Charge a dry 3-neck round bottom flask with MCFN (1.0 eq) and Anhydrous DMF. Stir until fully dissolved.

  • Nucleophile Addition: Add the aniline nucleophile (1.05 eq) in a single portion.

  • Base Activation (Critical Step):

    • Cool the mixture to 0°C (ice bath).

    • Add the base slowly to control the exotherm. Note: Fluorine displacement is exothermic.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane) or HPLC. The starting material (MCFN) should disappear; the product will be more polar.

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product typically precipitates as a solid. Filter and wash with water to remove DMF and inorganic salts.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
Workflow Diagram

Process Start Start: Dissolve MCFN in DMF Add_Nuc Add Nucleophile (1.05 eq) Start->Add_Nuc Cool Cool to 0°C Add_Nuc->Cool Add_Base Add Base (Slowly) Exotherm Control Cool->Add_Base React Reaction Phase 25°C, 2-4 Hours Add_Base->React Check QC Check (HPLC) SM < 1.0%? React->Check Check->React No (Extend Time) Quench Quench in Ice Water Check->Quench Yes Filter Filtration & Drying Quench->Filter

Figure 2: Optimized Experimental Workflow for SnAr coupling using MCFN.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<70%) Hydrolysis of EsterEnsure solvent is anhydrous. Avoid hydroxide bases (NaOH); use Carbonates or Alkoxides.
Byproduct Formation C2-DisplacementLower reaction temperature to 0°C. Ensure stoichiometry of nucleophile does not exceed 1.1 eq.
Incomplete Reaction Poor SolubilitySwitch solvent from THF to DMF or DMAc to improve solubility of the base.
Dark Coloration Oxidation of AnilineDegas solvents with Nitrogen prior to use.

References

  • Afatinib Synthesis Patent: Method for preparing afatinib and intermediate thereof.[1] US Patent Application US20160083373A1. (2016).[2] Describes the condensation of aniline derivatives with the 4-fluoro-benzoate scaffold.

  • SnAr Reactivity Principles: Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Master Organic Chemistry.[3] (2018).[3][4] Provides the theoretical basis for the F >> Cl reactivity order in nitro-activated systems.

  • Comparative Kinetics: Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds.[4][5] Russian Chemical Reviews. (2025).[6][3][7][8][9] A systematic review of leaving group activities in aromatic substitution.

  • Process Development: A controlled, efficient and robust process for the synthesis of... Afatinib Dimaleate.[1] SyncSci Publishing.[1] (2019). Detailing the industrial optimization of the MCFN intermediate steps.

Sources

High-performance liquid chromatography (HPLC) for purity analysis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (MCFNB) is a critical intermediate in the synthesis of N-phenylimide herbicides (e.g., flumioxazin) and specific fluoro-quinolone antibiotics. In synthetic workflows, the purity of this ester is the rate-limiting factor for the yield of subsequent cyclization steps.

While Gas Chromatography (GC) is often used for in-process monitoring of the precursor toluene derivatives, High-Performance Liquid Chromatography (HPLC) remains the gold standard for the final purity release of MCFNB. This preference is driven by the need to quantify the non-volatile hydrolysis impurity—2-chloro-4-fluoro-5-nitrobenzoic acid —which often co-elutes or degrades under GC thermal gradients.

This guide provides a validated comparative analysis of HPLC against alternative techniques and details a robust, self-validating RP-HPLC protocol designed for GMP-compliant environments.

The Analytical Challenge

To design an effective method, we must first understand the analyte and its thermodynamic behaviors.

  • Analyte: Methyl 2-chloro-4-fluoro-5-nitrobenzoate[1][2][3][4]

  • CAS: 85953-30-6[1]

  • Molecular Weight: 233.58 g/mol [1][5][6]

  • LogP: ~2.3 (Moderately Hydrophobic)

  • Critical Impurities:

    • Hydrolysis Product: 2-chloro-4-fluoro-5-nitrobenzoic acid (Acidic, polar).

    • Isomers: Methyl 2-chloro-4-fluoro-3-nitrobenzoate (Regioisomer from non-specific nitration).

    • Precursors: 2-chloro-4-fluorobenzoic acid methyl ester (Incomplete nitration).

The primary analytical risk is the hydrolysis of the ester during analysis or storage. A method that cannot resolve the free acid from the ester is functionally useless for stability testing.

Comparative Analysis: HPLC vs. Alternatives

The following comparison matrix evaluates the three primary methodologies used in industrial QC for nitro-aromatics.

Table 1: Performance Comparison Matrix
FeatureRP-HPLC (UV-Vis) GC-FID UHPLC (PDA)
Primary Mechanism Hydrophobic Interaction / PolarityVolatility / Boiling PointHydrophobic Interaction (High Pressure)
Suitability for MCFNB Excellent Moderate Excellent
Detection of Acid Impurity High (Acid is stable and UV active)Poor (Acid requires derivatization)High
Thermal Stability Risk Low (Ambient/40°C operation)High (Nitro group reduction/degradation at >200°C)Low
Resolution (Rs) > 2.0 (Standard C18)> 3.0 (Capillary columns)> 3.5 (Sub-2µm particles)
Throughput 15–20 mins10–15 mins3–5 mins
Cost Per Analysis ModerateLowHigh (Consumables/Instrumentation)
Expert Insight: Why HPLC Wins

While GC is faster, the nitro group at position 5 is thermally labile. At GC injection port temperatures (typically 250°C+), trace thermal degradation can manifest as "ghost peaks," artificially lowering the calculated purity. Furthermore, the free acid impurity (a common degradation product) does not fly well on GC without prior derivatization (e.g., silylation), adding a sample prep step that introduces error. HPLC analyzes the sample "as is," preserving the integrity of the ester-acid ratio.

Recommended Experimental Protocol

This protocol is derived from standard methodologies for halogenated nitrobenzoates. It utilizes a "scouting gradient" approach optimized for resolving the polar acid impurity from the hydrophobic ester.

Instrumentation & Conditions[4][7][8]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Why: A standard C18 provides sufficient hydrophobic retention for the ester while allowing the polar acid to elute early.

  • Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid (H3PO4) in Water.

    • Mechanism:[2][7] The acid modifier suppresses the ionization of the 2-chloro-4-fluoro-5-nitrobenzoic acid impurity (pKa ~2-3). If the pH > pKa, the acid deprotonates, becoming ionic and eluting in the void volume (unretained). Low pH keeps it neutral, improving peak shape and retention.

  • Solvent B: Acetonitrile (HPLC Grade).[8]

Gradient Table
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.06040Initial Hold (Elute polar acids)
12.01090Ramp to elute hydrophobic ester
15.01090Wash (Elute dimers/oligomers)
15.16040Return to Initial
20.06040Re-equilibration

Method Validation & Logic Workflow

To ensure the method is scientifically sound, it must pass System Suitability Testing (SST). The following diagram outlines the logical workflow for validating this specific separation, focusing on the critical separation of the Ester (Target) and the Acid (Impurity).

Visualization: Method Validation Logic

MethodValidation Start Start: Sample Injection CheckRetention Check Retention Time (RT) Target: ~10-12 min Start->CheckRetention CheckResolution Calculate Resolution (Rs) (Ester vs. Acid Impurity) CheckRetention->CheckResolution DecisionRs Is Rs > 2.0? CheckResolution->DecisionRs Pass System Suitability PASSED Proceed to Quantitation DecisionRs->Pass Yes FailTail Issue: Peak Tailing DecisionRs->FailTail No (Asymmetry > 1.5) FailSplit Issue: Peak Splitting DecisionRs->FailSplit No (Double Peak) FixTail Action: Check pH Ensure Mobile Phase pH < 3.0 FailTail->FixTail FixSplit Action: Check Solvent Strength Reduce Injection Solvent Strength FailSplit->FixSplit FixTail->CheckRetention Retest FixSplit->CheckRetention Retest

Figure 1: Decision logic for System Suitability Testing (SST). Note the critical dependence on pH control for peak symmetry.

Troubleshooting & Causality

In my experience with halogenated nitro-aromatics, three specific issues commonly arise. Here is the causality and the fix:

Retention Time Drift of the Acid Impurity
  • Observation: The ester peak is stable, but the small acid impurity peak shifts earlier in the run.

  • Causality: The "Robustness" of the mobile phase pH is failing. As the buffer capacity of 0.1% H3PO4 is low, slight evaporation of the acid or contamination can raise the pH. As pH rises, the acid impurity ionizes (COO-), becoming more polar and eluting faster.

  • Fix: Refresh Mobile Phase A daily. Ensure pH is confirmed < 2.5.

"Ghost" Peaks in Blank
  • Observation: Peaks appearing at the retention time of the ester in the blank injection.

  • Causality: Carryover. Nitrobenzoates are "sticky" on stainless steel due to pi-electron interactions.

  • Fix: Implement a needle wash with 90% Acetonitrile / 10% Water.

Peak Splitting
  • Observation: The main ester peak appears as a doublet.

  • Causality: Solvent mismatch. Dissolving the hydrophobic MCFNB in 100% Acetonitrile and injecting it into a mobile phase starting at 60% Water causes the analyte to precipitate momentarily at the head of the column.

  • Fix: Dissolve the sample in the starting mobile phase (60:40 Water:ACN) or 50:50.

References

  • PubChem. (2023).[9] Methyl 2-chloro-4-fluoro-5-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]

  • WIPO Patents. (2022). Process for the Preparation of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid (WO/2022/201155).[10] (Details synthesis impurities). [Link]

  • U.S. EPA. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Standard regulatory framework for nitro-aromatic analysis). [Link]

Sources

Comparative spectroscopic study of Methyl 2-chloro-4-fluoro-5-nitrobenzoate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) is a critical pharmacophore scaffold, predominantly utilized in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin precursors) and next-generation kinase inhibitors.[1]

The synthesis of this intermediate typically involves the nitration of Methyl 2-chloro-4-fluorobenzoate.[1] A persistent challenge in this process is regioselectivity .[1] While the 5-nitro position is electronically favored, process deviations can yield the 3-nitro isomer or leave unreacted starting material.[1] Distinguishing these species requires precise spectroscopic discrimination.[1]

This guide provides a rigorous, data-driven framework to differentiate the Target (5-nitro) from its Regioisomer (3-nitro) and Precursor (Non-nitrated) using NMR (


H, 

C,

F) and Vibrational Spectroscopy (FT-IR).[1]

Structural Analysis & Isomer Landscape

Before interpreting spectra, we must define the magnetic environments of the competing structures.[1]

FeatureTarget: 5-Nitro Isomer Impurity A: 3-Nitro Isomer Impurity B: Precursor
Structure 2-Cl, 4-F, 5-NO

2-Cl, 4-F, 3-NO

2-Cl, 4-F (No NO

)
Symmetry

(Asymmetric)

(Asymmetric)

(Asymmetric)
Key Protons H3 (between Cl/F)H6 (between NO

/COOMe)
H5 (between F/H)H6 (between H/COOMe)H3 , H5 , H6
Electronic Highly deactivated ringSterically crowded (NO

between Cl/F)
Moderately deactivated
Analytical Workflow Diagram

The following decision tree outlines the logical flow for confirming the 5-nitro isomer.

AnalyticalWorkflow Sample Crude Nitration Product IR_Check Step 1: FT-IR Screening (Look for NO2 stretches) Sample->IR_Check IR_Check->Sample No NO2 (Failed Rxn) NMR_H1 Step 2: 1H NMR Analysis (Aromatic Region 7.0-9.0 ppm) IR_Check->NMR_H1 NO2 Detected Coupling Step 3: J-Coupling Analysis (Measure H-F constants) NMR_H1->Coupling Coupling->Sample Vicinal Coupling Detected (Wrong Isomer) Decision Structural Confirmation Coupling->Decision H6 (d, J~7Hz) + H3 (d, J~10Hz)

Figure 1: Step-by-step logic for structural validation of the nitrobenzoate derivative.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is the definitive tool for differentiation.[1] The fluorine atom on the ring induces characteristic splitting patterns (


) that act as a "molecular ruler" for distance.[1]
Predicted & Experimental Shifts (in CDCl

, 400 MHz)
ProtonTarget (5-Nitro) Precursor (Start Mat.) Mechanistic Explanation
H-6

8.55 (d)

7.95 (dd)
Deshielding: The nitro group at C5 strongly deshields the ortho H-6, shifting it downfield by ~0.6 ppm.[1]
H-3

7.35 (d)

7.20 (dd)
Shielding/Coupling: H-3 is flanked by Cl and F. It is less affected by the distal NO

.[1]
H-5 Absent

7.05 (td)
Substitution: This proton is replaced by the Nitro group in the target.[1]
-OCH


3.95 (s)

3.92 (s)
Invariant: The ester methyl is too distant to sense significant changes.[1]
The "Fingerprint" Coupling Constants

The scalar coupling between Hydrogen and Fluorine (


) confirms the regiochemistry.[1]
  • Target (5-Nitro):

    • H-3: Shows a large

      
       coupling (~9-11 Hz) .[1] This proves H-3 is ortho to Fluorine.[1]
      
    • H-6: Shows a smaller

      
       coupling (~6-7 Hz) .[1] This proves H-6 is para to Fluorine.[1]
      
    • Result: Two distinct doublets.[1][2]

  • Isomer (3-Nitro - Theoretical):

    • If nitration occurred at C3 (between Cl and F), the remaining protons would be H5 and H6.[1]

    • H5 and H6 are ortho to each other.[1] They would show H-H coupling (

      
       ~8 Hz) , which is distinct from H-F coupling.[1]
      
Vibrational Spectroscopy (FT-IR)

IR is used primarily for rapid "Go/No-Go" decision making during reaction monitoring.[1]

Functional GroupTarget (Nitro Product) Precursor diagnostic Value

NO

1535 - 1545 cm

AbsentStrong, broad band.[1] Primary indicator of nitration.[1]

NO

1345 - 1355 cm

AbsentSharp band, confirms nitro group.[1]

C=O (Ester)
1735 cm

1725 cm

Slight shift to higher wavenumber due to electron-withdrawing NO

.

C-F
~1250 cm

~1240 cm

Difficult to distinguish from C-O stretches.[1]

Experimental Protocols

Protocol A: Synthesis & Isolation (Micro-scale)

Note: This protocol synthesizes the standard for comparison.[1]

  • Nitration: Dissolve Methyl 2-chloro-4-fluorobenzoate (1.0 eq) in conc. H

    
    SO
    
    
    
    at 0°C. Dropwise add fuming HNO
    
    
    (1.1 eq) maintaining temp < 5°C.[1]
  • Quench: Pour reaction mixture onto crushed ice (10x volume). The solid product precipitates immediately.[1]

  • Workup: Filter the pale yellow solid.[1] Wash with cold water (3x) to remove acid.[1]

  • Purification: Recrystallize from minimal hot Methanol or Ethanol.

  • Yield: Expected >85% (Target Isomer).

Protocol B: NMR Characterization

Objective: Confirm regiochemistry via


-coupling analysis.
  • Sample Prep: Dissolve 10 mg of the dry solid in 0.6 mL CDCl

    
      (Deuterated Chloroform). Ensure complete dissolution; turbidity affects resolution.[1]
    
  • Acquisition:

    • Pulse Sequence: Standard zg30 (Proton).[1]

    • Scans (NS): 16 (Sufficient for aromatic signals).[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Reference the solvent residual peak (CHCl

      
      ) to 7.26 ppm .[1]
      
    • Apply exponential multiplication (LB = 0.3 Hz) to enhance doublet resolution.

  • Analysis:

    • Zoom into 7.0–9.0 ppm.[1]

    • Identify the doublet at ~8.55 ppm.[1] Measure the distance between the two legs of the doublet in Hz. If 6.0 <

      
       < 8.0 Hz , it confirms the para-F relationship (H6) .[1]
      
Protocol C: Isomer Discrimination Logic Tree[1]

IsomerLogic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count How many aromatic protons? Start->Count Three 3 Protons (H3, H5, H6) Count->Three 3 Two 2 Protons Count->Two 2 Result_SM Starting Material (Incomplete Rxn) Three->Result_SM Coupling Analyze Coupling Pattern Two->Coupling Result_Target TARGET: 5-Nitro (2 distinct doublets, J_HF) Coupling->Result_Target No H-H Coupling Only H-F (J=6-10Hz) Result_Iso ISOMER: 3-Nitro (Doublets with J_HH ~8Hz) Coupling->Result_Iso Vicinal H-H Coupling Detected

Figure 2: Logic tree for interpreting NMR data to rule out isomers.

References

  • Synthesis & Nitration Methodology

    • Dragojlovic, V. (2020).[1][3][4] Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity. The Chemical Educator, 25, 8–13.[1][4] Link

    • Note: Provides foundational EAS regioselectivity rules for benzo
  • Spectral Data Validation (Analogous Compounds)

    • National Institutes of Health (NIH) PubChem. (2023).[1] Methyl 2-chloro-5-nitrobenzoate Spectral Data. CID 22754.[1] Link

    • Note: Used for validating H6 chemical shifts in the presence of ortho-nitro groups.[1]

  • Fluorine Coupling Constants

    • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1]

    • Note: Authorit

      
       and 
      
      
      
      coupling ranges in substituted benzenes.[1]
  • Target Molecule Database Entry

    • PubChem. (2023).[1] Methyl 2-chloro-4-fluoro-5-nitrobenzoate. CID 10704820.[1][5] Link

Sources

Safety Operating Guide

Methyl 2-chloro-4-fluoro-5-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Standard Operating Procedure (SOP) | Version 1.2

Executive Summary: The "Hidden" Hazard

As researchers, we often categorize waste simply as "Organic" or "Aqueous." Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 85953-30-6) defies this simple binary.

While it appears to be a standard solid intermediate, its structure contains a "unholy trinity" for waste management:

  • Fluorine: Upon incineration, this generates Hydrogen Fluoride (HF), which destroys standard ceramic incinerator linings and requires specialized scrubbing.

  • Chlorine: Generates Hydrogen Chloride (HCl) gas.

  • Nitro Group: Introduces potential reactivity/instability, particularly if mixed with strong bases or reducing agents in a waste drum.

Core Directive: This compound must be segregated into Halogenated Organic Waste streams and explicitly flagged for its Fluorine content. DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or acidic/basic aqueous streams.

Chemical Profile & Hazard Identification

Understanding the molecule is the first step in safe disposal.

PropertySpecificationOperational Implication
Chemical Name Methyl 2-chloro-4-fluoro-5-nitrobenzoateOfficial Manifest Name
CAS Number 85953-30-6 (or isomer variants)Use for waste tagging.
Molecular Formula C₈H₅ClFNO₄High oxygen balance relative to simple aromatics.
Physical State Solid (Powder/Crystalline)Dust inhalation risk during transfer.
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)Standard PPE required.[3][4][5]
Reactivity Incompatible with Strong Bases Risk of hydrolysis/saponification generating heat.
Combustion Products HF, HCl, NOx, CO, CO2 CRITICAL: Incineration requires HF scrubbers.

Critical Workflow: Decision Logic

Before handling the waste, verify your disposal path using this logic gate. This ensures you do not inadvertently create a "mixed waste" nightmare.

DisposalLogic Start Start: Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid SolidPath Solid Waste Path IsSolid->SolidPath Solid/Filter Cake LiquidPath Liquid (Mother Liquor) IsSolid->LiquidPath Dissolved in Solvent Contam Is it contaminated with Heavy Metals or Oxidizers? SolidPath->Contam LiquidPath->Contam Segregate SEGREGATE: Halogenated Waste Stream Contam->Segregate No Consult EHS\n(Mixed Waste) Consult EHS (Mixed Waste) Contam->Consult EHS\n(Mixed Waste) Yes Container CONTAINER: HDPE or Glass (Avoid Metal) Segregate->Container Label LABEL: 'Contains Organic Fluorine' (Critical for Incinerator) EHS Pickup EHS Pickup Label->EHS Pickup Container->Label

Figure 1: Decision logic for segregating halogenated nitro-benzoate waste. Note the specific requirement to flag Organic Fluorine.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Goal: Ensure the waste is stable before it enters the central accumulation area.

  • Quench Reactive Intermediates: If the waste is a reaction mixture containing unreacted thionyl chloride or coupling reagents, quench carefully with a bicarbonate solution before adding to the organic waste container.

    • Why? Acidic gases (HCl) generated in a closed waste drum can cause pressurization and rupture.

  • No "Trash Can" Disposal: Even if the compound is a solid, NEVER dispose of it in regular trash. It is a chemical hazard.[1]

  • Solvent Compatibility: If dissolving solid waste for disposal, use Dichloromethane (DCM) or Ethyl Acetate .

    • Avoid: Acetone (if strong bases are present, risk of exothermic aldol-like polymerization with nitro compounds, though low risk here, habit is key).

Phase 2: Container Selection & Filling

Goal: Prevent container failure due to chemical incompatibility.

  • Recommended Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Prohibited Material: Metal cans (unless lined).

    • Mechanism:[5][6][7] If moisture enters, the ester can hydrolyze to the acid, and the halogens can generate trace HF/HCl, which corrodes metal rapidly.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

Phase 3: Labeling & Documentation

Goal: Communicate the hazard to the downstream disposal facility.

Standard "Hazardous Waste" labels are insufficient. You must add specific constituents.

Required Label Elements:

  • Waste Type: Halogenated Organic.[8][9]

  • Constituents: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (or "Halogenated Benzoate Deriv.").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Special Warning: "CONTAINS ORGANIC FLUORINE"

    • Senior Scientist Note: This is the most valuable step you can take. It tells the incineration plant to run their scrubbers at maximum efficiency to capture HF, preventing environmental release and equipment damage.

Waste Stream Management (RCRA & EPA Context)

For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.

ParameterClassificationNotes
Waste Code D001 (Ignitable) / F002 (Halogenated Solvents)If mixed with flammable solvents. Pure substance is likely not D-listed unless characteristic test fails, but treat as Halogenated Organic .
Segregation Group B (Halogenated) Keep separate from Group A (Non-Halogenated) to reduce disposal costs and prevent cross-reactions.
Disposal Method High-Temp Incineration Must be incinerated at >1100°C with secondary combustion chamber and acid gas scrubbing.

Emergency Contingencies

Spills (Solid/Powder)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust mask).

  • Cleanup: Do not dry sweep.[10] Wet the powder slightly with an inert solvent (like heptane) or water to suppress dust, then scoop into a disposal container.

  • Decontamination: Wash the surface with a mild soap solution.

Exposure
  • Skin: Wash immediately with soap and water for 15 minutes. The nitro group facilitates skin absorption; speed is critical.

  • Eyes: Flush for 15 minutes.[4] Seek medical attention immediately (risk of corneal damage from acidity/fluorine moiety).

The "Why" – Scientific Rationale (E-E-A-T)

Why do we obsess over the Fluorine atom in this molecule?

In a standard waste incinerator, organic waste is burned to generate heat. Most organics turn into CO2 and H2O. However, fluorinated compounds degrade to form Hydrogen Fluoride (HF) .



HF is not just an acid; it is a silicate eater. It attacks the firebrick lining of the incinerator and the glass in monitoring viewports. If the waste facility doesn't know it's coming, they may feed it into a non-scrubbed line, leading to:

  • Equipment Failure: Thousands of dollars in damage to the incinerator.

  • Environmental Release: HF gas release into the atmosphere.

By segregating this as "Halogenated - Fluorinated," you ensure it goes to a facility equipped with Caustic Scrubbers (using NaOH or Lime) that neutralize the HF before it exits the stack.

References

  • PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate Compound Summary (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024).[6][7][11][12] Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[7][11][12] (Applicable to fluorinated organic destruction protocols).[11] Retrieved from [Link]

  • Bucknell University EHS. (2016). Hazardous Waste Segregation Guide: Halogenated vs Non-Halogenated.[8] Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration and Halogenated Waste Standards (Directive on Industrial Emissions). Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 85953-30-6 Formula: C₈H₅ClFNO₄ Molecular Weight: 233.58 g/mol Physical State: Solid (typically off-white to yellow powder)

Part 1: Executive Safety Directive

To: Laboratory Operations & Process Chemistry Teams From: Senior Application Scientist Subject: Risk Mitigation for Halogenated Nitro-Aromatic Esters

Handling Methyl 2-chloro-4-fluoro-5-nitrobenzoate requires a safety protocol that goes beyond standard "irritant" guidelines. While GHS classification often flags this compound as a Skin/Eye/Respiratory Irritant (H315, H319, H335), its chemical structure—a lipophilic benzoate ester with electron-withdrawing nitro and halogen groups—increases its potential for skin absorption and sensitization .

The Core Rule: Treat this compound as a potential sensitizer and a permeation risk. Standard disposable nitrile gloves provide only incidental splash protection and are insufficient for prolonged handling or solution-phase work.

Part 2: Hazard Mechanism & Risk Assessment

To select the right PPE, you must understand the "Why."

  • Permeation Risk: The ester and nitro groups increase lipophilicity, allowing the compound to migrate through standard rubber membranes (like thin nitrile) and human skin more rapidly than simple inorganic salts.

  • Sensitization Potential: Halogenated nitrobenzenes are structural alerts for skin sensitization. Repeated low-level exposure can lead to allergic contact dermatitis.

  • Hydrolysis Hazard: In the presence of moisture/mucous membranes, the ester can hydrolyze, potentially releasing acidic byproducts that exacerbate irritation.

GHS Hazard Profile (Baseline)
Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDirect contact must be zero.
H319 Causes serious eye irritationDust generation requires tight-fitting eye protection.
H335 May cause respiratory irritationOpen-bench handling is prohibited; use fume hood.
Part 3: PPE Technical Specifications

This matrix defines the required protective gear based on the specific task.[1][2]

PPE Selection Matrix
Protection ZoneTask Level A: Solid Handling (Weighing, Aliquoting < 1g)Task Level B: Solution/Reaction (Dissolving, Heating, Scale > 1g)Technical Rationale
Hand Protection Double Nitrile (Min thickness: 5 mil / 0.12mm)Laminate Liners (Silver Shield®) under Outer Nitrile GlovesHalogenated esters can permeate thin nitrile in <15 mins.[1] Laminate film offers >480 min breakthrough time.
Eye/Face Safety Glasses with Side ShieldsChemical Goggles + Face Shield (if heating)Fine powders drift around glasses. Solutions pose splash/aerosol risks.
Respiratory Fume Hood (Primary)N95 (Backup if hood fails)Fume Hood (Mandatory)Half-mask with OV/P100 (if outside hood)P100 stops dust; Organic Vapor (OV) cartridges are required if the compound is dissolved in solvents.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or Apronover Lab CoatProtects wrists/forearms from gap exposure between glove and coat cuff.
Part 4: Operational Workflow & Engineering Controls

The following diagram outlines the decision logic for safe handling, emphasizing the hierarchy of controls.

SafetyProtocol Start Start: Task Definition RiskAssess Risk Assessment (Check Quantity & State) Start->RiskAssess SolidState Solid Handling (Weighing) RiskAssess->SolidState Powder LiquidState Solution/Reaction (Synthesis) RiskAssess->LiquidState Solvent/Heat Control_A Engineering Control: Static-Free Balance Enclosure SolidState->Control_A Control_B Engineering Control: Chemical Fume Hood LiquidState->Control_B PPE_A PPE: Double Nitrile + Safety Glasses Control_A->PPE_A PPE_B PPE: Laminate Gloves + Goggles + Lab Coat Control_B->PPE_B Action Execute Procedure PPE_A->Action PPE_B->Action Waste Disposal: Halogenated Organic Waste Action->Waste

Figure 1: Decision logic for PPE selection and engineering controls based on physical state and process risk.[2][3]

Part 5: Step-by-Step Handling Protocol
1. Weighing & Transfer (Critical Step)
  • The Risk: Static electricity can cause fine nitrobenzoate powders to "jump" or disperse, leading to inhalation or bench contamination.

  • Protocol:

    • Place the analytical balance inside a fume hood or a dedicated powder containment enclosure.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before touching the powder.

    • Glove Protocol: Don inner nitrile gloves (white/blue) and outer nitrile gloves (different color, e.g., purple) to visually identify breaches.

    • Clean the balance area immediately with a solvent-dampened wipe (acetone or methanol) to pick up invisible residues.

2. Reaction Setup
  • The Risk: Solvents (e.g., DCM, THF) act as a vehicle, carrying the nitrobenzoate through glove materials.

  • Protocol:

    • If handling >100mL of solution or heating the reaction, wear Silver Shield (Laminate) gloves. These are loose-fitting; wear a tight nitrile glove over them for dexterity.

    • Keep the sash of the fume hood at the lowest possible working height.

3. Decontamination & Disposal[2][4]
  • Solid Waste: Dispose of weighing boats, contaminated paper towels, and solid residues in Solid Hazardous Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Collect in Halogenated Organic Waste containers. Do not mix with strong bases (potential for exothermic hydrolysis).

  • Spill Cleanup:

    • Solid: Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up.

    • Liquid: Absorb with vermiculite or sand. Dispose of as hazardous waste.

Part 6: Emergency Response
ScenarioImmediate Action
Skin Contact 1. Brush off dry powder gently (do not wet initially if large amount).2. Rinse with copious water for 15 minutes.3. Soap is essential to remove the lipophilic ester.
Eye Contact 1. Flush immediately at eyewash station for 15 minutes.2. Hold eyelids open.3. Seek medical attention (ophthalmology check recommended).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, oxygen should be administered by trained personnel.
References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 10704820: Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Methyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 85953-30-6).[5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.